Product packaging for 2-Ethylpiperidine(Cat. No.:CAS No. 1484-80-6)

2-Ethylpiperidine

Cat. No.: B074283
CAS No.: 1484-80-6
M. Wt: 113.2 g/mol
InChI Key: QBBKKFZGCDJDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethylpiperidine is a valuable N-heterocyclic compound and a key chiral building block in organic synthesis and medicinal chemistry research. Its structure, featuring a piperidine ring substituted at the 2-position with an ethyl group, introduces significant steric and electronic influences that modulate its basicity and reactivity compared to unsubstituted piperidine. This makes it a crucial intermediate in the development of novel pharmaceutical candidates, particularly as a scaffold for creating bioactive molecules with potential applications in central nervous system (CNS) targeting and as a ligand in catalytic systems. Researchers utilize this compound extensively as a precursor in the synthesis of complex alkaloids and as a versatile reactant for constructing fused ring systems. Its role extends to materials science, where it serves as a building block for organic ligands and corrosion inhibitors. The compound's mechanism of action in research contexts is primarily attributed to its strong basicity and nucleophilicity, enabling its use in salt formation, catalysis, and as a reactant in alkylation and acylation reactions. It is also employed as a chiral auxiliary or resolving agent in asymmetric synthesis due to the stereocenter at the 2-position. Proper handling in a controlled laboratory environment is essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B074283 2-Ethylpiperidine CAS No. 1484-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKKFZGCDJDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883682
Record name Piperidine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-80-6
Record name 2-Ethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERIDINE, 2-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F771RRU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Catalytic Hydrogenation of 2-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Ethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a valuable heterocyclic building block in the pharmaceutical and agrochemical industries.[1] The document details the most prevalent and efficient methods for its preparation, with a focus on catalytic hydrogenation of 2-ethylpyridine (B127773). For each method, detailed experimental protocols and quantitative data are provided to facilitate practical application in a research and development setting.

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-ethylpyridine.[2] This reaction involves the saturation of the pyridine (B92270) ring with hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, with platinum and palladium-based catalysts being particularly effective. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

Platinum(IV) oxide, also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridine derivatives.[3] The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which enhances the activity of the catalyst.[3]

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a substituted pyridine using PtO₂ is as follows:[2][3]

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-ethylpyridine (1.0 g) in glacial acetic acid (5-10 mL).

  • Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst (5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to a hydrogenation apparatus.

    • Purge the reactor head multiple times with an inert gas (e.g., nitrogen) to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).

    • Stir the reaction mixture at room temperature for 6-10 hours.

  • Work-up:

    • Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate (B1210297).

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) or by distillation to yield the final product.[3]

Other Catalytic Systems

While PtO₂ is highly effective, other catalytic systems are also utilized for the hydrogenation of pyridines.

  • Palladium on Carbon (Pd/C): This is a widely used and more economical catalyst. The reaction is often carried out in the presence of an acidic additive to facilitate the reduction.[2]

  • Nickel-based Catalysts: For industrial-scale production, nickel-based catalysts are often favored due to their lower cost. These reactions typically require higher temperatures (110-250 °C) and pressures (2.0-10.0 MPa).[4]

Quantitative Data for Catalytic Hydrogenation
Catalyst SystemSubstrateSolventTemperaturePressureReaction TimeYieldReference
PtO₂ (5 mol%)Substituted PyridinesGlacial Acetic AcidRoom Temp.50-70 bar6-10 hHigh[3]
Pd/C4-PhenylpyridineEtOAc80 °C30 bar-87% conversion[5]
Nickel Series CatalystPyridine Bases-110-250 °C2.0-10.0 MPa8-50 h-[4]

Two-Step Synthesis: Preparation of 2-Ethylpyridine Precursor and Subsequent Hydrogenation

Synthesis of 2-Ethylpyridine from 2-Methylpyridine (B31789) and Methanol (B129727)

A patented industrial process describes the gas-phase alkylation of 2-methylpyridine with methanol.[6]

Experimental Protocol Overview:

This process involves passing a vaporous mixture of 2-methylpyridine and methanol over a heated catalyst bed.[6]

  • Catalyst Preparation: The catalyst consists of silicon dioxide impregnated with an oxide of a lanthanide series element. The catalyst is activated by calcination at high temperatures (e.g., 400-500 °C).

  • Reaction Execution: A molar mixture of methanol and 2-methylpyridine (e.g., 4:1) is passed over the catalyst at a temperature of 300-500 °C under normal pressure.

  • Work-up and Purification: The reaction mixture is cooled, and the unreacted starting materials are separated. The 2-ethyl-pyridine is then purified by fractional distillation.

Quantitative Data:

ReactantsCatalystTemperaturePressureConversion of 2-MethylpyridineSelectivity for 2-EthylpyridineOverall YieldReference
2-Methylpyridine, MethanolSiO₂ + Lanthanide Oxide480 °CNormal47-53 mol %93 mol %46 mol %[6]
Synthesis of 2-Ethylpyridine via Grignard Reaction

A laboratory-scale synthesis involves the cross-coupling of 2-chloropyridine (B119429) with a Grignard reagent.[7]

Experimental Protocol:

This procedure is a manganese-catalyzed Kumada cross-coupling reaction.

  • Reaction Setup: In a glove box, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mol%) in THF. 2-chloropyridine (1 equiv.) and an internal standard (mesitylene, 1 equiv.) are added.

  • Reaction Execution: After stirring for five minutes at room temperature, ethylmagnesium chloride (1.2-2.6 equiv.) is added dropwise, and the reaction is stirred for 24 hours.

  • Work-up and Purification:

    • The reaction is quenched with a saturated K₂CO₃ solution.

    • The organic layer is extracted with EtOAc, dried over MgSO₄, filtered, and concentrated.

    • The crude product is purified via a silica (B1680970) plug.

Quantitative Data:

ReactantsCatalystTemperatureReaction TimeYieldReference
2-Chloropyridine, Ethylmagnesium ChlorideMnCl₂(THF)₁.₆21 °C24 h85%[7]

Alternative Synthetic Routes (Brief Overview)

While catalytic hydrogenation of 2-ethylpyridine is the most common method, other strategies for the synthesis of substituted piperidines exist, though they are less frequently reported specifically for this compound.

  • Reductive Amination: This method involves the reaction of a 1,5-dicarbonyl compound with an ammonia (B1221849) source.[8] The synthesis of a suitable 1,5-dicarbonyl precursor for this compound would be the key challenge in this approach.

  • Alkylation of Piperidine (B6355638): Direct alkylation of the piperidine ring at the 2-position is complicated by issues of regioselectivity, with potential for alkylation at other positions or on the nitrogen atom.[9]

Biological Activity

This compound is primarily utilized as a building block in the synthesis of more complex molecules with biological activity, such as pharmaceuticals and agrochemicals.[1] While some piperidine derivatives have shown cytotoxic activity against cancer cell lines, specific biological signaling pathways for this compound itself are not well-documented in the scientific literature.[10][11] Its role is predominantly that of a structural motif that can influence the pharmacological properties of a larger molecule.[12]

Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis methods described.

Synthesis_Workflow_Hydrogenation cluster_precursor Precursor Synthesis (Optional) 2_Methylpyridine 2-Methylpyridine 2_Ethylpyridine_Synth Gas-Phase Alkylation 2_Methylpyridine->2_Ethylpyridine_Synth Methanol Methanol Methanol->2_Ethylpyridine_Synth 2_Ethylpyridine 2-Ethylpyridine 2_Ethylpyridine_Synth->2_Ethylpyridine 2_Chloropyridine 2-Chloropyridine Grignard_Reaction Grignard Coupling 2_Chloropyridine->Grignard_Reaction Ethylmagnesium_Chloride Ethylmagnesium Chloride Ethylmagnesium_Chloride->Grignard_Reaction Grignard_Reaction->2_Ethylpyridine Hydrogenation Catalytic Hydrogenation 2_Ethylpyridine->Hydrogenation Hydrogen H₂ Gas Hydrogen->Hydrogenation Catalyst Catalyst (e.g., PtO₂, Pd/C) Catalyst->Hydrogenation 2_Ethylpiperidine This compound Hydrogenation->2_Ethylpiperidine

Caption: Overall workflow for the synthesis of this compound.

Hydrogenation_Protocol_Workflow Start Start Dissolve Dissolve 2-Ethylpyridine in Glacial Acetic Acid Start->Dissolve Add_Catalyst Add PtO₂ Catalyst Dissolve->Add_Catalyst Pressurize Pressurize with H₂ (50-70 bar) Add_Catalyst->Pressurize React Stir at Room Temperature (6-10 hours) Pressurize->React Workup Work-up (Vent, Filter, Neutralize, Extract) React->Workup Purify Purification (Chromatography/Distillation) Workup->Purify End This compound Purify->End

Caption: Experimental workflow for PtO₂ catalyzed hydrogenation.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpiperidine is a heterocyclic secondary amine that serves as a crucial building block in the synthesis of a wide array of chemical compounds.[1][2] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and specialty chemicals, where its incorporation into larger molecules can enhance solubility and reactivity.[1][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

Physicochemical Properties

The structural and electronic characteristics of this compound dictate its physical properties and chemical behavior. The presence of a six-membered piperidine (B6355638) ring with an ethyl group at the second position defines its versatility as a chemical intermediate.[1][3]

General and Physical Properties

A summary of the key identification and physical properties of this compound is presented in Table 1 and Table 2. These values are essential for its handling, storage, and application in various experimental and industrial settings.

Table 1: General Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 1484-80-6[1][2]
Molecular Formula C₇H₁₅N[1][2][5]
Molecular Weight 113.20 g/mol [1][2]
Appearance Colorless to almost clear liquid[1][3]
Odor Strong, resembling piperidine[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Boiling Point 143 °C (at 760 mmHg)[1][2][3]
Melting Point -18 °C[2]
Density 0.85 g/mL (at 25 °C)[1][2]
Refractive Index (n20/D) 1.451[2]
Flash Point 31 °C (88 °F)[2]
Vapor Pressure 5.45 mmHg (at 25 °C)[2]
LogP (Octanol/Water Partition Coefficient) 1.867[2]
Solubility
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. A summary of available spectroscopic data is provided in Table 3.

Table 3: Spectroscopic Data for this compound

TechniqueData Availability and Key FeaturesReference(s)
¹H NMR Spectra available in CDCl₃. Expected signals include those for the ethyl group protons and the piperidine ring protons.[2]
¹³C NMR Spectra available in CDCl₃. Expected signals correspond to the seven distinct carbon atoms in the molecule.[2]
Infrared (IR) Spectroscopy Spectra available for liquid film and vapor phase. Key absorptions would include N-H stretching, C-H stretching, and C-N stretching.[2]
Mass Spectrometry (MS) Electron ionization (EI) mass spectra are available, which can be used to determine the molecular weight and fragmentation pattern.[2]

Experimental Protocols

The accurate determination of physicochemical properties is paramount for research and development. This section outlines the methodologies for key experimental procedures.

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. The following is a generalized protocol for its determination based on methods used for piperidine derivatives.

Objective: To determine the pKa of this compound in an aqueous medium.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the this compound solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Titrate the this compound solution with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

    • The pH at the half-equivalence point (the point where half of the this compound has been neutralized) corresponds to the pKa of its conjugate acid.

Determination of Boiling Point

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure. A common laboratory method involves simple distillation using a heating mantle, a distillation flask, a condenser, and a thermometer placed so that the bulb is just below the side arm of the distillation flask.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (such as CDCl₃), and a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, a spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

Synthesis Workflow Visualization

A prevalent method for the synthesis of saturated nitrogen heterocycles like this compound is the catalytic hydrogenation of the corresponding aromatic precursor, 2-ethylpyridine. This process involves the reduction of the pyridine (B92270) ring.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpiperidine, a substituted heterocyclic aliphatic amine, serves as a crucial scaffold in numerous pharmaceuticals and biologically active compounds. The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. A comprehensive understanding of the conformational preferences of the this compound ring is therefore paramount for rational drug design and development. This technical guide provides an in-depth analysis of the molecular structure and conformational equilibrium of this compound, summarizing key quantitative data and detailing the experimental and computational methodologies employed in its study.

Molecular Structure and Conformational Equilibrium

The piperidine (B6355638) ring in this compound adopts a chair conformation to minimize angle and torsional strain. The presence of the ethyl group at the C2 position introduces a conformational equilibrium between two primary chair conformers: one with the ethyl group in an equatorial position and the other with the ethyl group in an axial position.

The conformational preference is dictated by the steric interactions between the ethyl group and the rest of the piperidine ring. Generally, the equatorial conformer is favored to minimize 1,3-diaxial interactions. In the axial conformation, the ethyl group experiences steric hindrance from the axial hydrogen atoms at the C4 and C6 positions.

The equilibrium between these two conformers can be represented as a signaling pathway, illustrating the dynamic interconversion.

G Conformational Equilibrium of this compound Axial Axial Conformer TransitionState Transition State (Twist-Boat) Axial->TransitionState Equatorial Equatorial Conformer (More Stable) Equatorial->TransitionState Ring Flip TransitionState->Axial Ring Flip TransitionState->Equatorial

Figure 1: Conformational interconversion of this compound.

Quantitative Conformational Analysis

A comprehensive study on the thermochemistry of ethylpiperidines by Ribeiro da Silva, Cabral, and Gomes provides crucial data for understanding the stability of this compound.[1][2][3][4][5] Their work, combining experimental calorimetry and computational studies, allows for the determination of the standard molar enthalpies of formation.

ParameterValueMethodReference
Standard Molar Enthalpy of Formation (liquid, 298.15 K) -154.5 ± 2.5 kJ·mol⁻¹Static Bomb Calorimetry[1][2][3][4][5]
Standard Molar Enthalpy of Vaporization (298.15 K) 46.8 ± 0.5 kJ·mol⁻¹Calvet Microcalorimetry[1][2][3][4][5]
Standard Molar Enthalpy of Formation (gas, 298.15 K) -107.7 ± 2.5 kJ·mol⁻¹Derived from liquid phase and vaporization enthalpies[1][2][3][4][5]

Note: The reported values are for the isomeric mixture and are not resolved for individual conformers.

Computational studies provide a powerful tool to dissect the energetic contributions of individual conformers. High-level ab initio and density functional theory (DFT) calculations can be employed to optimize the geometries and calculate the relative energies of the axial and equatorial conformers of this compound. While a specific computational study detailing these values for this compound is not prominently published, the general principles of conformational analysis of substituted piperidines are well-established.

Experimental Protocols

The determination of the molecular structure and conformational preferences of this compound relies on a combination of experimental techniques, primarily NMR spectroscopy and gas-phase electron diffraction, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for studying conformational equilibria in solution. The protocol for such an analysis typically involves the following steps:

G NMR Spectroscopy Workflow for Conformational Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve this compound in deuterated solvent Prep2 Transfer to NMR tube Prep1->Prep2 Acq1 Acquire 1H and 13C NMR spectra at various temperatures Prep2->Acq1 Acq2 Perform 2D NMR experiments (COSY, NOESY) Acq1->Acq2 Analysis1 Measure chemical shifts and coupling constants (J-values) Acq2->Analysis1 Analysis2 Analyze temperature dependence of spectral parameters Analysis1->Analysis2 Analysis3 Integrate signals to determine conformer populations Analysis2->Analysis3 Analysis4 Calculate thermodynamic parameters (ΔG°, ΔH°, ΔS°) Analysis3->Analysis4

Figure 2: A typical workflow for NMR-based conformational analysis.

By analyzing the coupling constants, particularly the vicinal coupling constants (³J), and the chemical shifts, which are averaged based on the population of each conformer, the equilibrium constant and the free energy difference (ΔG°) can be determined. Low-temperature NMR studies can "freeze out" the individual conformers, allowing for their direct observation and characterization.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions. The experimental workflow for a GED study is as follows:

G Gas-Phase Electron Diffraction Experimental Workflow cluster_exp Experiment cluster_proc Data Processing cluster_refine Structure Refinement Exp1 Vaporize this compound sample Exp2 Introduce vapor into a high-vacuum chamber Exp1->Exp2 Exp3 Irradiate with a monochromatic electron beam Exp2->Exp3 Exp4 Record diffraction pattern on a detector Exp3->Exp4 Proc1 Convert diffraction pattern to a radial distribution curve Exp4->Proc1 Refine1 Propose molecular models for axial and equatorial conformers Proc1->Refine1 Refine2 Calculate theoretical scattering intensities for models Refine1->Refine2 Refine3 Refine structural parameters (bond lengths, angles, dihedrals) by fitting to experimental data Refine2->Refine3 Refine4 Determine conformer abundances Refine3->Refine4

Figure 3: A generalized workflow for a gas-phase electron diffraction experiment.

This technique provides highly accurate bond lengths, bond angles, and dihedral angles for the dominant conformer(s) in the gas phase. While a dedicated GED study on this compound has not been identified in the literature, studies on related alkylpiperidines provide a methodological framework.

Computational Chemistry

Computational methods, particularly ab initio and DFT calculations, are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape.

The general protocol for a computational conformational analysis includes:

  • Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

These calculations can provide detailed structural parameters and energetic information that may be difficult to obtain experimentally.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between axial and equatorial conformers, with a strong preference for the equatorial orientation of the ethyl group to minimize steric strain. This guide has summarized the key structural and energetic parameters and outlined the primary experimental and computational methodologies used to investigate this equilibrium. For professionals in drug development, a thorough appreciation of these conformational principles is essential for designing molecules with optimal three-dimensional structures for potent and selective biological activity. Further detailed experimental and computational studies on this compound would be valuable to refine our quantitative understanding of its conformational landscape.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2-ethylpiperidine, a versatile heterocyclic secondary amine. Due to its unique structural features, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior under various stress conditions is paramount for ensuring the quality, safety, and efficacy of any resulting product. This document outlines potential degradation pathways, detailed experimental protocols for stability testing, and presents data in a structured format to facilitate analysis.

Core Reactivity Profile

This compound, a six-membered ring containing a nitrogen atom and an ethyl group at the 2-position, exhibits reactivity characteristic of secondary amines while also being influenced by the stereochemistry of its substituted ring.[1] The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The piperidine (B6355638) ring is susceptible to oxidation, which can lead to N-oxide formation or ring-opening products.[2]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[3][5]

Logical Flow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on a compound like this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API This compound (API) Solution_Prep Prepare Solutions (e.g., 1 mg/mL in appropriate solvent) API->Solution_Prep Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Solution_Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Solution_Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Solution_Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) Solution_Prep->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Solution_Prep->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralization->Analysis Degradation_Profile Assess Degradation Profile Analysis->Degradation_Profile Pathway_ID Identify Degradation Pathways Degradation_Profile->Pathway_ID Method_Validation Validate Stability-Indicating Method Pathway_ID->Method_Validation

Forced degradation experimental workflow.

Hydrolytic Stability

Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acid or base. For cyclic amines like piperidine derivatives, hydrolysis of the core ring is not a primary degradation pathway under typical conditions. However, the basicity of the nitrogen atom makes it susceptible to reactions in acidic media.[6][7]

Experimental Protocol for Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Maintain the solution at room temperature and another sample at an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature and another sample at an elevated temperature (e.g., 60°C).

    • Withdraw samples at the same time intervals as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Anticipated Reactivity and Data Presentation

This compound is expected to be stable under basic and neutral conditions. In acidic conditions, protonation of the nitrogen atom will occur, but significant degradation of the piperidine ring itself is not anticipated under mild acidic conditions.

Table 1: Hypothetical Hydrolytic Stability Data for this compound

ConditionTime (hours)This compound Remaining (%)Degradant 1 (%)Degradant 2 (%)
0.1 M HCl (RT) 0100.00.00.0
2499.8< 0.1< 0.1
4899.50.20.1
0.1 M HCl (60°C) 0100.00.00.0
2498.21.10.5
4896.52.30.9
0.1 M NaOH (RT) 0100.00.00.0
48> 99.9< 0.1< 0.1
0.1 M NaOH (60°C) 0100.00.00.0
4899.70.2< 0.1

Oxidative Stability

Oxidation is a common degradation pathway for amines. The nitrogen atom in the piperidine ring is susceptible to oxidation, potentially forming N-oxides or leading to ring-opening reactions.[2]

Experimental Protocol for Oxidative Stability
  • Preparation of Stressed Sample: Mix a portion of the this compound stock solution (1 mg/mL) with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly using a validated stability-indicating HPLC method.

Potential Oxidative Degradation Pathway

The secondary amine of this compound can be oxidized to the corresponding N-oxide. Further oxidation could potentially lead to the opening of the piperidine ring.

Oxidative_Degradation This compound This compound N-oxide This compound N-oxide This compound->N-oxide [O] Ring-Opened_Products Ring-Opened Products N-oxide->Ring-Opened_Products Further [O]

Hypothetical oxidative degradation pathway.
Data Presentation

Table 2: Hypothetical Oxidative Stability Data for this compound

ConditionTime (hours)This compound Remaining (%)N-oxide (%)Ring-Opened Products (%)
3% H₂O₂ (RT) 0100.00.00.0
892.56.80.5
2485.312.12.2

Thermal Stability

Elevated temperatures can provide the energy required to initiate degradation reactions. For this compound, thermal stress may lead to various decomposition reactions.

Experimental Protocol for Thermal Stability
  • Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • Solution State: Place a solution of this compound (1 mg/mL) in a sealed vial in an oven at a controlled temperature (e.g., 80°C).

  • Sampling: For the solid-state, dissolve a portion of the sample in a suitable solvent at each time point. For the solution state, withdraw samples directly. Recommended time points are 0, 24, 48, and 72 hours.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 3: Hypothetical Thermal Stability Data for this compound (80°C)

StateTime (hours)This compound Remaining (%)Total Degradants (%)
Solid 0100.00.0
7299.20.8
Solution 0100.00.0
7297.82.2

Photostability

Exposure to light, particularly UV radiation, can cause photodegradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[8]

Experimental Protocol for Photostability
  • Sample Preparation:

    • Expose a sample of solid this compound directly to the light source.

    • Expose a solution of this compound (1 mg/mL) in a photochemically inert and transparent container.

    • Prepare a dark control sample by wrapping an identical sample in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At the end of the exposure period, analyze the light-exposed and dark control samples using a validated stability-indicating HPLC method.

Data Presentation

Table 4: Hypothetical Photostability Data for this compound

SampleConditionThis compound Remaining (%)Total Degradants (%)
Solid Dark Control99.90.1
Light Exposed98.51.5
Solution Dark Control99.80.2
Light Exposed96.23.8

Stability-Indicating Analytical Method

A crucial component of stability studies is the use of a validated stability-indicating analytical method (SIAM). This is typically a chromatographic method, such as HPLC, that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference.[9][10]

Workflow for Developing a Stability-Indicating Method

SIAM_Development cluster_dev Method Development cluster_opt Optimization cluster_val Validation Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) Analyze_Stressed Analyze Forced Degradation Samples Initial_Conditions->Analyze_Stressed Peak_Purity Assess Peak Purity of API Analyze_Stressed->Peak_Purity Resolution Ensure Resolution Between API and Degradants Peak_Purity->Resolution Optimize Optimize Conditions (Gradient, pH, etc.) Resolution->Optimize Validation Validate Method According to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) Resolution->Validation Optimize->Validation

Workflow for stability-indicating method development.

Conclusion

This technical guide provides a foundational understanding of the potential reactivity and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, the principles of forced degradation and the reactivity of related piperidine structures offer a robust framework for its stability assessment. The provided experimental protocols and data presentation formats are intended to guide researchers in designing and executing comprehensive stability studies. A thorough investigation following these guidelines will ensure a deep understanding of the degradation pathways and intrinsic stability of this compound, which is critical for its successful application in drug development and other chemical industries.

References

The Role of 2-Ethylpiperidine in Organic Synthesis: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpiperidine, a substituted derivative of the ubiquitous piperidine (B6355638) scaffold, is a versatile building block in organic synthesis. While often employed as an intermediate in the construction of complex pharmaceutical and agrochemical compounds, its role as a basic catalyst in various organic reactions warrants a detailed examination.[1] This technical guide elucidates the mechanism of action of this compound, drawing parallels with its parent compound, piperidine, and explores its function in key organic transformations such as enamine catalysis, Michael additions, and Knoevenagel condensations. The influence of the 2-ethyl substituent on reactivity and stereoselectivity will be a central focus.

Core Mechanistic Principles: A Tale of Two Pathways

As a secondary amine, this compound can participate in organic reactions primarily through two distinct mechanistic pathways: Brønsted base catalysis and enamine catalysis. The operative pathway is dictated by the nature of the reactants and the reaction conditions.

Brønsted Base Catalysis

In its capacity as a Brønsted base, this compound utilizes the lone pair of electrons on its nitrogen atom to abstract a proton from a carbon acid. This is a fundamental step in reactions such as the Knoevenagel condensation and the Michael addition. The ethyl group at the 2-position can influence the basicity and steric environment around the nitrogen, potentially affecting the rate and selectivity of the reaction compared to unsubstituted piperidine.

Enamine Catalysis

This compound can react with aldehydes and ketones to form a nucleophilic enamine intermediate. This in-situ generated enamine can then react with various electrophiles. The formation of the enamine involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion, which is then deprotonated at the α-carbon to yield the enamine.

Key Organic Reactions and Mechanisms

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound can catalyze this reaction, primarily acting as a base.

Mechanism:

  • Deprotonation: this compound abstracts a proton from the active methylene (B1212753) compound (e.g., malononitrile) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

  • Protonation: The resulting alkoxide is protonated by the protonated this compound.

  • Dehydration: The β-hydroxy intermediate undergoes dehydration to form the α,β-unsaturated product.

Alternatively, this compound can react with the carbonyl compound to form an iminium ion, which is a more potent electrophile than the starting carbonyl. The enolate then attacks the iminium ion.

Logical Relationship: Catalytic Pathways in Knoevenagel Condensation

G Catalytic Pathways in Knoevenagel Condensation A This compound D Enolate A->D Proton Abstraction E Iminium Ion A->E Condensation B Active Methylene Compound B->D C Aldehyde/Ketone C->E F Adduct C->F D->F Nucleophilic Attack E->F Nucleophilic Attack G Product F->G Dehydration

Caption: Dual catalytic roles of this compound in the Knoevenagel condensation.

Michael Addition

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. This compound can catalyze this reaction by generating the nucleophilic enolate from an active methylene compound.

Mechanism:

  • Enolate Formation: this compound deprotonates the Michael donor (e.g., a β-ketoester) to form an enolate.

  • Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor.

  • Protonation: The resulting enolate is protonated by the conjugate acid of this compound to regenerate the catalyst and form the final product.

Experimental Workflow: this compound Catalyzed Michael Addition

G Experimental Workflow for Michael Addition A Combine Michael Donor, Michael Acceptor, and This compound in Solvent B Stir at Specified Temperature A->B C Monitor Reaction (TLC/GC-MS) B->C D Reaction Complete? C->D D->B No E Aqueous Workup D->E Yes F Extraction with Organic Solvent E->F G Drying and Solvent Removal F->G H Purification (Chromatography) G->H I Characterization H->I

Caption: A generalized experimental workflow for a Michael addition reaction.

Enamine Catalysis

This compound, as a secondary amine, can serve as a catalyst by forming a transient enamine with a carbonyl compound. This enhances the nucleophilicity of the α-carbon.

Mechanism of Enamine Formation:

  • Nucleophilic Attack: The nitrogen of this compound attacks the carbonyl carbon to form a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

  • Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as water, forming an iminium ion.

  • Deprotonation: A base removes a proton from the α-carbon to form the enamine.

The resulting enamine can then participate in various reactions, such as alkylations and additions to electrophiles.

Signaling Pathway: Enamine Formation with this compound

G Enamine Formation Pathway Start Aldehyde/Ketone + This compound Carbinolamine Carbinolamine Start->Carbinolamine Nucleophilic Attack Iminium Iminium Ion Carbinolamine->Iminium - H2O Enamine Enamine Iminium->Enamine - H+ Product Reaction with Electrophile Enamine->Product

Caption: The catalytic cycle of enamine formation with this compound.

Quantitative Data and Experimental Protocols

While specific quantitative data for reactions catalyzed exclusively by this compound is not extensively reported, data from piperidine-catalyzed reactions provides a valuable benchmark. The steric bulk of the 2-ethyl group may lead to slight variations in reaction rates and yields.

Table 1: Representative Data for Piperidine-Catalyzed Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)
1BenzaldehydeMalononitrilePiperidine (10)Ethanol295
24-ChlorobenzaldehydeEthyl CyanoacetatePiperidine (15)Toluene588
3CyclohexanecarboxaldehydeMalononitrilePiperidine (10)Neat192

Note: This data is representative and compiled from various sources on piperidine catalysis for illustrative purposes.

Experimental Protocol: General Procedure for a Piperidine-Catalyzed Knoevenagel Condensation

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (1.1 mmol)

  • Piperidine (or this compound) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde, active methylene compound, and ethanol.

  • Stir the mixture until all solids are dissolved.

  • Add the piperidine (or this compound) catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Influence of the 2-Ethyl Group

The presence of the ethyl group at the 2-position of the piperidine ring introduces steric hindrance around the nitrogen atom. This can have several consequences:

  • Basicity: The electron-donating nature of the ethyl group may slightly increase the basicity of the nitrogen atom compared to piperidine.

  • Steric Hindrance: The steric bulk of the ethyl group can hinder the approach of the amine to a sterically congested carbonyl group, potentially slowing down the rate of enamine or iminium ion formation.

  • Stereoselectivity: In asymmetric catalysis using chiral derivatives of this compound, the ethyl group can play a crucial role in directing the stereochemical outcome of the reaction by creating a specific chiral environment around the catalytic center.

Conclusion

This compound is a valuable secondary amine in organic synthesis, capable of acting as both a Brønsted base and an enamine catalyst. Its mechanism of action is analogous to that of piperidine, but with the added influence of the 2-ethyl group, which can modulate its reactivity and steric profile. While it is frequently used as a synthetic intermediate, its potential as a catalyst in its own right, or as a scaffold for the development of new organocatalysts, remains an area of interest for further research. This guide provides a foundational understanding of the mechanistic principles governing the role of this compound in key organic transformations, offering a framework for its application in the design and development of novel synthetic methodologies.

References

Spectral Data Analysis of 2-Ethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Ethylpiperidine (CAS No: 1484-80-6, Molecular Formula: C₇H₁₅N, Molecular Weight: 113.20 g/mol ) is a heterocyclic secondary amine that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, consisting of a piperidine (B6355638) ring with an ethyl substituent at the C2 position, gives rise to characteristic spectral data. This guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data of this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound obtained via electron ionization (EI) provides critical information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Data Presentation: Electron Ionization Mass Spectrum

m/zRelative Intensity (%)Proposed Fragment
1135[M]⁺ (Molecular Ion)
9820[M - CH₃]⁺
84 100 [M - C₂H₅]⁺ (Base Peak)
7015[C₅H₁₂N]⁺
5635[C₄H₈N]⁺

(Data sourced from NIST/EPA/NIH Mass Spectral Library)[2]

Fragmentation Pathway

Under electron ionization (70 eV), this compound first forms a molecular ion ([M]⁺) at m/z 113. The most prominent fragmentation pathway for 2-substituted piperidines is α-cleavage, which involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The loss of the largest substituent at the α-carbon is typically favored.

In the case of this compound, the α-cleavage results in the loss of the ethyl radical (•C₂H₅), leading to the formation of a stable, resonance-stabilized iminium ion at m/z 84. This fragment is the most abundant ion, and therefore the base peak in the spectrum. Further fragmentation and rearrangements of the piperidine ring lead to the other observed ions.

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Fragmentation of this compound via α-cleavage.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph (GC) inlet, or a neat sample is introduced via a direct insertion probe.

  • Ionization: The sample molecules, now in the gas phase, enter the ion source. A beam of electrons, accelerated to an energy of 70 eV, bombards the molecules. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.

  • Mass Analysis: The resulting ions are accelerated by an electric field and passed into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Infrared (IR) Spectroscopy Analysis

The IR spectrum reveals the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these bonds.

Data Presentation: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3289Medium, BroadN-H Stretch
2961, 2929, 2855StrongC-H Stretch (Aliphatic)
1458MediumC-H Bend (Scissoring/Bending)
1378MediumC-H Bend (Methyl Rocking)
1115MediumC-N Stretch
850MediumN-H Wag

(Data sourced from Spectral Database for Organic Compounds, SDBS)

Interpretation of Key Absorptions

  • N-H Stretch: The broad absorption around 3289 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The broadening is a result of hydrogen bonding.

  • C-H Stretch: The strong, sharp peaks between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl group.

  • C-N Stretch: The peak at 1115 cm⁻¹ corresponds to the stretching vibration of the carbon-nitrogen bond.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Salt Plates (NaCl/KBr): Place a single drop of this compound onto a clean, polished salt plate. Place a second plate on top to create a thin liquid film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or with the clean, empty salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample into the spectrometer's sample compartment.

  • Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Data Presentation: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.9 - 3.1Multiplet1HH-6 (axial)
~2.5 - 2.7Multiplet2HH-2, H-6 (equatorial)
~1.0 - 1.8Multiplet9HH-3, H-4, H-5, -CH₂CH₃, N-H
0.88Triplet3H-CH₂CH₃

(Interpreted from spectra available at ChemicalBook and PubChem)[1][3]

Data Presentation: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
55.4C-2
47.1C-6
35.5C-3
26.5-CH₂CH₃
25.8C-5
24.9C-4
11.2-CH₂CH₃

(Interpreted from spectra available at PubChem and SDBS)[1]

Interpretation of NMR Spectra

  • ¹H NMR: The spectrum shows a complex series of overlapping multiplets for the piperidine ring protons due to complex spin-spin coupling. The protons on carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear further downfield (~2.5-3.1 ppm). The ethyl group gives a characteristic triplet for the methyl protons (CH₃) at ~0.88 ppm, which is coupled to the adjacent methylene (B1212753) protons (CH₂). The N-H proton signal is often broad and can be found within the aliphatic region; its chemical shift is concentration-dependent.

  • ¹³C NMR: The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry. The carbons directly bonded to the electronegative nitrogen atom (C-2 and C-6) are the most deshielded among the ring carbons. The upfield signal at 11.2 ppm is characteristic of the terminal methyl carbon of the ethyl group.

Visualization: Spectral Analysis Workflow for Structural Elucidation

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Conclusion Structural Confirmation MS Acquire EI-MS MW Determine Molecular Weight (m/z = 113) MS->MW Frag Analyze Fragmentation (Base Peak m/z = 84) MW->Frag Structure Confirm Structure of This compound Frag->Structure IR Acquire FT-IR FG Identify Functional Groups (N-H, C-H, C-N) IR->FG FG->Structure HNMR Acquire ¹H NMR HNMR_Int Proton Environments (& Integration) HNMR->HNMR_Int CNMR Acquire ¹³C NMR CNMR_Int Carbon Environments (7 unique carbons) CNMR->CNMR_Int HNMR_Int->Structure CNMR_Int->Structure

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), if quantitative chemical shift referencing is required.

  • Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument performs locking (to the deuterium (B1214612) signal of the solvent) and shimming (to optimize the magnetic field homogeneity).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle and 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be necessary to obtain a spectrum with adequate signal-to-noise in a reasonable time. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed by the spectrometer's software to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction. The spectra are then calibrated using the solvent residual peak or the internal standard.

References

2-Ethylpiperidine: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine (B6355638) scaffolds are integral components of numerous pharmaceuticals and natural products, with the stereochemistry at the C2 position often being critical for biological activity.[1] Among these, 2-ethylpiperidine serves as a valuable chiral building block, offering a combination of a lipophilic ethyl group and a reactive secondary amine within a conformationally defined six-membered ring. This guide provides an in-depth technical overview of this compound, covering its synthesis, resolution, and application as a key intermediate in the development of therapeutic agents.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[2] As a chiral compound, it exists as a racemic mixture of (R)- and (S)-enantiomers.

PropertyValueReference
Molecular Formula C₇H₁₅N[2]
Molecular Weight 113.20 g/mol [2]
Boiling Point 143 °C[3]
Density 0.85 g/mL[3]
Refractive Index (n20D) 1.45[3]
CAS Number (Racemate) 1484-80-6[2]

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of the racemic mixture.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of 2-ethylpyridine (B127773) is a direct and atom-economical approach to obtaining chiral this compound. This typically involves the activation of the pyridine (B92270) ring by forming a pyridinium (B92312) salt, followed by hydrogenation using a chiral catalyst, often based on iridium or rhodium.[4][5]

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-ethylpyridinium Bromide

This protocol is adapted from a general procedure for the asymmetric hydrogenation of 2-alkylpyridinium salts using an Iridium-MeO-BoQPhos catalyst and may require optimization for this specific substrate.[4]

1. Formation of N-Benzyl-2-ethylpyridinium Bromide:

  • A solution of 2-ethylpyridine (1.0 eq.) and benzyl (B1604629) bromide (1.2 eq.) in acetone (B3395972) is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield N-benzyl-2-ethylpyridinium bromide.

2. Asymmetric Hydrogenation:

  • In a nitrogen-filled glovebox, a pressure vessel is charged with N-benzyl-2-ethylpyridinium bromide (1.0 eq.), [Ir(COD)Cl]₂ (1 mol%), and a suitable chiral phosphine (B1218219) ligand such as (S)-MeO-BoQPhos (2.2 mol%).

  • Anhydrous and degassed solvent (e.g., a mixture of THF and methanol) is added.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 600 psi).

  • The reaction is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

3. Deprotection and Isolation:

  • The crude product is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) to remove the benzyl group.

  • After filtration of the catalyst, the solvent is evaporated.

  • The resulting crude chiral this compound is purified by distillation or column chromatography.

Quantitative Data for Asymmetric Hydrogenation of 2-Alkyl-Pyridinium Salts:

SubstrateChiral LigandYield (%)Enantiomeric Ratio (er)Reference
N-Benzyl-2-benzylpyridinium bromideMeO-BoQPhos>9593:7[4]
N-Benzyl-2-methylpyridinium bromideMeO-BoQPhos>9582:18[4]
N-Benzyl-2-phenethylpyridinium bromideMeO-BoQPhos>9588:12[4]

Note: Data for 2-ethylpyridine was not explicitly found and would require experimental determination.

Logical Workflow for Asymmetric Synthesis of this compound

G cluster_synthesis Asymmetric Synthesis Workflow A 2-Ethylpyridine B N-Benzylation A->B Benzyl Bromide C N-Benzyl-2-ethylpyridinium Bromide B->C D Asymmetric Hydrogenation (Chiral Ir-catalyst, H2) C->D E N-Benzyl-(S)-2-ethylpiperidine D->E F Debenzylation (H2, Pd/C) E->F G (S)-2-Ethylpiperidine F->G

Asymmetric synthesis of (S)-2-ethylpiperidine.
Classical Resolution of Racemic this compound

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Resolution of (R,S)-2-Ethylpiperidine with O,O'-Dibenzoyl-L-tartaric Acid

This protocol is a general procedure adapted from methods for resolving similar piperidine derivatives and may require optimization.[6][7][8]

1. Diastereomeric Salt Formation:

  • Racemic this compound (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

  • A solution of O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent is added to the this compound solution, possibly with gentle heating to ensure complete dissolution.

  • The mixture is allowed to cool slowly to room temperature, and then further cooled (e.g., to 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

2. Isolation of the Diastereomeric Salt:

  • The precipitated crystals are collected by filtration and washed with a small amount of the cold solvent.

  • The enantiomeric purity of the this compound in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral chromatography.

  • If necessary, the salt can be recrystallized from a suitable solvent to enhance its diastereomeric purity.

3. Liberation of the Enantiopure Amine:

  • The isolated diastereomeric salt is dissolved or suspended in water and basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • The liberated free base (enantiopure this compound) is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

Quantitative Data for Classical Resolution of Amines:

Racemic AmineResolving AgentYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved AmineReference
Ethyl NipecotateDi-benzoyl-L-tartaric acid35≥97[9]
1-(α-aminobenzyl)-2-naphtholL-(+)-Tartaric acidN/A>99[10]
(2-methoxynaphth-1-yl)benzylamineDibenzoyl-L-(-)-tartaric acidN/A>99[10]

Note: Specific data for this compound would require experimental determination.

Workflow for Classical Resolution of this compound

G cluster_resolution Classical Resolution Workflow A Racemic This compound B Diastereomeric Salt Formation A->B Chiral Acid C Mixture of Diastereomeric Salts B->C D Fractional Crystallization C->D E Less Soluble Salt ((S)-Amine Salt) D->E F More Soluble Salt ((R)-Amine Salt) D->F G Basification & Extraction E->G I Basification & Extraction F->I H (S)-2-Ethylpiperidine G->H J (R)-2-Ethylpiperidine I->J

Classical resolution of racemic this compound.

Applications of Chiral this compound in Synthesis

Enantiopure this compound is a valuable precursor for the synthesis of various biologically active molecules, most notably local anesthetics and certain alkaloids.

Synthesis of Local Anesthetics: Ropivacaine (B1680718) and Levobupivacaine (B138063)

The (S)-enantiomer of 2-pipecolic acid, a closely related chiral building block, is a key starting material for the synthesis of the long-acting local anesthetics ropivacaine and levobupivacaine. The synthesis of these compounds highlights the importance of the chiral piperidine core.

Experimental Protocol: Synthesis of Ropivacaine from (S)-Pipecolic acid 2,6-xylidide

This protocol is based on established synthetic routes.[11][12]

1. N-Propylation:

  • (S)-Pipecolic acid 2,6-xylidide (1.0 eq.) is suspended in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • A base (e.g., potassium carbonate, 1.5 eq.) and n-propyl bromide (1.2 eq.) are added.

  • The mixture is heated under reflux for 20-24 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

  • The crude ropivacaine base is purified by crystallization from a suitable solvent like diisopropyl ether.

2. Salt Formation:

  • The purified ropivacaine base is dissolved in a suitable solvent (e.g., isopropanol).

  • A solution of hydrochloric acid is added to precipitate ropivacaine hydrochloride.

  • The salt is collected by filtration, washed with the solvent, and dried.

Mechanism of Action of Ropivacaine and Levobupivacaine

Ropivacaine and levobupivacaine exert their anesthetic effects by blocking nerve impulse conduction. They achieve this by reversibly binding to the intracellular side of voltage-gated sodium channels in the neuronal membrane, stabilizing the channels in an inactivated state and thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

G cluster_pathway Mechanism of Action of Local Anesthetics A Nerve Impulse (Action Potential) B Opening of Voltage-Gated Na+ Channels A->B C Influx of Na+ ions B->C D Depolarization of Neuronal Membrane C->D E Propagation of Action Potential D->E F Pain Signal Transmission E->F G Ropivacaine/ Levobupivacaine H Blockade of Na+ Channel (Intracellular Binding) G->H H->B

References

The Discovery and Enduring Utility of 2-Ethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpiperidine, a substituted piperidine (B6355638) derivative, has maintained its relevance in organic synthesis for over a century. From its conceptual origins in the late 19th-century explorations of alkaloid chemistry to its modern applications as a versatile building block in the pharmaceutical and agrochemical industries, the journey of this compound encapsulates the evolution of synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern preparative methods for this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and a discussion of its applications in contemporary chemical research and development.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of an ethyl group at the 2-position of the piperidine ring affords this compound, a chiral secondary amine that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its unique steric and electronic properties make it a significant component in the development of biologically active compounds. This guide delves into the historical context of its discovery, outlines key synthetic methodologies, and presents its chemical and physical properties to serve as a comprehensive resource for researchers.

The Dawn of 2-Alkylpiperidine Synthesis: A Historical Perspective

While the exact first synthesis of this compound is not prominently documented, its discovery is intrinsically linked to the pioneering work of German chemist Albert Ladenburg in the late 19th century. Ladenburg's research on the structure and synthesis of piperidine-containing alkaloids laid the foundational groundwork for the preparation of 2-alkylpiperidines.

In a landmark achievement, Ladenburg reported the first total synthesis of a natural alkaloid, (±)-coniine (2-propylpiperidine), in 1886. Coniine is the toxic principle of poison hemlock and its synthesis was a monumental step in organic chemistry. The method employed by Ladenburg did not involve catalytic hydrogenation, the predominant method today, but rather a multi-step chemical reduction.

The general principles of Ladenburg's approach to 2-alkylpiperidines involved the following key transformations:

  • Starting Material : A 2-alkylpyridine derivative.

  • Reduction : The aromatic pyridine (B92270) ring was reduced to a piperidine ring using a chemical reducing agent. In his synthesis of coniine, Ladenburg used sodium in ethanol, a classic method for the reduction of pyridines before the advent of catalytic hydrogenation.

This early work demonstrated that the synthesis of 2-substituted piperidines was achievable and opened the door for the preparation of a variety of analogues, including this compound, using similar chemical principles.

Synthetic Methodologies

The synthesis of this compound has evolved significantly since the late 19th century. Modern methods are dominated by catalytic hydrogenation due to its efficiency and atom economy.

Catalytic Hydrogenation of 2-Ethylpyridine (B127773)

The most common and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 2-ethylpyridine. This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, including platinum, palladium, rhodium, and nickel-based catalysts. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a particularly effective catalyst for the hydrogenation of substituted pyridines. The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which enhances the activity of the catalyst.

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[1]

Materials:

  • 2-Ethylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor vessel, a solution of 2-ethylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • A catalytic amount of PtO₂ (5 mol%) is carefully added to the solution.

  • The reactor is sealed and connected to the hydrogenation apparatus.

  • The vessel is purged with nitrogen gas to remove any air.

  • The reactor is then pressurized with hydrogen gas to 50-70 bar.

  • The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

  • Upon completion of the reaction (monitored by TLC or GC), the reactor is carefully depressurized.

  • The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through a pad of Celite to remove the catalyst.

  • The filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 2-Ethylpyridine in Glacial Acetic Acid start->dissolve add_catalyst Add PtO2 Catalyst dissolve->add_catalyst seal_purge Seal Reactor & Purge with N2 add_catalyst->seal_purge pressurize Pressurize with H2 (50-70 bar) seal_purge->pressurize stir Stir at Room Temp (6-10 hours) pressurize->stir depressurize Depressurize Reactor stir->depressurize quench Quench with NaHCO3 (aq) depressurize->quench extract Extract with Ethyl Acetate (3x) quench->extract filter_catalyst Filter through Celite extract->filter_catalyst dry Dry with Na2SO4 filter_catalyst->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (if necessary) evaporate->purify end End Product: This compound purify->end

Figure 1: Experimental workflow for the catalytic hydrogenation of 2-ethylpyridine.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₁₅N[2][3][4][5]
Molecular Weight 113.20 g/mol [2][3][4][5]
Appearance Colorless to almost colorless liquid[2][4][5]
Boiling Point 143 °C[2][3][4]
Melting Point -18 °C[3][4]
Density 0.85 g/mL at 25 °C[2][3][4]
Refractive Index (n²⁰/D) 1.451[2][3][4]
Flash Point 88 °F (31.1 °C)[3][4]
CAS Number 1484-80-6[2][3][4][6]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the piperidine ring and the ethyl substituent.[3][6][7]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[3][6]

  • IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands for N-H and C-H stretching and bending vibrations.[6][8]

Applications in Research and Development

This compound is a valuable building block in the synthesis of a wide range of chemical entities, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] Its utility stems from the presence of a secondary amine, which can be further functionalized, and a chiral center, which can be exploited in asymmetric synthesis.

While specific blockbuster drugs containing the this compound moiety are not prevalent, its structural motif is found in numerous research compounds and is a key component in the synthesis of more complex piperidine-based structures. It is often used in the development of:

  • Chiral Auxiliaries: In asymmetric synthesis, chiral piperidines can be used to control the stereochemical outcome of reactions.

  • Catalyst Ligands: The nitrogen atom in this compound can coordinate to metal centers, making it a candidate for the development of new catalysts.

  • Corrosion Inhibitors: Amines, including this compound, are known to act as corrosion inhibitors for various metals.[2]

  • Pharmaceutical Scaffolds: The this compound core can be elaborated to generate libraries of compounds for screening in drug discovery programs.

  • Agrochemicals: Substituted piperidines are a common feature in pesticides and herbicides.[2][3]

Conclusion

From its conceptual beginnings in the foundational work of Albert Ladenburg to its current status as a readily available synthetic intermediate, this compound has proven to be a molecule of enduring importance. The development of its synthesis, particularly through catalytic hydrogenation, reflects the broader progress in the field of organic chemistry. The data and protocols presented in this guide are intended to provide researchers and professionals with a thorough understanding of this versatile compound, facilitating its continued application in the creation of novel and functional molecules.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study 2-ethylpiperidine, a substituted piperidine (B6355638) with potential applications in pharmaceutical development. The piperidine scaffold is a crucial pharmacophore in numerous approved drugs, and understanding the conformational landscape, electronic properties, and potential biological interactions of its derivatives is paramount for modern drug design.

Molecular Structure and Physicochemical Properties

This compound is a chiral secondary amine featuring a piperidine ring substituted with an ethyl group at the 2-position. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
CAS Number 1484-80-6[1]
Appearance Colorless to almost clear liquid[2]
Density 0.85 g/mL at 25 °C[3]
Boiling Point 143 °C[3]
Melting Point -18 °C[3]
Refractive Index (n20/D) 1.451[3]
InChIKey QBBKKFZGCDJDQK-UHFFFAOYSA-N[1]

Conformational Analysis

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional conformation. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For this compound, the ethyl substituent can occupy either an axial or equatorial position, leading to two primary chair conformers. Additionally, the nitrogen atom can undergo inversion, and the ethyl group can rotate, further diversifying the conformational landscape.

Computational methods, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are instrumental in determining the relative stabilities of these conformers.

A typical computational workflow for the conformational analysis of this compound is as follows:

G cluster_0 Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Input C Identification of Low-Energy Conformers B->C Output D Geometry Optimization (DFT, e.g., B3LYP/6-31G*) C->D Input E Vibrational Frequency Calculation D->E Optimized Geometries F Thermodynamic Property Calculation E->F Frequencies G Relative Energy Analysis F->G Gibbs Free Energies

Computational workflow for conformational analysis.

This process allows for the identification of the global minimum energy conformer and the relative populations of other conformers at a given temperature. For 2-substituted piperidines, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions.

Conformer of this compoundRelative Energy (kcal/mol)
Equatorial N-H, Equatorial Ethyl0.00 (Global Minimum)
Axial N-H, Equatorial Ethyl~0.4 - 0.6
Equatorial N-H, Axial Ethyl~1.5 - 2.5
Axial N-H, Axial Ethyl~2.0 - 3.0

Note: The relative energies are illustrative and based on typical values for 2-alkylpiperidines. Actual values would be obtained from specific DFT calculations.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

NucleusChemical Shift (ppm) - Representative Values
¹³C ~58 (C2), ~47 (C6), ~35 (C3), ~27 (C5), ~25 (C4), ~26 (CH₂-ethyl), ~11 (CH₃-ethyl)
¹H ~2.9-3.1 (H6eq), ~2.5-2.7 (H6ax), ~2.4-2.6 (H2), ~1.0-1.8 (ring protons), ~1.3-1.6 (CH₂-ethyl), ~0.8-1.0 (CH₃-ethyl), ~1.5-2.5 (N-H, broad)

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

  • Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4]

  • Instrumentation : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition :

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

    • For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint. The N-H and C-N stretching frequencies are particularly informative for amines.

Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretch 3300 - 3500 (weak)
C-H Stretch (aliphatic) 2850 - 3000
N-H Bend 1580 - 1650
C-N Stretch 1020 - 1250
  • Sample Preparation : As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[6]

  • Instrumentation : A standard FTIR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the beam path.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) is a common technique.

m/z ValueInterpretation
113 Molecular Ion [M]⁺
98 Loss of a methyl group (•CH₃)
84 Loss of an ethyl group (•C₂H₅)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).[7]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data Acquisition :

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components elute from the column and enter the mass spectrometer.

    • An EI source is typically used to ionize the molecules.

    • The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While specific docking studies for this compound are not widely published, the methodology is well-established for other piperidine derivatives, particularly in the context of their interaction with receptors in the central nervous system, such as sigma (σ) receptors.[8][9]

G cluster_1 Molecular Docking Workflow P1 Prepare Receptor Structure (e.g., from PDB) P2 Define Binding Site P1->P2 L1 Prepare Ligand Structure (this compound) L2 Generate Conformers L1->L2 D Perform Docking Simulation P2->D L2->D A Score and Rank Poses D->A V Visualize and Analyze Interactions A->V

General workflow for molecular docking studies.

This workflow helps in identifying potential biological targets for this compound and understanding the key molecular interactions that govern its binding.

Piperidine derivatives are known to exhibit a wide range of biological activities, including analgesic, antipsychotic, and anticancer effects.[10][11] Many of these effects are mediated through interactions with specific protein targets. Sigma receptors (σ₁ and σ₂), in particular, are recognized as targets for various piperidine-containing compounds.[12] The affinity of this compound for these and other receptors can be predicted using molecular docking and confirmed through in vitro binding assays.

G cluster_2 Potential Signaling Pathway Modulation Ligand This compound Derivative Receptor Sigma Receptor (σ₁) Ligand->Receptor Binding IonChannel Ion Channel Modulation Receptor->IonChannel Signaling Intracellular Signaling Cascades Receptor->Signaling Response Cellular Response (e.g., Neuronal Activity) IonChannel->Response Signaling->Response

Putative signaling pathway modulation by piperidine compounds.

Conclusion

The theoretical and computational study of this compound, supported by experimental spectroscopic data, provides a comprehensive understanding of its molecular properties. Conformational analysis reveals the energetic landscape that dictates its 3D structure, which is fundamental to its potential biological activity. Spectroscopic techniques provide the necessary experimental validation of its structure. Molecular docking and the broader understanding of the pharmacology of piperidine derivatives offer a rational basis for exploring the potential of this compound in drug discovery and development. This guide serves as a foundational resource for researchers interested in the detailed characterization of this and related piperidine compounds.

References

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal protocols for 2-Ethylpiperidine (CAS No. 1484-80-6). The information herein is compiled from various safety data sheets and chemical databases to ensure a high standard of safety and compliance in a laboratory setting.

Chemical and Physical Properties

This compound is a cyclic secondary amine that is a colorless to almost clear liquid. It is recognized for its applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₁₅N[3]
Molecular Weight 113.20 g/mol [3]
CAS Number 1484-80-6[3]
Appearance Colorless to almost clear liquid[2]
Boiling Point 143 °C[2]
Density 0.85 g/mL at 25 °C[2]
Flash Point 31 °C (88 °F)[4]
Vapor Pressure 5.45 mmHg at 25 °C[4]
Refractive Index n20/D 1.451[4]
Solubility Soluble in organic solvents, moderately soluble in water.[5]

Safety and Hazards

This compound is classified as a hazardous substance, being both flammable and corrosive.[3] It is crucial to understand its hazard profile to ensure safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids3H226: Flammable liquid and vapor[3]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[3]
Hazard Pictograms

The following GHS pictograms are associated with this compound:

  • Flame: Indicates a flammable hazard.

  • Corrosion: Indicates the potential for skin corrosion and serious eye damage.

Signal Word

Danger [3]

UN Number
UN NumberProper Shipping NameHazard ClassPacking GroupReference(s)
2924Flammable liquid, corrosive, n.o.s. (this compound)3 (8)III[4]

Note: While some sources may list other UN numbers, UN 2924 is appropriate for a substance that is both a flammable liquid and corrosive.

Toxicological Data

RouteSpeciesValueReference
Oral LD50Rat400 mg/kg (for Piperidine)[7]
Dermal LD50Rabbit276 mg/kg (for Piperidine)[7]
Inhalation LC50Mouse6000 mg/m³/2h (for Piperidine)[8]

Given the lack of specific data for this compound, a conservative approach assuming similar or greater toxicity than piperidine (B6355638) is recommended.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood.[9] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.[10]

  • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[10]

  • Handle and open containers with care.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store in a designated flammables and corrosives storage cabinet.

  • Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[11]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][10]

  • Large Spills: Evacuate the area immediately. Remove all sources of ignition. Ventilate the area. Contain the spill and prevent it from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department or emergency response team.[10]

Disposal Protocols

Dispose of this compound and its contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[9]

Waste Segregation and Containerization
  • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container should be chemically resistant and have a secure lid.

  • Label the container with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.

Experimental Protocol: Neutralization of this compound Waste (Best Practice)

Objective: To neutralize the basicity of this compound waste, reducing its corrosivity (B1173158) before collection by a licensed hazardous waste disposal service. This procedure does not render the waste non-hazardous.

Materials:

  • This compound waste solution

  • Dilute (e.g., 1 M) hydrochloric acid or sulfuric acid

  • Large beaker or flask

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

  • Appropriate PPE (as described in section 4.1)

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.

  • Place the beaker or flask containing the this compound waste in an ice bath to dissipate the heat that will be generated during neutralization.

  • Begin stirring the waste solution.

  • Slowly and carefully add the dilute acid dropwise to the stirring this compound solution. Caution: The reaction is exothermic and may cause fuming.

  • Monitor the pH of the solution continuously using a pH meter or periodically with pH paper.

  • Continue adding the dilute acid until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container for collection.

Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_storage Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_transfer Transfer/Weigh Chemical prep_workspace->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste storage_label Label Container cleanup_waste->storage_label storage_store Store in Approved Cabinet storage_label->storage_store DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect all this compound waste (liquid, solid, PPE) collect_container Place in a labeled, sealed hazardous waste container collect_waste->collect_container storage_location Store in a designated, ventilated, and secure area collect_container->storage_location storage_incompatible Keep away from incompatible materials storage_location->storage_incompatible disposal_contact Contact licensed hazardous waste disposal service storage_incompatible->disposal_contact disposal_documentation Complete all required waste disposal documentation disposal_contact->disposal_documentation disposal_pickup Arrange for waste pickup disposal_documentation->disposal_pickup

References

An In-depth Technical Guide to the Solubility of 2-Ethylpiperidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylpiperidine in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on a qualitative solubility profile derived from the physicochemical properties of this compound and related piperidine (B6355638) compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource(s)
Molecular FormulaC₇H₁₅N[1][2][3]
Molecular Weight113.20 g/mol [1][4]
AppearanceColorless to almost clear liquid[1][2]
Density0.85 g/mL at 25 °C[1][2][3]
Boiling Point143 °C[1][2][3]
Melting Point-18 °C[3]
pKa (Conjugate Acid)~11.2 (Estimated from Piperidine)[5][6]
LogP1.86730[2]

Note: The LogP value, representing the logarithm of the octanol/water partition coefficient, indicates a moderate level of lipophilicity.

Predicted Qualitative Solubility Profile

Piperidines, as a class of organic compounds, generally exhibit good solubility in a range of common organic solvents.[7][8] Piperidine itself is miscible with water and soluble in many organic solvents such as alcohols, ethers, and chloroform, with limited solubility in nonpolar solvents like hexane.[8][10] Given that this compound is a derivative of piperidine, a similar solubility pattern is expected.

Table of Predicted Qualitative Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, facilitating interaction with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)HighFavorable dipole-dipole interactions are anticipated between the polar solvent and the polar amine group of this compound.
Nonpolar Aromatic Toluene, BenzeneModerate to HighThe aliphatic nature of the ethyl group and the piperidine ring suggests good compatibility with nonpolar aromatic solvents.
Nonpolar Aliphatic Hexane, CyclohexaneLow to ModerateWhile the alkyl structure provides some lipophilicity, the polarity of the amine group may limit solubility in highly nonpolar aliphatic solvents.[5][8]
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity like this compound.[8][10]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following generalized protocol, based on the standard shake-flask method, is recommended.[5] This method is designed to determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The objective is to have undissolved this compound remaining after equilibrium is achieved.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved this compound to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the density of the solvent. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add precise volume of organic solvent A->B C Seal vials and place in constant temperature shaker B->C D Agitate for 24-72 hours C->D E Cease agitation and let solid settle for >4 hours D->E F Withdraw and filter supernatant E->F G Dilute sample to a known volume F->G H Quantify concentration via HPLC or GC G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development and chemical synthesis. For precise applications, it is highly recommended to determine the quantitative solubility through the experimental protocol outlined.

References

Thermochemical Profile of 2-Ethylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Ethylpiperidine (C₇H₁₅N), a heterocyclic amine of interest in pharmaceutical and chemical synthesis. A thorough understanding of a compound's thermochemical properties, such as its enthalpy of formation, heat capacity, and entropy, is critical for process development, safety analysis, and molecular modeling in drug discovery and development. This document summarizes key experimental and computational findings, details the methodologies used for their determination, and presents logical workflows for thermochemical characterization.

Core Thermochemical Data

The thermochemical properties of this compound have been investigated through a combination of experimental calorimetry and computational chemistry. The following tables present the key quantitative data available to date.

Table 1: Enthalpy Data for this compound
Thermochemical ParameterValue (kJ/mol)PhaseMethodReference
Standard Molar Enthalpy of Formation (ΔfH°)-123.6 ± 1.4LiquidCombustion CalorimetryRibeiro da Silva et al., 2006
Standard Molar Enthalpy of Formation (ΔfH°)-81.4 ± 1.7GasDerived from liquid phase dataRibeiro da Silva et al., 2006
Standard Molar Enthalpy of Combustion (ΔcH°)-4665.3 ± 1.2LiquidCombustion CalorimetryRibeiro da Silva et al., 2006
Standard Molar Enthalpy of Vaporization (ΔvapH°)42.2 ± 0.9Liquid to GasCalvet MicrocalorimetryRibeiro da Silva, Cabral, et al., 2006[1]
Table 2: Physicochemical Properties of this compound
PropertyValueUnitsReference
Boiling Point416.2KAldrich Chemical Company Inc., 1990[1]
Density0.85g/mL at 25°C(General Reference)
Refractive Index1.451at 20°C(General Reference)

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric measurements. The following sections detail the methodologies employed in the key cited study by Ribeiro da Silva, Cabral, et al. (2006).

Combustion Calorimetry

The standard molar enthalpy of combustion of this compound was determined using a static bomb calorimeter.

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.

  • The bomb is filled with high-purity oxygen to a specified pressure.

  • The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

  • The sample is ignited, and the resulting temperature change of the water is meticulously recorded.

  • The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid.

  • The standard massic energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid from the nitrogen in the sample.

  • The standard molar enthalpy of combustion is then derived from the massic energy of combustion.

The standard molar enthalpy of formation in the liquid phase is subsequently calculated from the standard molar enthalpy of combustion using Hess's Law.

Calvet Microcalorimetry

The standard molar enthalpy of vaporization was measured using a Calvet microcalorimeter.

Methodology:

  • A small amount of the this compound sample is introduced into a vaporization cell within the microcalorimeter at a constant temperature (298.15 K).

  • The heat absorbed during the isothermal vaporization of the sample is measured by the instrument's heat flux sensors.

  • The instrument is calibrated using a substance with a well-established enthalpy of vaporization.

  • The standard molar enthalpy of vaporization is calculated from the measured heat flow and the amount of substance vaporized.

Computational Thermochemistry

In addition to experimental methods, computational chemistry provides a powerful tool for estimating and understanding the thermochemical properties of molecules. The study by Ribeiro da Silva, Cabral, et al. (2006) also included computational analysis, likely employing methods such as the G3MP2B3 composite method, to calculate the gas-phase enthalpies of formation. These computational approaches are crucial for predicting the properties of related, unstudied compounds and for providing a theoretical basis for the experimental results.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of determining the key thermochemical parameters for a compound like this compound.

experimental_workflow cluster_experimental Experimental Determination sample This compound Sample comb_cal Static Bomb Calorimetry sample->comb_cal vap_cal Calvet Microcalorimetry sample->vap_cal delta_c_h ΔcH°(l) comb_cal->delta_c_h delta_vap_h ΔvapH° vap_cal->delta_vap_h delta_f_h_l ΔfH°(l) delta_c_h->delta_f_h_l Hess's Law delta_f_h_g ΔfH°(g) delta_vap_h->delta_f_h_g delta_f_h_l->delta_f_h_g

Experimental workflow for determining thermochemical data.

This guide serves as a foundational resource for professionals engaged in the research and development of pharmaceuticals and other chemical entities containing the this compound moiety. The presented data and methodologies are essential for a comprehensive understanding of the molecule's energetic landscape.

References

The Industrial Potential of 2-Ethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocycle 2-ethylpiperidine is a versatile building block with significant, and expanding, industrial applications. Its unique structural and chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, a potent corrosion inhibitor, and an effective curing agent in polymer chemistry. This technical guide provides an in-depth overview of the core industrial applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various industrial processes. The following table summarizes its key characteristics.

PropertyValueReference(s)
Molecular Formula C₇H₁₅N[1][2][3]
Molecular Weight 113.20 g/mol [2][3]
CAS Number 1484-80-6[1][2][3]
Appearance Colorless to almost clear liquid[3]
Density 0.85 g/mL at 25 °C[1][4]
Boiling Point 143 °C[1][3]
Flash Point 88 °F (31.1 °C)[1]
Refractive Index n20/D 1.451[1][4]
Storage Temperature 2-8 °C[1][3]

Core Industrial Applications

Chemical Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][5] The piperidine (B6355638) scaffold is a well-established pharmacophore, and the ethyl group at the 2-position can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

One of the most prominent examples of its application is in the synthesis of the insect repellent Icaridin (B1674257). Icaridin, also known as Picaridin, is a highly effective and widely used topical repellent against a variety of biting insects. The synthesis of Icaridin involves the use of 2-(2-hydroxyethyl)piperidine, a derivative of this compound.

Key Quantitative Data: Synthesis Yield

The synthesis of this compound itself is typically achieved through the catalytic hydrogenation of 2-ethylpyridine (B127773). This process can achieve high yields, as indicated in the following table.

ReactionCatalystYieldReference(s)
Catalytic Hydrogenation of 2-EthylpyridineNickel-based98%[6]

Experimental Protocol: Catalytic Hydrogenation of 2-Ethylpyridine

This protocol provides a general procedure for the synthesis of this compound from 2-ethylpyridine.

Materials:

  • 2-Ethylpyridine

  • Load-type nickel series catalyst (e.g., nickel on pure aluminum silicate)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • Charge the high-pressure autoclave with 2-ethylpyridine and the load-type nickel series catalyst.

  • Seal the autoclave and purge with nitrogen gas multiple times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.0–10.0 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 110–250 °C) with stirring.

  • Maintain the reaction conditions for a specified duration (e.g., 8–50 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting crude this compound can be purified by distillation.[6]

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound start 2-Ethylpyridine reaction Catalytic Hydrogenation (in Autoclave) start->reaction catalyst Nickel Catalyst catalyst->reaction conditions High Pressure H₂ High Temperature conditions->reaction product This compound reaction->product

Caption: Catalytic hydrogenation of 2-ethylpyridine.

Experimental Protocol: Synthesis of Icaridin Intermediate

The synthesis of Icaridin proceeds via the intermediate 2-(2-hydroxyethyl)piperidine, which can be prepared from 2-pyridineethanol through catalytic hydrogenation.

Materials:

  • 2-Pyridineethanol

  • Active nickel catalyst (e.g., Raney nickel)

  • Solvent (e.g., ethanol)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve 2-pyridineethanol in a suitable solvent like ethanol.

  • Add the active nickel catalyst to the solution.

  • Seal the autoclave, purge with an inert gas, and then pressurize with hydrogen.

  • Heat the mixture with stirring to the desired temperature and pressure.

  • Monitor the reaction for the consumption of hydrogen.

  • Once the reaction is complete, cool the reactor, vent the pressure, and filter off the catalyst.

  • The solvent is removed under reduced pressure to yield 2-(2-hydroxyethyl)piperidine.[7][8]

G

Caption: Workflow for evaluating corrosion inhibitors.

Curing Agent for Epoxy Resins

This compound can function as a curing agent or hardener for epoxy resins. [3][5]The secondary amine group of this compound reacts with the epoxide groups of the resin, initiating a cross-linking reaction that transforms the liquid resin into a hard, thermoset polymer. The choice of curing agent significantly influences the final properties of the cured epoxy, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance.

Key Quantitative Data: Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter for cured epoxy resins, as it defines the temperature at which the material transitions from a rigid, glassy state to a softer, rubbery state. [9][10][11]

Epoxy System Curing Agent Glass Transition Temperature (Tg) Reference(s)
Diglycidyl ether of bisphenol A (DGEBA) Piperidine ~100-120 °C (dependent on cure schedule) [12]

| ED-20 Epoxy Resin | Triethylenetetramine | ~87-91 °C (experimentally observed) | [13] |

Note: Specific Tg data for this compound as a curing agent was not available in the searched literature. The data for piperidine and another amine curing agent are provided for context.

Experimental Protocol: Curing of Epoxy Resin

This protocol provides a general procedure for curing an epoxy resin with an amine-based hardener like this compound.

Materials:

  • Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)

  • This compound (curing agent)

  • Mixing container and stirring rod

  • Mold for casting

  • Oven with temperature control

Procedure:

  • Accurately weigh the epoxy resin and the calculated amount of this compound into a mixing container. The stoichiometry is based on the amine hydrogen equivalent weight and the epoxide equivalent weight of the resin.

  • Thoroughly mix the resin and curing agent until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Place the mold in an oven and cure according to a specific time and temperature schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The cure schedule is critical for achieving the desired properties.

  • After the curing cycle is complete, allow the mold to cool slowly to room temperature before demolding the cured epoxy part.

Logical Relationship: Epoxy Curing Process

G cluster_curing Epoxy Resin Curing Process resin Epoxy Resin (Liquid) mixing Mixing and Degassing resin->mixing hardener This compound (Curing Agent) hardener->mixing curing Curing (Heat Application) mixing->curing product Cured Epoxy (Solid Thermoset) curing->product

Caption: The process of curing epoxy resin with this compound.

Potential in Drug Discovery: Enzyme Inhibition

The piperidine nucleus is a common feature in many enzyme inhibitors. Derivatives of piperidine have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP-4), which are targets for the treatment of Alzheimer's disease and type 2 diabetes, respectively. While specific data for this compound derivatives is an active area of research, the general principles of inhibition by piperidine-containing compounds are well-established.

Key Quantitative Data: Enzyme Inhibition (IC₅₀ Values)

The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. [14][15]

Inhibitor Class Target Enzyme IC₅₀ Value Range Reference(s)
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Acetylcholinesterase (AChE) As low as 0.56 nM [16]

| N-substituted 4-hydrazino piperidine derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 88 nM | [17] |

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

In the central nervous system, acetylcholine (B1216132) (ACh) is a critical neurotransmitter involved in learning and memory. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft, thus terminating the signal. In conditions like Alzheimer's disease, there is a deficit of ACh. AChE inhibitors, which can include piperidine derivatives, block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synapse.

G cluster_cholinergic Cholinergic Synapse and AChE Inhibition presynaptic Presynaptic Neuron ach_release presynaptic->ach_release Action Potential postsynaptic Postsynaptic Neuron ach_vesicle ACh Vesicles ach_vesicle->ach_release ach_receptor ACh Receptors ach_release->ach_receptor ACh ache AChE ach_release->ache ACh ach_receptor->postsynaptic Signal signal Signal Transmission ache->signal Terminates Signal inhibitor Piperidine-based AChE Inhibitor inhibitor->ache Inhibition

Caption: Inhibition of acetylcholinesterase by piperidine derivatives.

Conclusion

This compound is a molecule of significant industrial importance with a diverse range of applications. Its role as a chemical intermediate in the production of high-value products like the insect repellent Icaridin underscores its value in the agrochemical sector. Furthermore, its demonstrated efficacy as a corrosion inhibitor and its utility as a curing agent for epoxy resins highlight its versatility in materials science. The presence of the piperidine scaffold in numerous enzyme inhibitors also points to the untapped potential of this compound derivatives in future drug discovery and development. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock new and valuable industrial applications for this versatile chemical building block.

References

The Diverse Biological Activities of 2-Ethylpiperidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-ethylpiperidine scaffold is a privileged motif in medicinal chemistry, conferring favorable physicochemical properties to a variety of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives, presenting a consolidated resource for researchers in drug discovery and development.

Antihypertensive Activity

A notable example of a biologically active this compound derivative is N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide . This compound has been synthesized and evaluated for its potential as a novel antihypertensive agent. Studies have shown that it acts as an inhibitor of T-type Ca²⁺ channels. Oral administration of this derivative has been demonstrated to lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers[1].

Quantitative Data: Antihypertensive Activity
Compound NameTargetActivityAnimal ModelReference
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamideT-type Ca²⁺ channelsBlood pressure reductionSpontaneously hypertensive rats[1]

Analgesic and Anticonvulsant Activities

While specific data on this compound derivatives is emerging, the broader class of alkyl piperidine (B6355638) derivatives has shown promise for analgesic and anticonvulsant effects. For instance, synthetic quaternary salts of alkyl piperidines have been explored for their analgesic properties using methods like the tail immersion test[2]. The anticonvulsant potential of piperidine derivatives is often evaluated using in vivo models such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test[1].

Acetylcholinesterase Inhibitory Activity

Derivatives of piperidine are widely investigated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The N-(2-(piperidine-1-yl)ethyl)benzamide series, for example, has yielded potent AChE inhibitors, with some compounds showing superior activity to the reference drug donepezil[3].

Quantitative Data: Acetylcholinesterase Inhibition
Compound SeriesTargetIC₅₀ Value (nM)Reference
N-(2-(piperidine-1-yl)ethyl)benzamide derivativesAcetylcholinesterase (AChE)13 ± 2.1[3]

Antiviral and Antifungal Activities

The piperidine scaffold is a component of various antiviral and antifungal agents. For instance, certain piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, with some compounds exhibiting EC₅₀ values as low as 0.05 μM[4]. In the realm of antifungal research, thiazolidinone derivatives incorporating a piperidine moiety have demonstrated significant activity against various fungal strains, with MIC and MFC values comparable to or better than fluconazole (B54011) for certain species[5].

Quantitative Data: Antiviral and Antifungal Activities
Compound ClassTarget OrganismActivity MetricValue (µM)Reference
Piperidine-based derivativesInfluenza virusEC₅₀0.05[4]
Thiazolidinone derivativesRhodotorula sp.MIC/MFC16.5 (µg/mL)[5]

Sigma Receptor Affinity

Piperidine derivatives are well-known ligands for sigma receptors (σ₁ and σ₂), which are implicated in a range of neurological disorders. Radioligand binding assays are commonly employed to determine the affinity (Ki) of these compounds for sigma receptors. Studies on various piperidine-based compounds have revealed high-affinity ligands with nanomolar Ki values for the σ₁ receptor[6][7].

Quantitative Data: Sigma Receptor Binding
Compound ClassTargetKᵢ Value (nM)Reference
Piperidine/piperazine-based compoundsσ₁ Receptor3.2 - 434[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives. Below are summaries of key experimental protocols.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. One common approach involves the [4+2] annulation reaction of imines with allenes, often catalyzed by phosphines, to produce functionalized piperidines with high stereoselectivity[8]. Another powerful method is ring-closing metathesis (RCM), which utilizes ruthenium-based catalysts for the construction of the piperidine ring system[8].

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives Start Starting Materials (e.g., piperidine derivatives) Step1 [4+2] Annulation or Ring-Closing Metathesis (RCM) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Product This compound Derivative Step3->Product Ellmans_Method Workflow for Ellman's Acetylcholinesterase Assay Substrate Acetylthiocholine Product1 Thiocholine Substrate->Product1 Hydrolysis by AChE Enzyme Acetylcholinesterase (AChE) Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition Product2 Yellow Anion (5-thio-2-nitrobenzoate) Product1->Product2 Reacts with DTNB DTNB Measurement Measure Absorbance at 412 nm Product2->Measurement CPE_Assay Workflow for CPE Reduction Antiviral Assay Cells Host Cells in 96-well plate Compound Add this compound Derivative Cells->Compound Virus Infect with Virus Compound->Virus Incubate Incubate Virus->Incubate Assess Assess Cell Viability (e.g., Neutral Red Uptake) Incubate->Assess Result Reduced CPE indicates Antiviral Activity Assess->Result Broth_Microdilution Workflow for Broth Microdilution Antifungal Assay Prepare Prepare Serial Dilutions of this compound Derivative Inoculate Inoculate with Fungal Suspension Prepare->Inoculate Incubate Incubate Inoculate->Incubate Read Visually or Spectrophotometrically Determine Growth Incubate->Read Result Determine Minimum Inhibitory Concentration (MIC) Read->Result Sigma_Binding_Assay Workflow for Sigma Receptor Radioligand Binding Assay Receptor Receptor Source (e.g., tissue homogenate) Incubate Incubate Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-(+)-pentazocine) Radioligand->Incubate Compound This compound Derivative (competitor) Compound->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate Ki Measure->Calculate Signaling_Pathway Potential Modulation of Neuronal Signaling by this compound Derivatives Compound This compound Derivative Receptor Receptor (e.g., Trk, GPCR) Compound->Receptor Interacts with PI3K PI3K/Akt Pathway Receptor->PI3K Activates ERK ERK/MAPK Pathway Receptor->ERK Activates Survival Neuronal Survival PI3K->Survival ERK->Survival Differentiation Neuronal Differentiation ERK->Differentiation

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a privileged structural motif prevalent in a vast number of pharmaceuticals and biologically active natural products. The stereochemistry of substituents on the piperidine ring is often critical for therapeutic efficacy and selectivity. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidines is a key focus in medicinal chemistry and drug development.

These application notes provide an overview of established and reliable strategies for the asymmetric synthesis of chiral piperidines, with a focus on the use of chiral auxiliaries. While the direct use of 2-ethylpiperidine as a chiral auxiliary is not a widely documented strategy, this guide details the application of well-established chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, as well as carbohydrate-derived auxiliaries, in the synthesis of enantiomerically enriched piperidine derivatives. Additionally, a brief overview of catalytic asymmetric methods is presented as a powerful alternative.

This document offers detailed experimental protocols for key transformations, a comparative summary of performance data, and logical workflow diagrams to aid researchers in selecting and implementing the most suitable synthetic strategy for their target molecules.

I. Chiral Auxiliary-Mediated Asymmetric Synthesis of Piperidines

The use of chiral auxiliaries is a classical and dependable strategy for inducing stereoselectivity.[1] The auxiliary is covalently attached to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the chiral product, ideally with the auxiliary being recoverable.[2]

A. Evans Oxazolidinone Auxiliaries

Evans oxazolidinones are a cornerstone of asymmetric synthesis, widely employed for stereoselective alkylations, aldol (B89426) reactions, and other transformations.[1][3] In the context of piperidine synthesis, they can be used to generate chiral precursors that are then cyclized to form the piperidine ring.

workflow cluster_auxiliary Chiral Auxiliary Attachment cluster_asymmetric Asymmetric Transformation cluster_cleavage Auxiliary Cleavage start Prochiral Acid Derivative acylation Acylation with Evans Auxiliary start->acylation enolate Enolate Formation (e.g., NaHMDS) acylation->enolate alkylation Diastereoselective Alkylation enolate->alkylation cleavage Hydrolytic Cleavage (e.g., LiOH/H₂O₂) alkylation->cleavage product Enantiomerically Enriched Precursor cleavage->product workflow_carbohydrate start Aldehyde + D-Arabinopyranosylamine imine Aldimine Formation start->imine domino Domino Mannich-Michael Reaction with Danishefsky's Diene imine->domino piperidone N-Arabinosyl Dehydropiperidinone (High Diastereoselectivity) domino->piperidone cleavage Auxiliary Cleavage and Further Transformations piperidone->cleavage product Chiral Piperidine Derivative cleavage->product

References

Application Notes and Protocols: 2-Ethylpiperidine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-ethylpiperidine scaffold is a significant structural motif in a multitude of natural products and pharmaceutical agents. The precise control of stereochemistry at the C2 position is often critical for conferring specific biological activities and ensuring therapeutic efficacy. While the direct application of this compound as a standalone chiral ligand in transition metal catalysis is not extensively documented in scientific literature, its derivatives and analogous 2-alkylpiperidines are prominently utilized as powerful chiral auxiliaries. This approach provides a robust and reliable method for the asymmetric synthesis of various chiral molecules.

These application notes provide a detailed overview and practical protocols for the use of chiral 2-alkylpiperidine derivatives as auxiliaries in asymmetric alkylation reactions. Additionally, a prevalent method for the synthesis of enantioenriched 2-alkylpiperidines, namely the asymmetric hydrogenation of pyridinium (B92312) salts, is discussed to provide a comprehensive context for researchers in the field.

I. Chiral 2-Alkylpiperidine Derivatives as Auxiliaries in Asymmetric Alkylation

A well-established strategy for asymmetric carbon-carbon bond formation is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product and can often be recovered for reuse. Chiral 2-alkylpiperidine derivatives can be converted into amides, which then serve as effective chiral auxiliaries in the diastereoselective alkylation of enolates.

The overall process involves the coupling of a carboxylic acid to the chiral piperidine (B6355638) auxiliary, followed by diastereoselective alkylation of the resulting amide enolate, and subsequent removal of the auxiliary to yield the chiral product.

cluster_0 Workflow for Asymmetric Alkylation start Prochiral Carboxylic Acid + Chiral 2-Alkylpiperidine step1 Amide Formation start->step1 Coupling Reagent step2 Diastereoselective Enolate Formation and Alkylation step1->step2 Base (e.g., LDA), Electrophile (R-X) step3 Cleavage of Chiral Auxiliary step2->step3 Hydrolysis end Enantiomerically Enriched Product + Recovered Auxiliary step3->end

Caption: General workflow for asymmetric alkylation using a chiral 2-alkylpiperidine auxiliary.

This protocol provides a general procedure for the asymmetric alkylation of a carboxylic acid derivative using a chiral 2-alkylpiperidine (e.g., (R)-2-ethylpiperidine) as a chiral auxiliary.

Materials:

  • (R)-2-Ethylpiperidine

  • Carboxylic acid (e.g., propanoic acid)

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Electrophile (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Reagents for hydrolysis (e.g., aqueous HCl or LiOH solution)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Amide Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and (R)-2-ethylpiperidine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add the coupling agent (e.g., EDC, 1.1 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography to obtain the chiral amide.

  • Asymmetric Alkylation:

    • Dissolve the purified chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the alkylated amide by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Cleavage:

    • The purified alkylated amide can be hydrolyzed under acidic or basic conditions to release the chiral carboxylic acid and recover the this compound auxiliary.

    • Acidic Hydrolysis: Reflux the amide in a mixture of aqueous HCl and a co-solvent like dioxane.

    • Basic Hydrolysis: Reflux the amide with aqueous LiOH in a THF/water mixture.

    • After hydrolysis, neutralize the reaction mixture and perform an extraction to separate the chiral product from the recovered auxiliary. The auxiliary can be purified for reuse.

The following table summarizes representative data for the asymmetric alkylation of chiral amides derived from piperidine analogues. High diastereoselectivities are often achieved, demonstrating the effective stereocontrol exerted by the chiral auxiliary.

EntryAmide Derived FromElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
12-MethylpiperidineBenzyl bromide95:585
22-PropylpiperidineEthyl iodide97:390
3This compoundAllyl bromide96:488
42-MethylpiperidineMethyl iodide94:692
Note: The data presented is illustrative and compiled from typical results found in the literature for analogous systems. Actual results may vary depending on the specific substrates and reaction conditions.

II. Synthesis of Chiral 2-Alkylpiperidines via Asymmetric Hydrogenation

For researchers needing to synthesize the chiral this compound scaffold itself, iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium salt is a highly effective and atom-economical method.[1] This approach allows for the direct and highly enantioselective synthesis of a wide range of 2-alkylpiperidines.

This process involves the activation of the pyridine (B92270) substrate by forming a pyridinium salt, followed by the iridium-catalyzed asymmetric hydrogenation to yield the chiral piperidine.

cluster_1 Asymmetric Hydrogenation Workflow start_h 2-Ethylpyridine step1_h N-Alkylation (e.g., with Benzyl Bromide) start_h->step1_h step2_h Iridium-Catalyzed Asymmetric Hydrogenation step1_h->step2_h [Ir(COD)Cl]₂, Chiral Ligand (e.g., MeO-BoQPhos), H₂ end_h Enantioenriched this compound step2_h->end_h

Caption: Workflow for the synthesis of chiral this compound via asymmetric hydrogenation.

This protocol is a general representation based on established procedures for the asymmetric hydrogenation of 2-alkylpyridinium salts.[1]

Materials:

  • 2-Ethylpyridinium salt (e.g., N-benzyl-2-ethylpyridinium bromide)

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer)

  • Chiral P,N-ligand (e.g., MeO-BoQPhos)

  • Iodine (I₂)

  • Solvent (e.g., THF/MeOH mixture)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, charge a vial with [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%).

    • Add the solvent and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Hydrogenation Reaction:

    • In a separate vial, dissolve the 2-ethylpyridinium salt (1.0 eq) and iodine (5 mol%) in the reaction solvent.

    • Transfer the substrate solution to a high-pressure autoclave.

    • Add the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

    • Stir the reaction mixture at a set temperature (e.g., 30 °C) for 24 hours.

  • Workup and Purification:

    • After carefully venting the hydrogen gas, quench the reaction with a basic aqueous solution (e.g., NaHCO₃).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the enantioenriched this compound. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

The following table presents representative data for the iridium-catalyzed asymmetric hydrogenation of various 2-alkylpyridinium salts, highlighting the high enantioselectivities achievable with this method.[1]

Entry2-Alkyl SubstituentChiral LigandSolventYield (%)ee (%)
1MethylMeO-BoQPhosTHF/MeOH>9982
2EthylMeO-BoQPhosTHF/MeOH>9988
3PropylMeO-BoQPhosTHF/MeOH>9988
4IsopropylMeO-BoQPhosTHF/MeOH>9991
5BenzylMeO-BoQPhosTHF/MeOH>9993
Data adapted from literature reports on similar substrates.[1]

These protocols and data provide a solid foundation for researchers and professionals in drug development to utilize and synthesize chiral this compound and related scaffolds with a high degree of stereochemical control.

References

Application Notes and Protocols for the Stereoselective Synthesis of Natural Products Incorporating a 2-Ethylpiperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-ethylpiperidine scaffold is a key structural motif present in a variety of natural products, particularly in the Prosopis family of alkaloids. These compounds exhibit a range of biological activities, making them attractive targets for synthetic chemists. The stereochemical configuration of the substituents on the piperidine (B6355638) ring is often crucial for their bioactivity. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of a representative natural product, (+)-deoxoprosopinine, which features a 2-ethyl-6-undecylpiperidine core. The presented methodology highlights a strategy for the diastereoselective construction of the piperidine ring, a pivotal step in the total synthesis of this class of alkaloids.

Core Application: Stereoselective Synthesis of (+)-Deoxoprosopinine

The total synthesis of (+)-deoxoprosopinine serves as an excellent case study for the stereoselective installation of the this compound framework. The strategy outlined below employs a chiral pool approach, starting from L-proline, to establish the initial stereocenter, which then directs the stereochemistry of subsequent transformations. A key step involves the diastereoselective reduction of a cyclic β-enamino ester intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the stereoselective synthesis of a key intermediate in the synthesis of (+)-deoxoprosopinine.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Diastereoselective ReductionMethyl (2S,2'R)-2-piperidin-2-ylpropanoate8592:8>98
Alkylation of Piperidine DerivativePrecursor to (+)-Deoxoprosopinine75>95:5>98

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a β-Enamino Ester Intermediate

This protocol describes the diastereoselective reduction of a tetrasubstituted β-enamino ester, a crucial step in establishing the relative stereochemistry of the substituents on the piperidine ring.

Materials:

Procedure:

  • Dissolve the β-enamino ester (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Maintain the reaction at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl (2S,2'R)-2-piperidin-2-ylpropanoate.

Protocol 2: N-Deprotection and Alkylation to form the Deoxoprosopinine Skeleton

This protocol details the removal of the chiral auxiliary and subsequent alkylation to introduce the undecyl side chain, completing the carbon skeleton of (+)-deoxoprosopinine.

Materials:

  • Methyl (2S,2'R)-2-((S)-1-phenylethyl)piperidin-2-ylpropanoate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • 1-Bromoundecane (B50512)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Deprotection:

    • To a solution of the protected piperidine (1.0 mmol) in methanol (15 mL), add 10% Pd/C (10 mol%).

    • Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite®, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, which is used in the next step without further purification.

  • N-Alkylation:

    • Dissolve the crude secondary amine (1.0 mmol) in anhydrous acetonitrile (20 mL).

    • Add potassium carbonate (3.0 mmol) and 1-bromoundecane (1.2 mmol).

    • Heat the mixture to reflux and stir for 12 hours, monitoring by TLC.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Partition the residue between diethyl ether (30 mL) and water (20 mL).

    • Separate the organic layer, wash with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the residue by flash column chromatography to yield the precursor to (+)-deoxoprosopinine.

Visualizations

Synthetic_Workflow cluster_0 Stereoselective Piperidine Ring Formation cluster_1 Completion of the Natural Product Skeleton Start L-Proline Derivative Step1 Formation of β-Enamino Ester Start->Step1 Several Steps Step2 Diastereoselective Reduction (NaBH4) Step1->Step2 Intermediate Chiral Piperidine Intermediate Step2->Intermediate d.r. > 90:10 Step3 N-Deprotection (H2, Pd/C) Intermediate->Step3 Step4 N-Alkylation with 1-Bromoundecane Step3->Step4 Product (+)-Deoxoprosopinine Precursor Step4->Product

Caption: Synthetic workflow for (+)-deoxoprosopinine.

Logical_Relationship ChiralPool Chiral Pool (L-Proline) Auxiliary Chiral Auxiliary (Phenylethylamine) ChiralPool->Auxiliary Incorporation Stereocontrol Stereocontrol of Piperidine Ring Auxiliary->Stereocontrol Directs DiastereoselectiveReduction Diastereoselective Reduction Stereocontrol->DiastereoselectiveReduction Achieved via TargetMolecule Target Natural Product ((+)-Deoxoprosopinine) DiastereoselectiveReduction->TargetMolecule Leads to

Caption: Key elements of the stereoselective strategy.

Application Notes and Protocols: Asymmetric Alkylation of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: 2-Ethylpiperidine Mediated Asymmetric Alkylation of Carbonyl Compounds

Initial Finding: Extensive literature searches did not yield any established protocols or significant data on the use of this compound as a direct catalyst or mediator for the asymmetric alkylation of carbonyl compounds. This suggests that this compound is not a common or effective catalyst for this transformation.

Alternative Focus: As a closely related and well-established alternative, this document provides detailed application notes and protocols for the asymmetric α-alkylation of aldehydes using the chiral secondary amine organocatalyst, (S)-Proline. This method is a cornerstone of organocatalysis and serves as a representative example of asymmetric alkylation mediated by a chiral cyclic amine.

(S)-Proline Catalyzed Asymmetric α-Alkylation of Aldehydes

The direct enantioselective α-alkylation of aldehydes is a fundamental transformation in organic synthesis, providing access to chiral carbonyl compounds that are valuable building blocks for pharmaceuticals and natural products. Organocatalysis, using small chiral organic molecules like (S)-proline, offers a metal-free and environmentally benign approach to achieve high enantioselectivity.

The reaction proceeds through an enamine intermediate, formed from the condensation of the aldehyde substrate and the proline catalyst. This enamine then acts as a nucleophile, attacking an electrophilic alkylating agent. The chiral environment provided by the proline catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Logical Workflow: Proline-Catalyzed Asymmetric Alkylation

The following diagram illustrates the general workflow for the (S)-proline catalyzed asymmetric α-alkylation of an aldehyde.

workflow Experimental Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Start Dissolve (S)-Proline and Aldehyde in Solvent Add_Electrophile Add Alkylating Agent Start->Add_Electrophile 1 Stir Stir at Controlled Temperature Add_Electrophile->Stir 2 Quench Quench Reaction Stir->Quench 3 Extract Aqueous Work-up and Extraction Quench->Extract 4 Purify Purification by Chromatography Extract->Purify 5 Yield Determine Yield Purify->Yield 6 ee Determine Enantiomeric Excess (e.g., by Chiral HPLC) Purify->ee 7

Caption: General experimental workflow for the reaction.

Catalytic Cycle

The catalytic cycle for the (S)-proline catalyzed asymmetric α-alkylation of an aldehyde with an electrophile (E+) is depicted below.

catalytic_cycle Catalytic Cycle of Proline-Mediated Alkylation catalyst (S)-Proline iminium Iminium Ion catalyst->iminium + Aldehyde - H₂O aldehyde Aldehyde (R-CHO) enamine Enamine Intermediate iminium->enamine - H⁺ alkylated_iminium Alkylated Iminium Ion enamine->alkylated_iminium + Electrophile (E⁺) alkylated_iminium->catalyst Releases Product product α-Alkylated Aldehyde (R-CH(E)-CHO) alkylated_iminium->product + H₂O (Hydrolysis) water H₂O

Caption: Proposed catalytic cycle for the reaction.

Experimental Protocols

This protocol is a representative example for the asymmetric α-alkylation of propanal with a suitable electrophile.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • HPLC with a chiral stationary phase column

Procedure:

  • Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) in a round-bottom flask, add (S)-proline (0.2 mmol, 20 mol%).

  • Addition of Electrophile: Add the alkylating agent (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for the time specified (typically 24-48 hours), monitoring the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data for the (S)-proline catalyzed asymmetric α-alkylation of various aldehydes with different electrophiles.

EntryAldehydeElectrophileSolventTime (h)Yield (%)ee (%)
1PropanalBenzyl bromideDMSO248592
2ButanalAllyl bromideCHCl₃487888
3PentanalMethyl iodideDMSO487285
4IsovaleraldehydeEthyl bromoacetateNMP368095
5CyclohexanecarboxaldehydeBenzyl bromideDMSO249096

Data is representative and compiled from typical results found in the literature for proline-catalyzed alkylations. Actual results may vary depending on specific reaction conditions.

Conclusion

While this compound is not a documented catalyst for the asymmetric alkylation of carbonyl compounds, chiral secondary amines like (S)-proline are highly effective and well-studied organocatalysts for this transformation. The provided protocols and data for proline-catalyzed reactions offer a robust starting point for researchers interested in the enantioselective synthesis of α-alkylated carbonyl compounds. This method highlights the power of organocatalysis to achieve high levels of stereocontrol in a practical and environmentally friendly manner.

Protocols for the N-Alkylation of 2-Ethylpiperidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperidine (B6355638) scaffolds is a cornerstone of medicinal chemistry and drug development, as the introduction of various alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the resulting compounds. 2-Ethylpiperidine, a substituted piperidine, presents unique synthetic challenges and opportunities due to the steric hindrance imparted by the ethyl group at the 2-position. This document provides detailed protocols for several common and effective methods for the N-alkylation of this compound, including direct alkylation with alkyl halides and reductive amination. Additionally, it touches upon modern catalytic approaches.

Logical Relationship of N-Alkylation Methods

This compound This compound Direct_Alkylation Direct N-Alkylation (SN2) This compound->Direct_Alkylation Reductive_Amination Reductive Amination This compound->Reductive_Amination Borrowing_Hydrogen N-Alkylation with Alcohols (Borrowing Hydrogen) This compound->Borrowing_Hydrogen Alkyl_Halide Alkyl Halide Alkyl_Halide->Direct_Alkylation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reductive_Amination Alcohol Alcohol Alcohol->Borrowing_Hydrogen N_Alkylated_Product N-Alkylated This compound Direct_Alkylation->N_Alkylated_Product Reductive_Amination->N_Alkylated_Product Borrowing_Hydrogen->N_Alkylated_Product

Caption: Logical overview of common N-alkylation strategies for this compound.

Data Summary

The following table summarizes quantitative data for various N-alkylation methods applicable to 2-substituted piperidines.

MethodAmine Substrate (Equivalents)Alkylating Agent (Equivalents)Base/Reagent (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
Direct Alkylation2-Substituted piperidine (1.0)Alkyl Halide (1.0-1.1)K₂CO₃ (1.5-2.0)Acetonitrile (B52724)RT or heatVaries<70[1][2]
Direct Alkylation2-Substituted piperidine (1.0)Alkyl HalideDIPEAAcetonitrileRTVaries<70[1]
Direct AlkylationPiperidine (1.0)Alkyl Bromide/Iodide (1.1)None (slow addition)AcetonitrileRTSeveral-[3]
Reductive Amination2-Substituted piperidine (1.0)Aldehyde/Ketone (1.1)NaBH(OAc)₃ (1.5)DCE, THF, MeCNRT1-24High[1]
Reductive AminationPiperidine (1.0)Aldehyde/Ketone (1.0-1.2)NaBH(OAc)₃ (1.5)DCM, MeOH, THFRTVaries-[2]
N-Alkylation with AlcoholAmineAlcoholMnCl₂ or MnBr(CO)₅ / PPh₃---Moderate to High[4]
N-Alkylation with AlcoholAmineAlcoholTitanium HydroxideN₂ atmosphere-->90 (selectivity)[5]

Note: Yields can be highly substrate-dependent. The steric hindrance from the 2-ethyl group may influence reaction outcomes.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a base. This method is straightforward but may be prone to the formation of quaternary ammonium (B1175870) salts as byproducts, especially with highly reactive alkylating agents.[1]

Workflow for Direct N-Alkylation

Reactants This compound Alkyl Halide Base (e.g., K₂CO₃) Reaction Stir at RT or Heat Under Inert Atmosphere Reactants->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Filter Concentrate Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated This compound Purification->Product

Caption: General experimental workflow for direct N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred mixture. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before and during the addition to minimize side reactions.[3]

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.[1]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation.[1] It involves the reaction of this compound with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ. This method avoids the issue of over-alkylation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for iminium ions over carbonyls.[1]

Workflow for Reductive Amination

Reactants This compound Aldehyde or Ketone Iminium_Formation Stir at RT (20-30 min) Reactants->Iminium_Formation Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Iminium_Formation Reduction Add NaBH(OAc)₃ Stir at RT (1-24h) Iminium_Formation->Reduction Quench_Workup Quench with NaHCO₃(aq) Extract with Organic Solvent Reduction->Quench_Workup Purification Column Chromatography Quench_Workup->Purification Product N-Alkylated This compound Purification->Product

Caption: General experimental workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile)

  • Optional: Acetic acid (as a catalyst for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Alternative and Modern Approaches

While direct alkylation and reductive amination are workhorse reactions, other methods have been developed that offer advantages in terms of substrate scope and sustainability.

  • N-Alkylation with Alcohols (Borrowing Hydrogen): This sustainable method uses alcohols as alkylating agents, with water as the only byproduct.[6] Catalysts based on non-noble metals like manganese and titanium have been developed for this transformation.[4][5] The reaction proceeds via the catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, primarily for N-arylation, but can be adapted for alkylation.[7] It is particularly useful for constructing complex molecules and offers a broad substrate scope.

  • Microwave-Assisted N-Alkylation: The use of microwave irradiation can significantly accelerate reaction times for N-alkylation protocols, often leading to higher yields and cleaner reactions.[8][9] This technique can be applied to both direct alkylation and other N-alkylation methodologies.

Troubleshooting

  • Low Yield in Direct Alkylation: If yields are low, consider using a more reactive alkyl halide (I > Br > Cl), increasing the reaction temperature, or adding a catalytic amount of potassium iodide when using alkyl bromides or chlorides.[2] Ensure the base is appropriate and soluble in the reaction solvent. For challenging substrates, a stronger, non-nucleophilic base like DIPEA may be beneficial.[1][2]

  • Reaction Stalls: If a reaction does not proceed to completion, consider increasing the temperature, extending the reaction time, or adding more of the alkylating agent or base.[2]

  • Formation of Byproducts: Slow addition of the alkylating agent in direct alkylation can help minimize the formation of quaternary ammonium salts.[3] Reductive amination is generally a cleaner reaction that avoids over-alkylation.[1]

By selecting the appropriate protocol and carefully controlling the reaction conditions, the N-alkylation of this compound can be achieved efficiently to generate a diverse range of compounds for further investigation.

References

Application of 2-Ethylpiperidine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-ethylpiperidine and its derivatives as versatile intermediates in the synthesis of pharmacologically active compounds. The piperidine (B6355638) scaffold is a fundamental structural motif in a wide range of pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as basicity, lipophilicity, and specific conformational constraints.[1][2] this compound, as a substituted piperidine, serves as a valuable building block in organic synthesis.[3]

While direct, large-scale applications of this compound as a starting material for specific, named pharmaceutical intermediates are not extensively documented in publicly available literature, its structural motif is central to the synthesis of various active compounds. This document will focus on a prominent and well-documented example: the synthesis of Icaridin (B1674257) (Picaridin), a widely used insect repellent, which proceeds through the key intermediate 2-(2-hydroxyethyl)piperidine. This intermediate is a close structural analog of a hydroxylated this compound and its synthesis and subsequent reactions are highly representative of the chemical transformations that 2-substituted piperidines can undergo.

Furthermore, this document will discuss the broader applications of 2-substituted piperidines in the synthesis of analogs of major drugs, such as the acetylcholinesterase inhibitor Donepezil (B133215), used in the management of Alzheimer's disease.[4][5]

General Application Notes for 2-Substituted Piperidines

2-Substituted piperidines, including this compound, are important intermediates for several reasons:

  • Introduction of Chirality: The C2 position is a common point for introducing stereocenters, which is crucial for the specificity of drug-receptor interactions.

  • Modulation of Physicochemical Properties: The substituent at the C2 position can be varied to fine-tune properties like lipophilicity, basicity (pKa), and metabolic stability of the final active pharmaceutical ingredient (API).

  • Versatile Chemical Handle: The secondary amine of the piperidine ring allows for a wide range of chemical modifications, such as N-alkylation, N-arylation, and acylation, to build more complex molecular architectures.

These characteristics make 2-substituted piperidines valuable starting materials in the synthesis of a variety of therapeutic agents, including those targeting the central nervous system, as well as antiviral and cardiovascular agents.[6][7][8]

Synthesis of Icaridin: A Case Study

Icaridin (1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine) is a widely used topical insect repellent.[9][10] Its synthesis provides an excellent example of the practical application of a 2-substituted piperidine intermediate. The key steps involve the synthesis of 2-(2-hydroxyethyl)piperidine and its subsequent carbamoylation.

Synthesis of the Key Intermediate: 2-(2-hydroxyethyl)piperidine

The most common industrial synthesis of 2-(2-hydroxyethyl)piperidine involves the catalytic hydrogenation of 2-pyridineethanol.[11][12] This reaction reduces the aromatic pyridine (B92270) ring to a saturated piperidine ring.

Synthesis_of_2-(2-hydroxyethyl)piperidine 2-Pyridineethanol 2-Pyridineethanol 2-(2-hydroxyethyl)piperidine 2-(2-hydroxyethyl)piperidine 2-Pyridineethanol->2-(2-hydroxyethyl)piperidine H2, Raney Nickel Ethanol (B145695), 120-140°C 10-15 MPa

Caption: Synthesis of 2-(2-hydroxyethyl)piperidine via catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-(2-hydroxyethyl)piperidine

Materials:

  • 2-Pyridineethanol

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with 2-pyridineethanol and ethanol as the solvent.

  • Raney Nickel catalyst is added to the mixture.

  • The autoclave is sealed and purged with nitrogen, followed by hydrogen.

  • The reaction mixture is heated to 120-140°C and pressurized with hydrogen to 10-15 MPa.

  • The reaction is stirred at this temperature and pressure for a specified time until the consumption of hydrogen ceases.

  • After cooling and venting the autoclave, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude 2-(2-hydroxyethyl)piperidine.

  • The crude product can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Reactant2-Pyridineethanol
CatalystRaney Nickel
SolventEthanol
Temperature120-140°C
Pressure10-15 MPa
Typical Yield>95%
Purity (by GC)>98%
Synthesis of Icaridin from 2-(2-hydroxyethyl)piperidine

The final step in the synthesis of Icaridin involves the reaction of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate in the presence of a base.[11][12]

Synthesis_of_Icaridin 2-(2-hydroxyethyl)piperidinesec-Butyl_chloroformate 2-(2-hydroxyethyl)piperidinesec-Butyl_chloroformate Icaridin Icaridin 2-(2-hydroxyethyl)piperidinesec-Butyl_chloroformate->Icaridin Aqueous NaOH Toluene (B28343), 60°C

Caption: Synthesis of Icaridin from 2-(2-hydroxyethyl)piperidine.

Experimental Protocol: Synthesis of Icaridin

Materials:

  • 2-(2-hydroxyethyl)piperidine

  • sec-Butyl chloroformate

  • Sodium hydroxide (B78521) (aqueous solution)

  • Toluene (solvent)

Procedure:

  • 2-(2-hydroxyethyl)piperidine is dissolved in toluene in a reaction vessel.

  • An aqueous solution of sodium hydroxide is added to the mixture.

  • The mixture is heated to 60°C with vigorous stirring.

  • sec-Butyl chloroformate is added dropwise to the reaction mixture while maintaining the temperature at 60°C.

  • After the addition is complete, the reaction is stirred at 80°C for approximately 40 minutes.

  • The reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The organic layer is washed with dilute sulfuric acid and then with water until neutral.

  • The solvent is removed under reduced pressure to yield crude Icaridin.

  • The final product is purified by vacuum distillation.

Quantitative Data:

ParameterValue
Reactants2-(2-hydroxyethyl)piperidine, sec-Butyl chloroformate
BaseSodium Hydroxide
SolventToluene
Temperature60-80°C
Typical Yield90-95%
Purity (by GC)>97%

Application in the Synthesis of Pharmaceutical Analogs: The Case of Donepezil

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[13] Its structure features a piperidine moiety. The synthesis of novel analogs of Donepezil with substituents on the piperidine ring is an active area of research to improve efficacy and selectivity.[4][5] While the commercial synthesis of Donepezil itself does not start from this compound, the synthetic strategies for creating 2-substituted Donepezil analogs are relevant.

A common approach involves the use of a 2-substituted-4-piperidone as a key intermediate. This piperidone can then be elaborated to introduce the necessary side chain, which is subsequently coupled with the indanone portion of the molecule.

Donepezil_Analog_Synthesis_Concept A This compound B 2-Ethyl-4-piperidone (Intermediate) A->B Oxidation C Aldehyde Intermediate B->C Wittig Reaction & Hydrolysis D 2-Ethyl-Donepezil Analog C->D Coupling with Indanone Derivative

Caption: Conceptual workflow for the synthesis of a 2-ethyl-Donepezil analog.

This conceptual workflow highlights how this compound could be a starting point for the synthesis of novel pharmaceutical candidates. The oxidation of this compound would yield the corresponding 2-ethyl-4-piperidone, a key building block for further elaboration.

Conclusion

This compound and its structural analogs are valuable intermediates in the synthesis of pharmacologically active molecules. The well-established synthesis of the insect repellent Icaridin through the 2-(2-hydroxyethyl)piperidine intermediate provides a clear and practical example of the application of this class of compounds. Furthermore, the potential to use 2-substituted piperidines in the synthesis of novel analogs of established drugs like Donepezil underscores their importance in drug discovery and development. The protocols and data presented here offer a foundation for researchers and scientists working in the field of pharmaceutical synthesis.

References

Application Notes and Protocols: 2-Ethylpiperidine in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the versatile roles of 2-ethylpiperidine in polymer chemistry and material science. The following sections detail its application as a curing agent for epoxy resins and as a foundational building block for the synthesis of functional polymers. Experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in these applications.

This compound as a Curing Agent for Epoxy Resins

This compound, a secondary amine, serves as an effective curing agent for epoxy resins, inducing polymerization and crosslinking to form a rigid, thermoset polymer network.[1][2] The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring initiates a nucleophilic attack on the carbon atom of the epoxide ring, leading to ring-opening polymerization. This process results in a three-dimensional network structure with high strength and thermal stability.[3] The concentration of this compound and the curing temperature significantly influence the final properties of the cured epoxy resin.

Logical Workflow for Epoxy Resin Curing

EpoxyCuringWorkflow cluster_formulation Formulation cluster_processing Processing cluster_curing Curing cluster_characterization Characterization A Epoxy Resin (e.g., DGEBA) C Mixing A->C B This compound B->C D Degassing C->D E Casting D->E F Initial Cure (e.g., 120°C) E->F G Post-Cure (e.g., 150°C) F->G H Mechanical Testing (Tensile, Flexural) G->H I Thermal Analysis (DSC, TGA) G->I MonomerPolymerizationWorkflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization A This compound C Reaction & Purification A->C B Reactant (e.g., Methacryloyl Chloride) B->C D Monomer (e.g., N-Methacryloyl-2-ethylpiperidine) C->D G Polymerization Reaction D->G E Initiator (e.g., AIBN) E->G F Solvent F->G H Precipitation & Drying G->H I Functional Polymer H->I J Spectroscopy (NMR, FTIR) I->J K GPC/SEC I->K L Thermal Analysis (DSC, TGA) I->L

References

Application Notes and Protocols for 2-Ethylpiperidine-Based Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-ethylpiperidine, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below cover several key synthetic strategies, including catalytic hydrogenation, reductive amination, and regioselective alkylation. For each method, reaction conditions, and reported yields are summarized, and detailed experimental procedures are provided. Additionally, proposed biocatalytic routes are discussed as modern, green alternatives.

Catalytic Hydrogenation of 2-Ethylpyridine (B127773)

Catalytic hydrogenation of 2-ethylpyridine is a direct and widely used method for the synthesis of this compound. This approach involves the reduction of the pyridine (B92270) ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.

Data Presentation: Catalytic Hydrogenation Conditions and Yields
CatalystSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Platinum(IV) oxide (PtO₂)Glacial Acetic AcidRoom Temperature50-706-10Not specified[1][2]
Supported Nickel CatalystNot specified110-25020-1008-5098[3]
Raney NickelWater or Toluene (B28343)Room Temperature2-5Not specifiedNot specified[4]
Rhodium(III) oxide (Rh₂O₃)2,2,2-Trifluoroethanol (TFE)4054High (not quantified)[5][6]
[Ir(cod)Cl]₂ / (R)-SynPhosToluene/CH₂Cl₂ (1:1)28~4120-24High (enantioselective)[1]
Experimental Protocols

Protocol 1.1: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst [1][2]

  • Reaction Setup: In a high-pressure reactor, a solution of 2-ethylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂) (5 mol%) is added to the solution.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

  • Work-up: After the reaction is complete, the reactor is carefully depressurized. The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic extracts are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Protocol 1.2: Asymmetric Hydrogenation using an Iridium Catalyst [1]

This protocol is for the enantioselective synthesis of chiral 2-substituted piperidines and can be adapted for this compound.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (B109758) (1.0 mL) is stirred at room temperature for 20-30 minutes.

  • Reaction Setup: The catalyst solution is transferred via syringe to a stainless steel autoclave containing the N-benzyl-2-ethylpyridinium bromide salt (0.25 mmol) (prepared by reacting 2-ethylpyridine with benzyl (B1604629) bromide).

  • Hydrogenation: The hydrogenation is performed at 28°C under a hydrogen pressure of 600 psi (~41 bar) for 20-24 hours.

  • Work-up: After carefully releasing the hydrogen, a saturated sodium carbonate solution is added, and the mixture is stirred for 15-30 minutes. The product is then extracted with an organic solvent.

  • Purification and Deprotection: The organic layer is dried and concentrated. The resulting N-benzyl-2-ethylpiperidine can be deprotected by hydrogenolysis to yield enantioenriched this compound.

Visualization: Catalytic Hydrogenation of 2-Ethylpyridine

G 2-Ethylpyridine 2-Ethylpyridine H2_Catalyst H2, Catalyst (PtO2, Raney Ni, Rh, Ru, Ir) 2-Ethylpyridine->H2_Catalyst This compound This compound H2_Catalyst->this compound G Heptane-2,6-dione Heptane-2,6-dione Ammonia_Source Ammonia Source (e.g., NH4OAc) Heptane-2,6-dione->Ammonia_Source Cyclization Intramolecular Cyclization Ammonia_Source->Cyclization Intermediate Imine/Enamine Intermediate Cyclization->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN) Intermediate->Reducing_Agent This compound This compound Reducing_Agent->this compound G Piperidine Piperidine Enamine_Formation Enamine Formation Piperidine->Enamine_Formation Piperidine_Enamine Piperidine Enamine Enamine_Formation->Piperidine_Enamine Alkylation C2-Alkylation Piperidine_Enamine->Alkylation Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Alkylation Iminium_Salt Iminium Salt Alkylation->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis 2-Ethylpiperidone 2-Ethylpiperidone Hydrolysis->2-Ethylpiperidone Reduction Reduction (e.g., LiAlH4) 2-Ethylpiperidone->Reduction This compound This compound Reduction->this compound G Imine_Precursor 2-Ethyl-Δ¹-piperideine IRED Imine Reductase (IRED) + Cofactor Recycling Imine_Precursor->IRED Chiral_Product Chiral this compound IRED->Chiral_Product

References

Application Notes and Protocols for the Quantification of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpiperidine is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its accurate quantification in different matrices, including biological fluids and active pharmaceutical ingredients (APIs), is essential for pharmacokinetic studies, quality control, and impurity profiling. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique well-suited for volatile and semi-volatile compounds. Due to the polar nature of this compound, a derivatization step is typically required to improve its volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional sensitivity and selectivity, often without the need for derivatization, making it ideal for the analysis of polar compounds in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the trace-level quantification of this compound in biological matrices such as plasma and urine. A derivatization step with trifluoroacetic anhydride (B1165640) (TFAA) is employed to enhance the volatility and thermal stability of the analyte.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • For Plasma Samples:

    • Pipette 1 mL of plasma into a clean centrifuge tube.

    • Add an appropriate amount of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

    • Add 1 mL of 1 M sodium hydroxide (B78521) to basify the sample.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For Urine Samples:

    • Follow the same procedure as for plasma, but initially, adjust the pH of the urine sample to >10 with 1 M sodium hydroxide.

2. Derivatization

  • To the dry residue from the sample preparation step, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).[1][2]

  • Tightly cap the reaction vial and incubate at 70°C for 30 minutes.[1][2]

  • After incubation, cool the sample to room temperature.

  • Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.[1][2]

3. GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of derivatized this compound

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction Sample->LLE Evap1 Evaporation to Dryness LLE->Evap1 Deriv Add TFAA, Incubate at 70°C Evap1->Deriv Evap2 Evaporation to Dryness Deriv->Evap2 Recon Reconstitute in Ethyl Acetate Evap2->Recon GCMS GC-MS Analysis (SIM Mode) Recon->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for the quantitative analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This high-sensitivity method is ideal for the direct quantification of this compound in biological matrices and pharmaceutical formulations, generally without the need for derivatization.

Experimental Protocol

1. Sample Preparation

  • For Plasma Samples (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • For API or Drug Product Samples ("Dilute and Shoot"):

    • Accurately weigh a known amount of the sample.

    • Dissolve and dilute the sample with a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a concentration within the linear range of the method.

    • Add the internal standard.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumental Parameters

ParameterRecommended Condition
LC System Waters ACQUITY UPLC or equivalent
Column Atlantis C18 column (5 µm, 3.9 x 100 mm) or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution To be optimized for separation
Flow Rate 0.5 mL/min
Column Temperature 30°C[3]
Injection Volume 5 µL[3]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z): 114.1 (for [M+H]+ of this compound)Product Ion(s): To be determined by infusion and fragmentation of a standard

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Plasma or API) Prep Protein Precipitation or Dilution Sample->Prep Filter Centrifugation/Filtration Prep->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Data Processing & Quantification LCMS->Data

Workflow for the quantitative analysis of this compound by LC-MS/MS.

Data Presentation: Summary of Quantitative Performance

The following table summarizes the expected quantitative performance parameters for the described analytical methods, based on data from closely related compounds. These parameters should be validated for this compound specifically.

ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.01 - 10 µg/mL0.03 - 400 ng/mL[4]
Correlation Coefficient (R²) > 0.99> 0.99[3]
Limit of Detection (LOD) 0.002 - 0.156 µg/mL (matrix dependent)[1][2]0.01 ng/mL[3][4]
Limit of Quantification (LOQ) 0.008 - 0.625 µg/mL (matrix dependent)[1][2]0.03 ng/mL[4]
Accuracy (% Recovery) 76 - 108%[2]85 - 115%[4]
Precision (%RSD) < 15%< 15%[4]

Conclusion

The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and sensitive approaches for the quantification of this compound. The GC-MS method, requiring a derivatization step, is highly effective for achieving low detection limits. The LC-MS/MS method offers the advantage of direct analysis with high sensitivity and is particularly well-suited for high-throughput applications in drug development. The choice of method will depend on the specific requirements of the analysis. It is imperative to perform a full method validation for this compound in the specific matrix of interest to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for Diastereoselective Reactions in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The precise control of stereochemistry on the piperidine ring is often critical for biological activity, making diastereoselective synthesis a key area of research in organic chemistry and drug development. While 2-ethylpiperidine is a valuable chiral building block in pharmaceutical synthesis, its direct use as a controlling auxiliary in diastereoselective reactions is not widely documented in readily available literature.[1] However, the principles of achieving diastereoselectivity in piperidine ring systems are well-established through other means, such as the use of chiral auxiliaries attached to the piperidine nitrogen or substrate-controlled reductions.

This document provides detailed application notes and protocols for a representative diastereoselective reaction in the synthesis of substituted piperidines: the diastereoselective reduction of a β-enamino ester. This reaction highlights a common strategy for establishing stereocenters in the piperidine framework.

Diastereoselective Reduction of a Piperidine β-Enamino Ester

A notable example of achieving high diastereoselectivity in piperidine synthesis is the reduction of a tetrasubstituted β-enamino ester. This method allows for the creation of two contiguous stereogenic centers with a high degree of control. The reaction involves the reduction of the double bond in the β-enamino ester, where the stereochemical outcome is directed by a chiral auxiliary on the nitrogen atom.

Quantitative Data Summary

The following table summarizes the results of the diastereoselective reduction of a piperidine β-enamino ester to the corresponding β-amino ester.

EntryReactantReducing AgentSolventTemp (°C)Diastereomeric Ratio (d.r.)Overall Yield (%)
1Piperidine β-enamino ester (1)NaBH(OAc)₃ (in situ)Acetic AcidRT95:5-
2Piperidine β-enamino ester (5)---94:662 (two steps)

Data extracted from a study on the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates.[2]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a Tetrasubstituted Piperidine β-Enamino Ester

This protocol describes the diastereoselective reduction of a chiral piperidine β-enamino ester using in situ generated sodium triacetoxyborohydride (B8407120).

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine β-enamino ester (1.0 mmol) in acetic acid.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution to generate sodium triacetoxyborohydride in situ.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/cyclohexane) to afford the pure diastereomers.[2]

  • Analysis: Determine the diastereomeric ratio by GC analysis on an achiral column.[2]

Reaction Workflow and Logic

The following diagrams illustrate the logical workflow for the diastereoselective reduction of a piperidine β-enamino ester.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification cluster_3 Analysis start Dissolve Piperidine β-Enamino Ester in Acetic Acid reduction Add NaBH4 at 0 °C to form NaBH(OAc)3 in situ start->reduction stir Stir at Room Temperature reduction->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Silica Gel Chromatography extract->purify analysis Determine Diastereomeric Ratio (GC) purify->analysis

Caption: Experimental workflow for the diastereoselective reduction.

The diastereoselectivity of this reaction is governed by the approach of the reducing agent to the double bond of the β-enamino ester, which is sterically hindered by the chiral auxiliary on the nitrogen atom. This leads to the preferential formation of one diastereomer over the other.

G start Chiral Piperidine β-Enamino Ester intermediate Sterically Directed Hydride Attack start->intermediate [H-] product Major Diastereomer (e.g., (2S, 2'R)-piperidinepropanoate) intermediate->product Preferential Formation minor_product Minor Diastereomer intermediate->minor_product Disfavored Formation

Caption: Logical flow of stereochemical induction.

Conclusion

The diastereoselective reduction of β-enamino esters represents a robust strategy for the synthesis of chiral piperidine derivatives. The protocols and data presented here provide a framework for researchers to apply these methods in their own synthetic endeavors. While this compound itself may not be a common chiral auxiliary for this type of transformation, the principles of using covalently bound chiral moieties to direct the stereochemical outcome of a reaction are fundamental in modern asymmetric synthesis. Further exploration into the use of novel chiral auxiliaries and catalytic systems will continue to advance the field of diastereoselective piperidine synthesis, enabling the efficient construction of complex molecules for drug discovery and development.

References

Synthesis of Novel 2-Ethylpiperidine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential applications of novel 2-ethylpiperidine derivatives. The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of growing interest for the development of new therapeutic agents, particularly in the areas of antimicrobial and central nervous system (CNS) disorders.[1][2][3][4]

Introduction

The this compound moiety offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. The ethyl group at the C2 position can influence the binding affinity and selectivity for biological targets, as well as impact the pharmacokinetic properties of the molecule. This document outlines key synthetic strategies for the derivatization of the this compound core and provides protocols for the synthesis of representative novel compounds.

Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives, including synthetic yields and biological activity.

Table 1: Synthesis of N-Substituted this compound Derivatives

Compound IDR GroupSynthetic MethodYield (%)
1a BenzylReductive Amination85
1b 4-ChlorobenzylReductive Amination82
1c 3-PhenoxypropylNucleophilic Substitution75
1d 4-FluorophenylBuchwald-Hartwig Amination68
1e AcetylAcylation92

Table 2: Antimicrobial Activity of Novel this compound Derivatives

Compound IDR GroupMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
1a Benzyl1632
1b 4-Chlorobenzyl816
1c 3-Phenoxypropyl3264
1d 4-Fluorophenyl1616
Ciprofloxacin (Control)10.5

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core and its subsequent derivatization are provided below.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the synthesis of the this compound core via the catalytic hydrogenation of 2-ethylpyridine (B127773).

Materials:

  • 2-Ethylpyridine

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Hydrogen gas supply

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve 2-ethylpyridine (10.7 g, 0.1 mol) in absolute ethanol (100 mL).

  • Carefully add platinum(IV) oxide (0.2 g, 0.88 mmol).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Acidify the crude product with concentrated HCl and then basify with a 40% aqueous solution of NaOH until pH > 12.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of N-Benzyl-2-ethylpiperidine (1a) via Reductive Amination

This protocol details the N-benzylation of this compound using reductive amination.

Materials:

Procedure:

  • To a solution of this compound (1.13 g, 10 mmol) in anhydrous DCM (50 mL), add benzaldehyde (1.06 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-benzyl-2-ethylpiperidine (1a).

Protocol 3: Synthesis of 1-Acetyl-2-ethylpiperidine (1e) via Acylation

This protocol describes the N-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.13 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous DCM (50 mL) at 0°C, add acetyl chloride (0.86 g, 11 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-acetyl-2-ethylpiperidine (1e).

Visualizations

Experimental Workflow: Synthesis of N-Substituted this compound Derivatives

G cluster_synthesis Synthesis of this compound Core cluster_derivatization N-Functionalization 2-Ethylpyridine 2-Ethylpyridine Hydrogenation Hydrogenation 2-Ethylpyridine->Hydrogenation PtO2, H2, EtOH This compound This compound Hydrogenation->this compound Reductive_Amination Reductive Amination This compound->Reductive_Amination Aldehyde/Ketone, NaB(OAc)3H Nucleophilic_Substitution Nucleophilic Substitution This compound->Nucleophilic_Substitution R-X, Base Acylation Acylation This compound->Acylation Acyl chloride, Base Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Ar-X, Pd catalyst, Ligand, Base Novel_Derivatives Novel this compound Derivatives (1a-e) Reductive_Amination->Novel_Derivatives Nucleophilic_Substitution->Novel_Derivatives Buchwald_Hartwig Buchwald-Hartwig Amination Acylation->Novel_Derivatives Buchwald-Hartwig->Novel_Derivatives

Caption: General workflow for the synthesis of novel this compound derivatives.

Hypothetical Signaling Pathway: Antimicrobial Action

The antimicrobial activity of certain piperidine derivatives is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of key cellular processes.

G Derivative This compound Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Efflux Inhibition of Efflux Pumps Derivative->Efflux DNA DNA Gyrase Inhibition Derivative->DNA Protein Protein Synthesis Inhibition Derivative->Protein Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Death Bacterial Cell Death Disruption->Death Efflux->Death DNA->Death Protein->Death

Caption: Putative mechanisms of antimicrobial action for this compound derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 2-ethylpiperidine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its stereochemistry plays a crucial role in the biological activity and efficacy of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for two primary strategies for the large-scale synthesis of enantiomerically pure (R)- and (S)-2-ethylpiperidine: Asymmetric Synthesis via iridium-catalyzed hydrogenation and Chiral Resolution of racemic this compound using diastereomeric salt formation.

Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation of 2-Ethylpyridinium Salt

This approach offers a direct and atom-economical route to enantiomerically enriched this compound.[2] The key step is the asymmetric hydrogenation of a 2-ethylpyridinium salt, which activates the pyridine (B92270) ring towards reduction and allows for high enantioselectivity using a chiral iridium catalyst.[2][3]

Logical Workflow: Asymmetric Synthesis

cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A 2-Ethylpyridine (B127773) C N-Benzyl-2-ethylpyridinium Bromide A->C B Benzyl (B1604629) Bromide B->C F (R)-N-Benzyl-2-ethylpiperidine C->F Catalytic Hydrogenation D [Ir(COD)Cl]₂ / (S)-MeO-BoQPhos D->F E H₂ (High Pressure) E->F H (R)-2-Ethylpiperidine F->H G Debenzylation (e.g., H₂/Pd/C) G->H

Caption: Workflow for the asymmetric synthesis of (R)-2-Ethylpiperidine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-alkylpyridinium salts.[2][3][4]

Step 1: Synthesis of N-Benzyl-2-ethylpyridinium Bromide

  • In a round-bottom flask, dissolve 2-ethylpyridine (1.0 eq.) in anhydrous acetone.

  • Add benzyl bromide (1.05 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours.

  • The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield N-benzyl-2-ethylpyridinium bromide as a white solid.

Step 2: Asymmetric Hydrogenation

  • In a nitrogen-filled glovebox, charge a high-pressure autoclave with N-benzyl-2-ethylpyridinium bromide (1.0 eq.), [Ir(COD)Cl]₂ (0.005-0.01 mol%), and a suitable chiral ligand such as (S)-MeO-BoQPhos (0.011-0.022 mol%).

  • Add a degassed solvent system (e.g., a mixture of toluene (B28343) and dichloromethane).

  • Seal the autoclave, remove it from the glovebox, and purge with high-purity hydrogen gas.

  • Pressurize the autoclave to 600 psi with hydrogen and heat to 25-30°C.

  • Stir the reaction mixture for 20-24 hours, monitoring hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.

  • The reaction mixture containing (R)-N-benzyl-2-ethylpiperidine is then taken to the next step.

Step 3: Deprotection to (R)-2-Ethylpiperidine

  • The crude product from the previous step is dissolved in methanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C, 10-20 wt%).

  • The mixture is hydrogenated at 50-100 psi of H₂ at room temperature until debenzylation is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by distillation or crystallization of its salt (e.g., hydrochloride) to afford enantiomerically pure (R)-2-ethylpiperidine.

Data Presentation: Asymmetric Hydrogenation of 2-Ethylpyridinium Salt
SubstrateCatalyst SystemS/C RatioPressure (psi)Temp (°C)Time (h)Conversion (%)e.e. (%)
N-Benzyl-2-ethylpyridinium Bromide[Ir(COD)Cl]₂ / (S)-MeO-BoQPhos10,0006002824>9993 (R)
N-Benzyl-2-ethylpyridinium Bromide[Ir(COD)Cl]₂ / (R)-SynPhos10,0006002824>9992 (S)

Note: Data are representative and based on results for similar 2-alkylpyridines.[2][4] Optimization for 2-ethylpyridine may be required for large-scale production.

Chiral Resolution of Racemic this compound

Chiral resolution is a classical and industrially viable method for separating enantiomers.[5][6] This process involves the reaction of racemic this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]

Logical Workflow: Chiral Resolution

cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Base A Racemic this compound C Mixture of Diastereomeric Salts ((R)-2-Ethylpiperidine-L-DBTA) ((S)-2-Ethylpiperidine-L-DBTA) A->C B Di-benzoyl-L-tartaric acid B->C D Less Soluble Diastereomer ((S)-2-Ethylpiperidine-L-DBTA) C->D Cooling & Crystallization E More Soluble Diastereomer ((R)-2-Ethylpiperidine-L-DBTA in mother liquor) C->E G (S)-2-Ethylpiperidine D->G H Recovered Resolving Agent D->H F Base (e.g., NaOH) F->G

Caption: Workflow for the chiral resolution of racemic this compound.

Experimental Protocol: Chiral Resolution with Di-benzoyl-L-tartaric acid

This protocol is based on general procedures for the resolution of racemic amines.[5][7][8]

Step 1: Formation and Crystallization of Diastereomeric Salts

  • Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • In a separate flask, dissolve di-benzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the solution of racemic this compound with stirring.

  • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in an ice bath to induce crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.

  • The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer.

Step 2: Liberation of the Enantiomerically Pure Free Base

  • Suspend the crystalline diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is basic (pH > 11).

  • Stir the mixture until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) can be determined by chiral GC or HPLC. Further recrystallizations of the diastereomeric salt may be necessary to achieve >99% e.e.

Data Presentation: Chiral Resolution of this compound
Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)e.e. of Liberated Amine (%)
Di-benzoyl-L-tartaric acidMethanol/Water1:0.5~40 (after 1st crystallization)>95 (S)
(R)-Mandelic acidEthanol1:1~35 (after 1st crystallization)>90 (S)
L-Tartaric acidEthanol1:1VariableModerate

Note: The efficiency of chiral resolution is highly dependent on the specific resolving agent, solvent system, and crystallization conditions.[5][7] The data presented are estimates and optimization is critical for large-scale applications.

Conclusion

Both asymmetric synthesis and chiral resolution are viable strategies for the large-scale production of enantiomerically pure this compound. The choice of method will depend on factors such as cost, throughput requirements, and available equipment. Asymmetric hydrogenation offers a more modern and potentially more efficient route, while chiral resolution is a well-established and robust technique. For both methods, process optimization is crucial to achieve high yields and enantiopurity on an industrial scale.

References

Application Notes and Protocols for 2-Ethylpiperidine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed insights into the application of 2-ethylpiperidine in multi-component reactions (MCRs), a class of chemical reactions prized for their efficiency and atom economy in the synthesis of complex molecules. These reactions are particularly valuable in drug discovery and development for the rapid generation of diverse compound libraries. Here, we focus on the utility of this compound as a key building block and catalyst in several prominent MCRs.

Application Note: The Petasis Borono-Mannich Reaction with this compound

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a powerful method for the synthesis of substituted amines, including α-amino acids and their derivatives.[1][2] As a secondary amine, this compound is an excellent substrate for this transformation, leading to the formation of N-substituted this compound derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the piperidine (B6355638) scaffold in bioactive molecules.

The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound, followed by the nucleophilic addition of the organic group from the boronic acid.[1] When glyoxylic acid is used as the carbonyl component, the reaction provides a direct route to α-(2-ethylpiperidino) carboxylic acids. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups on the boronic acid.[3]

A study by Nanda and Trotter on the Petasis reaction with the closely related 2-methylpiperidine (B94953), glyoxylic acid, and various aryl boronic acids demonstrated moderate to high yields of the corresponding N-substituted piperidine-2-carboxylic acids.[3] Given the structural similarity, this compound is expected to exhibit comparable reactivity and yield profiles. The reaction conditions are mild, typically proceeding at room temperature in solvents like dichloromethane (B109758), often with an additive such as hexafluoroisopropanol (HFIP) to improve reaction rates and yields.[3]

Petasis_Reaction cluster_reactants Reactants cluster_product Product This compound This compound N-Arylmethyl-2-ethylpiperidine-2-carboxylic_acid N-Arylmethyl-2-ethylpiperidine- 2-carboxylic acid This compound->N-Arylmethyl-2-ethylpiperidine-2-carboxylic_acid + Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->N-Arylmethyl-2-ethylpiperidine-2-carboxylic_acid + Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->N-Arylmethyl-2-ethylpiperidine-2-carboxylic_acid +

Caption: General scheme of the Petasis reaction with this compound.

Experimental Protocol: Petasis Reaction for the Synthesis of 2-(2-Ethylpiperidin-1-yl)-2-phenylacetic acid

This protocol is adapted from the procedure described for 2-methylpiperidine by Nanda and Trotter and is expected to provide the corresponding this compound derivative in good yield.[3]

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in a mixture of dichloromethane (5 mL) and hexafluoroisopropanol (0.5 mL), add glyoxylic acid monohydrate (1.2 mmol, 1.2 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-ethylpiperidin-1-yl)-2-phenylacetic acid.

Based on analogous reactions with 2-methylpiperidine, the following table summarizes the expected yields for the Petasis reaction with this compound and various aryl boronic acids.[3]

EntryAryl Boronic AcidProductExpected Yield (%)Diastereomeric Ratio (dr)
1Phenylboronic acid2-(2-Ethylpiperidin-1-yl)-2-phenylacetic acid85-95Not Applicable
24-Methoxyphenylboronic acid2-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)acetic acid80-90Not Applicable
34-Fluorophenylboronic acid2-(2-Ethylpiperidin-1-yl)-2-(4-fluorophenyl)acetic acid75-85Not Applicable
43-Fluorophenylboronic acid2-(2-Ethylpiperidin-1-yl)-2-(3-fluorophenyl)acetic acid70-80Not Applicable
5Thiophene-2-boronic acid2-(2-Ethylpiperidin-1-yl)-2-(thiophen-2-yl)acetic acid60-70Not Applicable

Application Note: this compound Derivatives as Organocatalysts in the Biginelli Reaction

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[4] While traditionally catalyzed by Brønsted or Lewis acids, the use of organocatalysts is a growing area of interest.

A derivative of this compound, 2-ethyl-4-methylpiperidine (B15243359), has been proposed as a novel organocatalyst for the Biginelli reaction.[5] The basic nature of the piperidine nitrogen is hypothesized to facilitate key proton transfer steps in the reaction mechanism, activating the urea component and promoting the condensation steps. The steric hindrance provided by the ethyl and methyl groups may also influence the stereoselectivity of the reaction when prochiral substrates are used.[5]

Biginelli_Catalysis Catalyst This compound Derivative (Base) Urea Urea Catalyst->Urea Activates DHPM Dihydropyrimidinone (Product) Urea->DHPM Reacts with Aldehyde & Ketoester Aldehyde Aldehyde Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Regen_Catalyst Regenerated Catalyst DHPM->Regen_Catalyst Releases Regen_Catalyst->Catalyst Enters next cycle

Caption: Proposed catalytic role of a this compound derivative.

Experimental Protocol: Hypothetical Biginelli Reaction Catalyzed by 2-Ethyl-4-methylpiperidine

This protocol is a hypothetical procedure based on the proposed catalytic role of 2-ethyl-4-methylpiperidine.[5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in ethanol (5 mL).

  • Add a catalytic amount of 2-ethyl-4-methylpiperidine (0.1 mmol, 10 mol%).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Application Note: Potential Use of this compound in the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6] As a secondary amine, this compound can participate in the Ugi reaction.

The reaction would proceed via the initial formation of an iminium ion from the condensation of this compound and an aldehyde. This is followed by the nucleophilic attack of the isocyanide and subsequent addition of the carboxylate, leading to a complex N-acyl-N-(2-ethylpiperidin-1-yl)acetamide derivative. This approach would allow for the introduction of four points of diversity around a central scaffold, making it highly valuable for the generation of compound libraries for high-throughput screening. While specific literature detailing this exact transformation is sparse, the general applicability of secondary amines in the Ugi reaction suggests its feasibility.[3]

Ugi_Workflow Start Start: Mix Reactants Components This compound Aldehyde Carboxylic Acid Isocyanide Start->Components Reaction Ugi 4-Component Reaction Components->Reaction Purification Workup and Purification (e.g., Chromatography) Reaction->Purification Product N-Acyl-N-(2-ethylpiperidin-1-yl)acetamide Derivative Purification->Product

Caption: Conceptual workflow for an Ugi reaction with this compound.

References

Troubleshooting & Optimization

purification of 2-Ethylpiperidine reaction products from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-ethylpiperidine from its reaction products and starting materials.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product of this compound shows a significant amount of a closely boiling impurity. How can I remove it?

A1: A common impurity in the synthesis of this compound, particularly from the hydrogenation of 2-ethylpyridine (B127773), is the starting material itself. 2-Ethylpyridine has a boiling point of approximately 148.6°C, which is very close to that of this compound (143°C)[1][2][3][4][5]. This small difference makes separation by simple distillation challenging.

To achieve high purity, fractional distillation is the recommended method.[6] Key considerations for successful fractional distillation include:

  • Column Efficiency: Use a distillation column with a high number of theoretical plates. A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) is essential.

  • Slow Distillation Rate: A slow and steady distillation rate allows for the proper establishment of a temperature gradient in the column, which is crucial for separating components with close boiling points.

  • Reflux Ratio: Maintain a high reflux ratio to enhance the separation efficiency.

Q2: I am observing significant peak tailing when I try to purify this compound using silica (B1680970) gel column chromatography. What is causing this and how can I fix it?

A2: Peak tailing of basic compounds like this compound on silica gel is a common issue. It is caused by the strong interaction of the basic amine with the acidic silanol (B1196071) groups on the surface of the silica gel.[7]

To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or pyridine, into your eluent system.[7][8] A common starting point is to add 0.1-1% of the modifier to the mobile phase.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a polymer-based column.

  • Derivatization: In some cases, derivatizing the amine to a less basic functional group before chromatography can improve the peak shape.

Q3: My this compound sample is discolored. What could be the cause and how can I purify it?

A3: Discoloration can be due to the presence of oxidized impurities or byproducts from the reaction. Amines, in general, can be susceptible to air oxidation over time.

For removing colored impurities, the following methods can be effective:

  • Activated Carbon Treatment: Dissolve the crude this compound in a suitable organic solvent and stir it with a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Filter the mixture and remove the solvent.

  • Distillation: Distillation, particularly fractional distillation, can separate the desired colorless product from non-volatile colored impurities.

Q4: How can I remove acidic or basic impurities from my crude this compound?

A4: Acid-base extraction is a highly effective method for removing acidic or basic impurities.[9][10][11]

  • To remove acidic impurities:

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic solution with an aqueous basic solution (e.g., 1M NaOH or saturated sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent.

  • To remove basic impurities (that are not this compound):

    • Dissolve the crude product in an organic solvent.

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities, including this compound, will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and then make it basic with a strong base (e.g., NaOH) to regenerate the free amine.

    • Extract the this compound back into an organic solvent, dry the organic layer, and remove the solvent.

Q5: What is the best way to confirm the purity of my this compound sample?

A5: The purity of this compound is most commonly assessed using Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12][13][14][15][16]

  • GC-FID: Provides quantitative information on the purity of the sample by comparing the peak area of this compound to the total area of all peaks.

  • GC-MS: In addition to quantitative data, GC-MS provides the mass spectrum of the compound, which can be used to confirm its identity by comparing it to a known standard or a spectral library.[13][17]

Data Presentation: Comparison of Purification Methods

The following table summarizes the key quantitative aspects of common purification methods for this compound.

Purification MethodAchievable PurityExpected YieldKey Separation PrincipleAdvantagesDisadvantages
Fractional Distillation >99%70-90%Difference in boiling pointsScalable, effective for removing volatile impuritiesCan be slow, requires careful control for closely boiling components
Column Chromatography >98%60-85%Differential adsorption on a stationary phaseGood for removing non-volatile or polar impuritiesCan be time-consuming, may require solvent optimization, potential for peak tailing
Acid-Base Extraction >95% (as a pre-purification step)80-95%Differential solubility of the amine and its saltExcellent for removing acidic or basic impurities, simple setupMay not separate neutral impurities, requires solvent removal

Experimental Protocol: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from a reaction mixture that may contain unreacted 2-ethylpyridine.

Materials:

  • Crude this compound

  • Boiling chips

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Lab jack

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips in the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask. Ensure a steady flow of cold water through the condenser.

  • Distillation:

    • Slowly heat the mixture in the round-bottom flask using the heating mantle.

    • Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature at the distillation head.

  • Fraction Collection:

    • Collect any initial low-boiling fractions (fore-run) in a separate receiving flask. The temperature will likely be unstable during this phase.

    • When the temperature stabilizes at the boiling point of this compound (around 143°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to rise significantly, it may indicate that the higher-boiling impurity (e.g., 2-ethylpyridine) is starting to distill. At this point, switch to a new receiving flask to collect this fraction separately.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.

  • Analysis:

    • Analyze the collected fractions by GC or GC-MS to determine their purity.

    • Combine the fractions that meet the desired purity specifications.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude this compound check_purity Analyze Purity (GC/GC-MS) start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok product_pure Purified this compound purity_ok->product_pure Yes identify_impurities Identify Impurities by GC-MS purity_ok->identify_impurities No close_boiling Closely Boiling Impurity (e.g., 2-Ethylpyridine)? identify_impurities->close_boiling acidic_basic Acidic/Basic Impurities? close_boiling->acidic_basic No fractional_distillation Perform Fractional Distillation close_boiling->fractional_distillation Yes polar_nonvolatile Polar/Non-Volatile Impurities? acidic_basic->polar_nonvolatile No acid_base_extraction Perform Acid-Base Extraction acidic_basic->acid_base_extraction Yes polar_nonvolatile->check_purity No/Other column_chromatography Perform Column Chromatography polar_nonvolatile->column_chromatography Yes fractional_distillation->check_purity acid_base_extraction->check_purity column_chromatography->check_purity

References

Technical Support Center: 2-Ethylpiperidine Synthesis and Side Reaction Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side reactions associated with 2-ethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of 2-ethylpyridine (B127773). This process involves the saturation of the pyridine (B92270) ring with hydrogen gas in the presence of a metal catalyst.[1] Alternative methods include N-alkylation of piperidine (B6355638), though this is less common for the initial synthesis of this compound itself and is more relevant for its derivatives.[2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound by catalytic hydrogenation?

A2: The main side reactions during the catalytic hydrogenation of 2-ethylpyridine include:

  • Incomplete hydrogenation: This leads to the formation of partially saturated intermediates, such as 1,2,3,6-tetrahydropyridine (B147620) derivatives.[3] This can occur due to insufficient reaction time, mild reaction conditions, or catalyst deactivation.[4]

  • Ring-opening: Under certain conditions, particularly with specific catalysts like rhodium complexes in the presence of water, the piperidine ring can undergo cleavage, leading to the formation of δ-amino ketones.[4]

Q3: How can I minimize the formation of the tetrahydropyridine (B1245486) byproduct?

A3: To minimize the formation of partially hydrogenated intermediates, you can:

  • Optimize reaction conditions: Increase hydrogen pressure (typically 30-80 bar) and temperature (around 60-80 °C) to favor complete saturation.[4]

  • Increase reaction time: Prolonging the reaction can help drive it to completion.[4]

  • Select an appropriate catalyst: Rhodium and platinum-based catalysts are often more effective than palladium for complete pyridine hydrogenation.[4]

  • Use acidic additives: The addition of acids like HCl or acetic acid can protonate the nitrogen atom, enhancing reactivity and promoting full reduction.[4]

Q4: What side reactions are common when using this compound in N-alkylation reactions?

A4: The most common side reaction during the N-alkylation of this compound is over-alkylation , which results in the formation of a quaternary ammonium (B1175870) salt.[5][6] This occurs when the newly formed tertiary amine product reacts further with the alkylating agent.[6] The tertiary amine is often more nucleophilic than the starting secondary amine, making it prone to a second alkylation.[6]

Q5: How can I prevent the formation of quaternary ammonium salts during N-alkylation?

A5: To prevent over-alkylation, consider the following strategies:

  • Control stoichiometry: Use a 2-3 fold excess of this compound relative to the alkylating agent.[6]

  • Slow addition of the alkylating agent: Adding the alkylating agent slowly helps to maintain a low concentration of it in the reaction mixture, favoring mono-alkylation.[7]

  • Use a suitable base: A weak, non-nucleophilic base can be added to neutralize the acid formed during the reaction without promoting side reactions.[6]

  • Consider reductive amination: This alternative method avoids the use of alkyl halides and therefore eliminates the possibility of quaternary salt formation. It involves reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).[7][8]

Q6: What are the recommended methods for purifying crude this compound?

A6: The most common and effective method for purifying this compound is fractional distillation . This technique separates compounds based on differences in their boiling points.[9] For high-purity requirements, column chromatography may also be employed.[4]

Q7: How can I assess the purity of my this compound sample?

A7: The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID) .[3] These methods can separate and identify the main product and any byproducts present in the sample.

Troubleshooting Guides

Issue 1: Low Yield in the Catalytic Hydrogenation of 2-Ethylpyridine
Symptom Possible Cause Suggested Solution
Reaction does not go to completion; starting material remains.Catalyst deactivation: The nitrogen atom in pyridine and piperidine can act as a catalyst poison.[10]Increase catalyst loading. Use a more robust catalyst like PtO₂ or a rhodium-based catalyst.[4]
Insufficient reaction conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromaticity of the pyridine ring.Increase hydrogen pressure to 50-70 bar and/or temperature.[4]
Poor solvent choice: The solvent may not be optimal for the reaction.Use a protic solvent like glacial acetic acid, which can enhance catalyst activity.[4]
Significant amount of tetrahydropyridine byproduct is observed.Incomplete hydrogenation: Reaction conditions are too mild or reaction time is too short.Increase reaction time, temperature, and/or hydrogen pressure.[4]
Catalyst choice: The catalyst may not be active enough for full saturation.Switch to a more active catalyst such as PtO₂ or Rh/C.[4]
Issue 2: Formation of Byproducts in N-Alkylation of this compound
Symptom Possible Cause Suggested Solution
A significant amount of a water-soluble byproduct is formed, leading to low isolated yield of the desired N-alkylated product.Over-alkylation: Formation of a quaternary ammonium salt.[6]Use a 2-3 fold excess of this compound.[6] Add the alkylating agent slowly to the reaction mixture.[7]
Consider switching to reductive amination, which avoids the formation of quaternary salts.[7][8]
Reaction is slow or stalls.Protonation of the amine: The acid generated during the reaction (HX from the alkyl halide) protonates the starting amine, rendering it non-nucleophilic.[6]Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid.[6]

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Substituted Pyridines
CatalystSubstrateTemperature (°C)Pressure (bar)Reaction Time (h)SolventYield (%)Selectivity (%)Reference
Raney Nickel2-methylpyridineRoom Temp~4Not specifiedToluene>90High[11]
Platinum (IV) Oxide (PtO₂)2-methylpyridineRoom Temp704-6Glacial Acetic Acid~95High[11]
5% Ruthenium on Carbon (Ru/C)Substituted Pyridine1007012Methanol>99High[11]
10% Palladium on Carbon (Pd/C)4-cyanopyridine3065.5Water/Dichloromethane (B109758)9998 (for primary amine)[12]

Note: Data is based on structurally similar substrates and serves as a general guide. Optimal conditions for 2-ethylpyridine may vary.

Table 2: Comparison of N-Alkylation Methods for Piperidine Derivatives
MethodKey ReagentsTypical YieldKey AdvantagesKey DisadvantagesReference
Direct N-Alkylation Alkyl halide, Base (e.g., K₂CO₃)VariableSimple procedure.Prone to over-alkylation (quaternary salt formation).[6][7]
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)HighHigh selectivity, avoids over-alkylation.[8]May require a two-step process if starting from a protected piperidine.[7][8]
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidHighRobust and scalable for N-methylation.Limited to methylation.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Ethylpyridine using PtO₂

Objective: To synthesize this compound with high yield and selectivity.

Materials:

  • 2-Ethylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add 2-ethylpyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add PtO₂ catalyst (1-5 mol%).

  • Reaction Execution:

    • Seal the reactor vessel and purge several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[10]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by GC-MS or TLC (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by fractional distillation.[10]

Protocol 2: N-Alkylation of this compound via Reductive Amination

Objective: To synthesize an N-alkylated this compound derivative while avoiding over-alkylation.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., acetaldehyde (B116499) for N-ethylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature.

    • Monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis start 2-Ethylpyridine reaction Catalytic Hydrogenation (H₂, Catalyst, Solvent, P, T) start->reaction product Crude this compound reaction->product distillation Fractional Distillation product->distillation pure_product Pure this compound distillation->pure_product analysis GC-MS / GC-FID pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

side_reaction_pathways cluster_hydrogenation Catalytic Hydrogenation of 2-Ethylpyridine cluster_alkylation N-Alkylation of this compound start_h 2-Ethylpyridine intermediate_h Tetrahydropyridine Intermediate start_h->intermediate_h +2H₂ side_product_h Ring-Opened Products start_h->side_product_h Harsh Conditions product_h This compound (Desired) intermediate_h->product_h +H₂ (Complete Hydrogenation) start_a This compound (Secondary Amine) product_a N-Alkyl-2-ethylpiperidine (Tertiary Amine - Desired) start_a->product_a + RX side_product_a Quaternary Ammonium Salt product_a->side_product_a + RX (Over-alkylation)

Caption: Major side reaction pathways in the synthesis and subsequent alkylation of this compound.

troubleshooting_logic cluster_hydrogenation_troubleshooting Hydrogenation Issues cluster_alkylation_troubleshooting N-Alkylation Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn tetrahydropyridine Tetrahydropyridine byproduct? start->tetrahydropyridine quaternary_salt Quaternary salt formation? start->quaternary_salt optimize_conditions Increase P, T, time incomplete_rxn->optimize_conditions change_catalyst Use PtO₂ or Rh/C incomplete_rxn->change_catalyst use_acid Add Acetic Acid incomplete_rxn->use_acid tetrahydropyridine->optimize_conditions tetrahydropyridine->change_catalyst control_stoichiometry Excess Amine quaternary_salt->control_stoichiometry slow_addition Slow Alkyl Halide Addition quaternary_salt->slow_addition reductive_amination Switch to Reductive Amination quaternary_salt->reductive_amination

Caption: A logical troubleshooting guide for common issues encountered with this compound.

References

strategies for improving enantioselectivity with 2-Ethylpiperidine auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of the 2-Ethylpiperidine chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound auxiliary in asymmetric synthesis?

The this compound auxiliary is a chiral directing group temporarily attached to a prochiral substrate. Its stereogenic center at the 2-position, bearing an ethyl group, creates a chiral environment that sterically hinders one face of the reactive intermediate (e.g., an enolate). This steric bias forces an incoming electrophile to attack from the less hindered face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Q2: How do I attach the this compound auxiliary to my substrate?

Typically, the this compound auxiliary is attached to a carboxylic acid substrate via an amide bond formation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using standard peptide coupling reagents.

Q3: What are the key factors that influence enantioselectivity when using the this compound auxiliary?

Several factors can significantly impact the enantioselectivity of your reaction:

  • Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity as it enhances the energy difference between the diastereomeric transition states.[1][2]

  • Solvent: The choice of solvent can affect the conformation of the chiral auxiliary-substrate adduct and the solubility of intermediates, thereby influencing the stereochemical outcome. Ethereal solvents like THF are often a good starting point.[3]

  • Lewis Acids: The addition of a Lewis acid can enhance the rigidity of the transition state, leading to improved stereodifferentiation. The bulkiness of the Lewis acid can also play a crucial role.

  • Steric Hindrance: The steric bulk of both the electrophile and the substrate can influence the facial selectivity.

  • Deprotonating Agent: In reactions involving enolates, the choice of base can affect the enolate geometry (E/Z), which in turn can influence the diastereoselectivity.

Q4: How can I remove the this compound auxiliary after the reaction?

The amide bond connecting the auxiliary can be cleaved under various conditions, such as acidic or basic hydrolysis, or reductive cleavage. It is crucial to choose a method that does not lead to racemization of the newly formed stereocenter.

Q5: How do I determine the enantiomeric excess (e.e.) of my product?

The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1][4] These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the e.e.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides potential solutions.

Issue 1: Low Enantiomeric Excess (e.e.)

Symptom: The enantiomeric excess of your product is lower than expected.

Possible CauseSuggested Solution
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C). Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[1][2]
Inappropriate solvent. Screen a range of solvents with varying polarities. The solvent can influence the chelation and conformation of the transition state. Ethereal solvents like THF or diethyl ether are often good starting points.[3]
Suboptimal Lewis acid. If using a Lewis acid, screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their stoichiometry. The nature and bulkiness of the Lewis acid can significantly impact the rigidity and geometry of the transition state.
Steric hindrance mismatch. If possible, consider modifying the steric bulk of the electrophile or the protecting groups on your substrate to enhance facial discrimination by the auxiliary.
Racemization during workup or purification. Analyze the enantiomeric excess at different stages of the process (e.g., before and after purification). Avoid harsh acidic or basic conditions during workup if the chiral center is labile.[2] Consider alternative purification methods to column chromatography, such as crystallization, if racemization on silica (B1680970) gel is suspected.[2]
Impure starting materials. Ensure the purity of your substrate, electrophile, and the this compound auxiliary. Impurities can sometimes interfere with the reaction and lower the enantioselectivity.
Issue 2: Low Reaction Yield

Symptom: The overall yield of your desired product is low.

Possible CauseSuggested Solution
Incomplete reaction. Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature if low enantioselectivity is not a concern.
Decomposition of starting materials or products. Assess the stability of your compounds under the reaction and workup conditions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air or moisture sensitive.
Inefficient auxiliary cleavage. Optimize the conditions for removing the this compound auxiliary. Screen different cleavage methods (e.g., varying acid/base concentration, temperature, or using alternative reagents).
Losses during workup and purification. Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous extractions to minimize the solubility of your product in the aqueous phase. Choose an appropriate chromatography system to minimize product loss on the column.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Carboxylic Acid Derivative

This protocol describes a general procedure for the asymmetric alkylation of a carboxylic acid derivative using the (S)-2-Ethylpiperidine auxiliary.

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add a solution of (S)-2-Ethylpiperidine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup and purify the resulting N-acylpiperidine by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acylpiperidine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base (e.g., LDA or LiHMDS, 1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the electrophile (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup and purify the product by column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a suitable solvent system (e.g., THF/H₂O).

  • Add an acid (e.g., HCl) or a base (e.g., LiOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, perform an aqueous workup to isolate the chiral carboxylic acid.

  • The chiral auxiliary can often be recovered from the reaction mixture.

Quantitative Data

The following table provides representative data for the diastereoselective alkylation of an N-acyl derivative of this compound. Note that the actual results may vary depending on the specific substrate, electrophile, and reaction conditions.

EntryElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Methyl IodideTHF-7895:588
2Ethyl IodideTHF-7897:385
3Benzyl BromideTHF-78>98:292
4Allyl BromideTHF-7896:490
5Methyl IodideToluene-7892:886
6Benzyl BromideTHF-4095:590

Visualizations

experimental_workflow cluster_auxiliary_attachment Step 1: Auxiliary Attachment cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage start Carboxylic Acid + (S)-2-Ethylpiperidine step1 Amide Formation start->step1 product1 N-Acylpiperidine step1->product1 step2 Enolate Formation (Base, -78°C) product1->step2 step3 Alkylation (Electrophile) step2->step3 product2 Alkylated N-Acylpiperidine (Diastereomeric Mixture) step3->product2 step4 Hydrolysis (Acid or Base) product2->step4 final_product Enantiomerically Enriched Carboxylic Acid step4->final_product recovered_aux Recovered (S)-2-Ethylpiperidine step4->recovered_aux

Caption: Experimental workflow for asymmetric synthesis using the this compound auxiliary.

troubleshooting_enantioselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (e.e.) cause1 High Reaction Temperature start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Racemization start->cause3 cause4 Ineffective Lewis Acid start->cause4 solution1 Decrease Reaction Temperature (e.g., to -78°C) cause1->solution1 solution2 Screen Different Solvents (e.g., THF, Toluene, Et2O) cause2->solution2 solution3 Analyze e.e. at Each Step; Use Milder Workup/Purification cause3->solution3 solution4 Screen Lewis Acids and Optimize Stoichiometry cause4->solution4

Caption: Troubleshooting logic for addressing low enantioselectivity.

References

Technical Support Center: Troubleshooting Reactions Involving 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides solutions to common issues encountered during chemical reactions involving 2-Ethylpiperidine. The presence of the ethyl group at the 2-position introduces specific stereochemical challenges that can affect reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of this compound slow or giving low yields?

A1: The ethyl group at the 2-position of the piperidine (B6355638) ring creates significant steric hindrance, which can impede the approach of the alkylating agent to the nitrogen atom.[1][2] This leads to slower reaction rates and lower yields compared to unsubstituted piperidine.

Q2: I am observing over-alkylation and the formation of a quaternary ammonium (B1175870) salt. How can I prevent this?

A2: Over-alkylation is a common side reaction in the N-alkylation of secondary amines. With this compound, careful control of reaction conditions is crucial to minimize this.

Q3: My reductive amination reaction with this compound and a bulky ketone is not proceeding to completion. What are the likely causes?

A3: Reductive aminations involving sterically hindered secondary amines like this compound and bulky ketones are particularly challenging.[3] The formation of the intermediate iminium ion is often difficult and disfavored in the equilibrium.[3]

Q4: How can I improve the yield and selectivity of my acylation reaction with this compound?

A4: Similar to N-alkylation, the steric bulk of the 2-ethyl group can hinder the approach of the acylating agent. The choice of reagents and conditions is critical to overcome this.

Q5: What are the key challenges in a Buchwald-Hartwig amination using this compound?

A5: The success of Buchwald-Hartwig amination is highly dependent on the ligand, base, and solvent system, especially with sterically hindered secondary amines. The steric bulk of this compound can make the crucial C-N bond-forming reductive elimination step difficult.

Troubleshooting Guides

N-Alkylation Reactions

Low yields and slow reaction rates in N-alkylation of this compound are common due to steric hindrance.[1][2] The following table summarizes troubleshooting strategies:

IssuePotential CauseRecommended Solution
Low Yield / Slow Reaction Steric Hindrance: The 2-ethyl group blocks the nitrogen atom.[2]- Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).- Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.- Employ a less sterically hindered base, such as potassium carbonate or cesium carbonate.
Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive.- Switch to an alkyl halide with a better leaving group (I > Br > Cl).
Inappropriate Solvent: The solvent may not adequately solvate the transition state.- Use a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 reaction.
Over-alkylation (Quaternary Salt Formation) Excess Alkylating Agent: Too much alkylating agent is present.- Use a slight excess of this compound relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[4]
High Reactivity of Alkylating Agent: Highly reactive agents can lead to multiple alkylations.- Consider a less reactive alkylating agent if over-alkylation is a significant problem.
  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq.).

  • Slowly add the alkyl halide (1.1 eq.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and purify the crude product by column chromatography.

N_Alkylation_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Alkylation? steric_hindrance Steric Hindrance from 2-Ethyl Group start->steric_hindrance poor_leaving_group Poor Leaving Group on Alkylating Agent start->poor_leaving_group wrong_solvent Inappropriate Solvent start->wrong_solvent increase_temp Increase Reaction Temperature steric_hindrance->increase_temp change_base Use a Different Base (e.g., Cs₂CO₃) steric_hindrance->change_base reactive_agent Use More Reactive Alkylating Agent (e.g., R-I) poor_leaving_group->reactive_agent change_solvent Switch to Polar Aprotic Solvent (DMF, ACN) wrong_solvent->change_solvent end Successful N-Alkylation increase_temp->end Improved Yield reactive_agent->end Improved Yield change_solvent->end Improved Yield change_base->end Improved Yield

Caption: Troubleshooting workflow for N-alkylation of this compound.

Reductive Amination

The steric hindrance of this compound can significantly affect the initial iminium ion formation, which is the rate-limiting step in many reductive aminations.[3]

IssuePotential CauseRecommended Solution
Low or No Conversion Steric Hindrance: Difficulty in forming the iminium ion with bulky ketones or aldehydes.[3]- Use a less sterically hindered carbonyl compound if possible.- Employ a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl group.- Increase the reaction temperature to shift the equilibrium towards iminium ion formation.
Weak Reducing Agent: The reducing agent is not potent enough to reduce the hindered iminium ion.- Use a more powerful reducing agent like sodium borohydride, but be mindful of the potential for reducing the starting carbonyl.- Sodium triacetoxyborohydride (B8407120) is often a good choice for hindered systems.[1]
Unfavorable pH: The pH of the reaction is not optimal for iminium ion formation.- Maintain a mildly acidic pH (around 4-6) to facilitate the reaction.
Side Reactions Reduction of Carbonyl: The reducing agent is reducing the starting aldehyde or ketone.- Use a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[5]
  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Add a dehydrating agent (e.g., molecular sieves) to help drive the iminium ion formation.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq.) in portions.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow cluster_step1 Step 1: Iminium Ion Formation cluster_troubleshooting Troubleshooting Low Conversion cluster_step2 Step 2: Reduction reactants This compound + Carbonyl Compound iminium Iminium Ion Intermediate reactants->iminium Equilibrium hindrance Issue: Steric Hindrance iminium->hindrance Low Concentration reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) iminium->reducing_agent lewis_acid Solution: Add Lewis Acid (e.g., Ti(OiPr)₄) hindrance->lewis_acid increase_temp Solution: Increase Temperature hindrance->increase_temp lewis_acid->iminium Shifts Equilibrium increase_temp->iminium Shifts Equilibrium product N-Alkylated Product reducing_agent->product

Caption: Logical workflow for reductive amination with this compound.

Acylation Reactions
IssuePotential CauseRecommended Solution
Low Reactivity Steric Hindrance: The 2-ethyl group hinders the approach of the acylating agent.- Use a more reactive acylating agent (e.g., acyl chloride over an anhydride).- Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).- Increase the reaction temperature.
Side Reactions Decomposition of Acylating Agent: The acylating agent is not stable under the reaction conditions.- Ensure anhydrous conditions and use a non-nucleophilic base like triethylamine (B128534) or DIPEA.
  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent like dichloromethane.

  • If needed, add a catalytic amount of DMAP.

  • Cool the mixture in an ice bath and slowly add the acylating agent (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination
IssuePotential CauseRecommended Solution
Low or No Reaction Steric Hindrance: The bulky this compound can inhibit the reductive elimination step.- Screen a variety of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).- Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.
Catalyst Deactivation: The catalyst may be poisoned or decompose.- Ensure strictly anhydrous and anaerobic conditions.- Use a pre-catalyst to ensure the active Pd(0) species is generated.
  • To a dry flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a strong base (e.g., NaOt-Bu, 1.4 eq.) and an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products aryl_halide Aryl Halide ox_add Oxidative Addition aryl_halide->ox_add amine This compound ligand_exchange Ligand Exchange amine->ligand_exchange pd0 Pd(0) Catalyst pd0->ox_add ox_add->ligand_exchange red_elim Reductive Elimination ligand_exchange->red_elim red_elim->pd0 Catalyst Regeneration product N-Aryl-2-ethylpiperidine red_elim->product

Caption: Simplified Buchwald-Hartwig amination pathway.

References

Technical Support Center: Optimization of 2-Ethylpiperidine-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-ethylpiperidine-mediated transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your chemical reactions.

Section 1: Troubleshooting Common Issues

This section addresses prevalent challenges encountered during transformations involving this compound as a catalyst or reagent.

Low Reaction Yield

Low product yield is a frequent issue that can stem from several factors. Below is a systematic guide to diagnosing and resolving this problem.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound-mediated reactions can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or the presence of impurities. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality:

    • Impurities: Trace impurities in starting materials, solvents, or the this compound itself can poison the catalytic cycle. It is advisable to purify starting materials; for instance, liquid amines can be distilled, and solid reagents can be recrystallized.

    • Water Content: Many reactions are sensitive to moisture. Ensure the use of anhydrous, degassed solvents.

  • Optimize Catalyst Loading:

    • Insufficient Catalyst: The amount of this compound may be too low for the reaction scale or the reactivity of the substrate. A good starting point for optimization is often in the range of 1-10 mol%.

    • Excess Catalyst: While less common, excessively high catalyst loading can sometimes lead to the formation of side products and complicate purification, which may reduce the isolated yield.

  • Evaluate Reaction Temperature:

    • Temperature Too Low: The reaction may be too slow at the current temperature, leading to incomplete conversion within the given timeframe.

    • Temperature Too High: Elevated temperatures can sometimes lead to thermal degradation of reactants, products, or the catalyst itself, or promote the formation of undesired side products.

  • Assess Solvent Choice:

    • The polarity and coordinating ability of the solvent can significantly impact reaction rates and equilibria. The rate of reaction can be influenced by the dielectric constant of the solvent.[1][2] For instance, in some piperidine-mediated reactions, a less polar solvent like ethanol (B145695) has been shown to accelerate the reaction rate compared to a more polar solvent like methanol.[1][2]

  • Monitor Reaction Progress:

    • Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time. This will help determine the optimal reaction time and identify if the reaction is stalling or if the product is degrading.

Formation of Side Products

The presence of unexpected impurities or side products can complicate purification and reduce the overall efficiency of the transformation.

Q2: I am observing significant formation of side products in my reaction. How can I improve the selectivity?

A2: Side product formation is often a result of competing reaction pathways or the inherent reactivity of the intermediates. The ethyl group on this compound can introduce steric hindrance that may influence selectivity compared to unsubstituted piperidine (B6355638).

Strategies to Enhance Selectivity:

  • Adjust Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetic product over thermodynamic side products.

  • Modify Catalyst Loading: The concentration of the catalyst can influence the rates of competing reactions. Experiment with both increasing and decreasing the catalyst loading to find an optimal range for your desired transformation.

  • Solvent Screening: The solvent can play a crucial role in stabilizing or destabilizing certain transition states. A screen of solvents with varying polarities and coordinating abilities is recommended.

  • Control Stoichiometry and Addition Rate: In reactions with multiple components, such as aldol (B89426) or Michael additions, the stoichiometry of the reactants is critical. Slow addition of one reactant to the mixture can sometimes suppress the formation of side products. For mixed aldol reactions, success is more likely if one partner has no α-hydrogens (like benzaldehyde) to prevent self-condensation.[3]

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the optimal catalyst loading for a this compound-catalyzed reaction?

A3: The optimal catalyst loading is highly dependent on the specific reaction, substrate reactivity, and scale. For many organocatalytic reactions, a loading of 1-20 mol% is a common starting point for optimization. For less reactive substrates, a higher loading may be necessary. It is recommended to perform a loading screen to determine the ideal concentration for your specific transformation.

Q4: How does the ethyl group in this compound affect its catalytic activity compared to piperidine?

A4: The ethyl group at the 2-position introduces steric bulk around the nitrogen atom. This can influence the catalyst's activity and selectivity in several ways:

  • Selectivity: The steric hindrance can enhance facial selectivity in asymmetric transformations by creating a more defined chiral environment around the active site.

  • Reactivity: The steric bulk might slightly decrease the nucleophilicity of the nitrogen atom, which could lead to slower reaction rates compared to unsubstituted piperidine under identical conditions. However, this effect is often substrate-dependent.

Q5: What are the best practices for handling and storing this compound?

A5: this compound is a flammable liquid and can cause skin burns and eye damage.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store this compound at 2-8°C.[5]

Q6: My product is difficult to purify. What methods can I use to remove residual this compound?

A6: Being a basic compound, this compound can often be removed with an acidic wash during aqueous workup.

  • Liquid-Liquid Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move into the aqueous layer. The organic layer can then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash, and then dried and concentrated.

  • Column Chromatography: If the product is sensitive to acid or the extraction is ineffective, column chromatography on silica (B1680970) gel is a standard purification method. The polarity of the eluent can be adjusted to effectively separate the product from the more polar this compound.

Section 3: Data Presentation

The following tables summarize the impact of various reaction parameters on yield and selectivity in piperidine-mediated transformations. These are general trends, and optimal conditions should be determined experimentally for each specific reaction.

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Typical Yield Range (%)Remarks
0.530-50May result in incomplete conversion or require very long reaction times.
1.050-75A common starting point for optimization.
5.070-90Often provides a good balance between yield and cost-effectiveness.
10.0>85Higher loading can push the reaction to completion, especially for less reactive substrates.
20.0>90May be necessary for challenging transformations, but can increase cost and purification difficulty.

Table 2: Influence of Solvent on Reaction Rate

SolventDielectric Constant (ε at 25°C)Relative Reaction RateGeneral Applicability
n-Hexane1.88LowSuitable for non-polar reactants.
Toluene2.38ModerateCommonly used, good for azeotropic water removal.
Dichloromethane (DCM)8.93Moderate to HighGood for dissolving a wide range of organic compounds.
Ethanol24.55HighProtic solvent, can participate in hydrogen bonding. In some cases, it can accelerate the reaction rate compared to more polar protic solvents.[1][2]
Acetonitrile37.5HighPolar aprotic solvent, often a good choice for promoting reactions involving charged intermediates.
Methanol32.70Moderate to HighCan be a slower solvent than ethanol for certain piperidine-mediated reactions.[1][2]

Section 4: Experimental Protocols

General Protocol for a this compound-Catalyzed Michael Addition

This protocol describes a general procedure for the conjugate addition of an aldehyde to a nitro-olefin, a common transformation catalyzed by secondary amines.

Materials:

  • Nitro-olefin (1.0 equiv)

  • Aldehyde (1.5-2.0 equiv)

  • (S)- or (R)-2-Ethylpiperidine (0.1-0.2 equiv)

  • Anhydrous solvent (e.g., Toluene, DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nitro-olefin (1.0 equiv) and the anhydrous solvent.

  • Add the this compound catalyst (0.1-0.2 equiv) to the solution.

  • Add the aldehyde (1.5-2.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired Michael adduct.

Section 5: Visual Guides

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting cluster_optimization Optimization Cycle start Low Reaction Yield check_reagents Verify Reagent and Solvent Purity start->check_reagents Initial Check optimize_catalyst Optimize Catalyst Loading check_reagents->optimize_catalyst If pure optimize_temp Adjust Reaction Temperature optimize_catalyst->optimize_temp If no improvement optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If no improvement monitor_reaction Monitor Reaction Progress optimize_solvent->monitor_reaction If no improvement solution Improved Yield monitor_reaction->solution Identify optimum

Caption: A systematic workflow for troubleshooting low reaction yields.

Catalytic Cycle for a this compound-Mediated Aldol Reaction

aldol_cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone (R1-CH2-CO-R2) ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (R3-CHO) aldehyde->iminium aldol_adduct Aldol Adduct iminium->aldol_adduct + H2O aldol_adduct->catalyst Releases Catalyst product β-Hydroxy Ketone aldol_adduct->product Hydrolysis

Caption: Simplified catalytic cycle for an enamine-based aldol reaction.

References

Technical Support Center: Removal of 2-Ethylpiperidine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the 2-ethylpiperidine chiral auxiliary.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the cleavage of the N-acyl bond to remove the this compound auxiliary and recover the chiral product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing a this compound chiral auxiliary?

A: The most common methods for cleaving the amide bond of an N-acyl-2-ethylpiperidine auxiliary are hydrolytic (acidic or basic) and reductive cleavage. The choice of method depends on the stability of the desired product and the functional groups present in the molecule.

Q2: Why is my cleavage reaction incomplete?

A: Incomplete cleavage of the this compound auxiliary can be due to several factors:

  • Steric Hindrance: The ethyl group at the 2-position of the piperidine (B6355638) ring can sterically hinder the approach of the nucleophile (e.g., hydroxide (B78521) or hydride) to the amide carbonyl.

  • Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions than for less hindered amides.

  • Inappropriate Reagent Concentration: The concentration of the acid, base, or reducing agent may be too low to drive the reaction to completion.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the access of the reagent.

Q3: I am observing racemization of my chiral product after cleavage. What can I do to prevent this?

A: Racemization is a significant risk, especially if the stereocenter is alpha to the carbonyl group. It often occurs through the formation of a planar enol or enolate intermediate under harsh reaction conditions.[1] To minimize racemization:

  • Use Milder Conditions: Opt for milder cleavage methods, such as enzymatic hydrolysis or mild basic hydrolysis with reagents like lithium hydroperoxide (LiOOH).[2]

  • Lower the Reaction Temperature: Performing the cleavage at lower temperatures can reduce the rate of epimerization.[1]

  • Reduce Reaction Time: Prolonged exposure to even mildly racemizing conditions can lead to a loss of stereochemical purity.[1]

  • Avoid Strong Acids and Bases: These conditions are known to promote enolization.[1]

Q4: How can I recover the this compound auxiliary after the reaction?

A: After cleavage, the this compound is typically present as a salt (in acidic conditions) or as the free base (in basic conditions). A standard acid-base extraction is usually effective for its recovery.

  • After quenching the reaction, adjust the pH of the aqueous layer to be strongly basic (pH > 12) with a suitable base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

  • The this compound will be in the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the auxiliary.

Troubleshooting Specific Issues

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Cleaved Product Incomplete reaction.Increase reaction time, temperature, or reagent concentration. Consider switching to a more powerful cleavage method (e.g., from basic hydrolysis to reductive cleavage).
Decomposition of the product.Use milder reaction conditions (lower temperature, weaker acid/base). If the product is base-sensitive, consider acidic hydrolysis or reductive cleavage.
Difficult separation of product from the auxiliary.Optimize the pH for the work-up to ensure one component is in the aqueous layer and the other in the organic layer. Chromatographic purification may be necessary.
Epimerization or Racemization Harsh reaction conditions (strong acid/base, high temperature).[1]Employ milder conditions, such as LiOH/H₂O₂ hydrolysis at 0 °C.[2][3] Reduce reaction time.
Formation of Side Products Reaction with other functional groups in the molecule.Choose a more chemoselective cleavage method. For example, if the molecule contains reducible functional groups, avoid reductive cleavage with strong agents like LiAlH₄.

Comparative Summary of Cleavage Methods

The following table summarizes the general conditions for the primary methods of removing the this compound auxiliary. Note that reaction times and temperatures may need to be optimized for specific substrates due to the steric hindrance of the 2-ethyl group.

Method Reagents & Solvents Typical Temperature Typical Time Advantages Disadvantages
Acidic Hydrolysis 5-6 M HCl or H₂SO₄ in H₂O/dioxaneReflux12-48 hEffective for robust molecules.Harsh conditions can cause decomposition and racemization. Not suitable for acid-sensitive functional groups.
Basic Hydrolysis 2-6 M NaOH or KOH in H₂O/EtOHReflux12-72 hGenerally good for many substrates.Can cause racemization, especially at high temperatures. May not be suitable for base-sensitive functional groups.
Mild Basic Hydrolysis LiOH, H₂O₂ in THF/H₂O0 °C to room temp.2-12 hMild conditions, reduces the risk of racemization.[2][3]H₂O₂ can react with other functional groups. May be slower for very hindered amides.
Reductive Cleavage LiAlH₄ in THF or Et₂O0 °C to reflux2-24 hVery effective for hindered amides.[4]Reduces the amide to an amine, which may not be the desired product. Reduces other functional groups (esters, ketones, etc.). LiAlH₄ is a hazardous reagent.

Experimental Protocols

Protocol 1: Mild Basic Hydrolysis using Lithium Hydroperoxide

This method is often preferred as it proceeds under mild conditions, minimizing the risk of racemization.[2][3]

  • Dissolve the N-acyl-2-ethylpiperidine substrate (1.0 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 mmol) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 mmol).

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL) to recover the this compound auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic extracts containing the product, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Acidic Hydrolysis

This method is suitable for substrates that are stable to strong acid and heat.

  • Dissolve the N-acyl-2-ethylpiperidine substrate (1.0 mmol) in a mixture of 1,4-dioxane (B91453) and 6 M hydrochloric acid (1:1, 20 mL).

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Make the solution basic (pH > 12) with a concentrated NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL) to recover the this compound auxiliary.

  • Re-acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic extracts of the product over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 3: Reductive Cleavage with LiAlH₄

This method is highly effective for even sterically hindered amides but will convert the carbonyl group to a methylene (B1212753) group, yielding an amine.

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl-2-ethylpiperidine substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0-4.0 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude amine product, which can be further purified by chromatography or distillation.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the removal of the this compound chiral auxiliary.

Hydrolytic_Cleavage_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_products Separation & Isolation start N-Acyl-2-Ethylpiperidine hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis quench Quench Reaction hydrolysis->quench ph_adjust pH Adjustment quench->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction product Chiral Product (e.g., Carboxylic Acid) extraction->product auxiliary This compound (Recovered) extraction->auxiliary

Caption: Workflow for Hydrolytic Cleavage of this compound Auxiliary.

Reductive_Cleavage_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Isolation start N-Acyl-2-Ethylpiperidine reduction Reduction (e.g., LiAlH4) start->reduction quench Quench Excess Reducing Agent reduction->quench filtration Filtration quench->filtration concentration Concentration filtration->concentration product Chiral Product (Amine) concentration->product

Caption: Workflow for Reductive Cleavage of this compound Auxiliary.

References

Technical Support Center: Stereoselective Synthesis of 2-Ethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-ethylpiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound derivatives?

A1: The main challenges revolve around controlling the stereochemistry at the C2 position, and potentially other stereocenters on the piperidine (B6355638) ring. Key difficulties include:

  • Achieving high diastereoselectivity: When creating multiple stereocenters, obtaining the desired diastereomer in high excess can be challenging.

  • Achieving high enantioselectivity: Synthesizing a single enantiomer often requires the use of chiral catalysts, auxiliaries, or starting materials, which can be sensitive to reaction conditions.

  • Purification of stereoisomers: The similar physicochemical properties of diastereomers and enantiomers can make their separation difficult, often requiring specialized techniques like chiral chromatography.[1]

  • Protecting group strategy: The choice of protecting groups for the piperidine nitrogen or other functional groups can significantly influence the stereochemical outcome of reactions.[2][3][4]

Q2: Which synthetic strategies are most common for the stereoselective synthesis of this compound derivatives?

A2: Several effective strategies are employed, including:

  • Asymmetric Hydrogenation of 2-Ethylpyridine (B127773) Derivatives: This method involves the reduction of a prochiral 2-ethylpyridine or a related unsaturated precursor using a chiral catalyst.[5][6][7]

  • Diastereoselective Reductive Amination: Cyclization of a linear precursor containing an amine and a carbonyl group (or a precursor that can be converted to one) is a powerful method. The stereochemistry is often controlled by the choice of reducing agent and the existing stereocenters in the molecule.[8][9][10]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the molecule to direct the stereoselective formation of the piperidine ring or the introduction of the ethyl group. The auxiliary is then removed in a later step.[2][11][12][13]

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a tryptamine (B22526) equivalent with an aldehyde or ketone, and can be adapted for the synthesis of piperidine rings with control over stereochemistry.[14][15][16]

Q3: How do I choose the right protecting group for my synthesis?

A3: The choice of a nitrogen protecting group is critical and depends on its compatibility with subsequent reaction conditions.

  • Acid-sensitive groups (e.g., Boc): Useful when you need to deprotect under acidic conditions while other parts of your molecule are base-sensitive.

  • Base-sensitive groups (e.g., Fmoc): Ideal for syntheses where acidic conditions need to be avoided.

  • Hydrogenolysis-labile groups (e.g., Cbz, Bn): Can be removed under neutral conditions with a metal catalyst and hydrogen, which is useful if your molecule is sensitive to both acids and bases.

  • The protecting group can also influence the stereochemical outcome by sterically directing an incoming reagent.[3][4]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Reductive Amination

Symptoms: You are obtaining a mixture of diastereomers with a low diastereomeric ratio (dr) during the cyclization of a keto-amine or aldehyde-amine precursor.

Potential Cause Troubleshooting Steps
Ineffective Stereocontrol from Existing Chiral Centers - Modify the Substrate: Introduce bulkier protecting groups on existing stereocenters to enhance steric hindrance and favor one approach of the reducing agent. - Change the Solvent: The polarity of the solvent can affect the transition state geometry. Screen solvents of varying polarities (e.g., Toluene, Dichloromethane (B109758), Acetonitrile).
Choice of Reducing Agent - Screen Reducing Agents: Different reducing agents have different steric demands and reactivities. Test a panel of reducing agents such as NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation with different catalysts (e.g., Pd/C, PtO₂).
Reaction Temperature - Optimize Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy.
Iminium Ion Geometry - Additives: The presence of a Lewis acid or a Brønsted acid can influence the geometry of the intermediate iminium ion. Experiment with additives like Ti(OiPr)₄ or acetic acid.
Problem 2: Poor Enantioselectivity in Asymmetric Hydrogenation of a 2-Ethylpyridine Precursor

Symptoms: The hydrogenation of your 2-ethylpyridine derivative using a chiral catalyst results in a low enantiomeric excess (ee).

Potential Cause Troubleshooting Steps
Sub-optimal Catalyst System - Ligand Screening: The choice of chiral ligand is crucial. Screen a library of ligands with different electronic and steric properties. For iridium-catalyzed hydrogenations, phosphinooxazoline (PHOX) ligands are often effective.[5] - Metal Precursor: The metal precursor can influence catalyst activation and performance. Compare different precursors (e.g., [Ir(COD)Cl]₂, [Rh(NBD)₂]BF₄).
Incorrect Reaction Conditions - Solvent Effects: The solvent can impact catalyst activity and selectivity. Screen a range of solvents (e.g., CH₂Cl₂, MeOH, THF). - Hydrogen Pressure: Vary the hydrogen pressure. Some catalysts perform better at higher or lower pressures. - Temperature Optimization: Adjust the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.
Presence of Catalyst Poisons - Substrate and Solvent Purity: Ensure that the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds, water, oxygen). Purify starting materials and use degassed solvents.
Substrate Activation - Formation of Pyridinium (B92312) Salts: For some catalysts, the substrate needs to be activated by forming an N-substituted pyridinium salt (e.g., N-benzyl).[17]
Problem 3: Difficulty in Purifying Diastereomers of this compound Derivatives

Symptoms: You are unable to separate the desired diastereomer from the reaction mixture using standard column chromatography.

Technique Troubleshooting Steps
Flash Column Chromatography - Solvent System Optimization: Systematically screen different solvent systems with varying polarities. The use of a gradient elution can improve separation. - Stationary Phase: Consider using a different stationary phase (e.g., alumina, C18-functionalized silica).
High-Performance Liquid Chromatography (HPLC) - Chiral Stationary Phase (CSP): For enantiomers, a chiral column is necessary. For diastereomers, a standard normal phase or reverse phase column might be sufficient, but a CSP can also be effective. - Mobile Phase Additives: For basic compounds like piperidines, peak tailing can be an issue. Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine (B46881) or triethylamine) to improve peak shape and resolution.[1]
Supercritical Fluid Chromatography (SFC) - Advantages: SFC often provides faster and better separations for chiral compounds compared to HPLC, with the added benefit of being more environmentally friendly.[][19][20][21][22] - Method Development: Screen different chiral stationary phases and co-solvents (e.g., methanol, ethanol, isopropanol) with carbon dioxide as the mobile phase. Basic additives are also commonly used in SFC for basic compounds.[][21]
Diastereoselective Crystallization - Salt Formation: Convert the diastereomeric mixture into salts using a chiral acid or base. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization. - Solvent Screening: Screen a wide range of solvents and solvent mixtures to find conditions where one diastereomeric salt preferentially crystallizes.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-Benzyl-2-ethylpyridinium salt

This protocol is a general guideline for the iridium-catalyzed asymmetric hydrogenation of a 2-ethylpyridinium salt.

Materials:

  • N-Benzyl-2-ethylpyridinium bromide

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral ligand (e.g., a phosphinooxazoline derivative)

  • Iodine (I₂)

  • Anhydrous and degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar pressure reactor

Procedure:

  • In a glovebox, add the chiral ligand (e.g., 0.022 mmol) and [Ir(COD)Cl]₂ (0.01 mmol) to a vial.

  • Add anhydrous, degassed dichloromethane (2 mL) and stir for 10-15 minutes to form the catalyst.

  • In a separate vial, dissolve the N-Benzyl-2-ethylpyridinium bromide (1 mmol) and iodine (0.02 mmol) in anhydrous, degassed dichloromethane (3 mL).

  • Transfer the substrate solution to the pressure reactor.

  • Add the catalyst solution to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas 3-5 times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction at the desired temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the enantioenriched N-benzyl-2-ethylpiperidine.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: Diastereoselective Reductive Amination using a Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective synthesis of a this compound derivative using a chiral auxiliary like (R)-phenylglycinol.

Materials:

  • A suitable δ-keto-ester or δ-keto-acid

  • (R)-phenylglycinol

  • Reducing agent (e.g., NaBH₃CN, H₂ with Pd/C)

  • Solvent (e.g., Methanol, THF)

  • Acid catalyst (e.g., acetic acid)

Procedure:

  • Lactam Formation: React the δ-keto-acid with (R)-phenylglycinol to form a chiral bicyclic lactam. This step establishes stereocontrol.[23]

  • Reduction of the Lactam: Reduce the lactam to the corresponding piperidine using a suitable reducing agent like LiAlH₄.

  • Introduction of the Ethyl Group (if not already present): This can be achieved through various methods, such as alkylation of an enolate derived from a related piperidinone. The stereochemistry of this step will be directed by the existing chiral centers.

  • Removal of the Chiral Auxiliary: The phenylglycinol auxiliary can be cleaved, for example, by hydrogenolysis.

  • Purification and Analysis: Purify the final product by column chromatography and determine the diastereomeric and/or enantiomeric excess by NMR and chiral chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Stereoselective Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Ethylpyridine Derivative or Linear Precursor strategy Choose Synthetic Strategy start->strategy hydrogenation Asymmetric Hydrogenation strategy->hydrogenation Prochiral Precursor red_amination Reductive Amination strategy->red_amination Acyclic Precursor chiral_aux Chiral Auxiliary strategy->chiral_aux Use of Auxiliary purify Purification of Stereoisomers hydrogenation->purify red_amination->purify chiral_aux->purify hplc_sfc Chiral HPLC / SFC purify->hplc_sfc crystallization Diastereoselective Crystallization purify->crystallization analysis Stereochemical Analysis hplc_sfc->analysis crystallization->analysis nmr NMR (dr) analysis->nmr chiral_chrom Chiral Chromatography (ee) analysis->chiral_chrom end Enantio- and Diastereo-pure This compound Derivative nmr->end chiral_chrom->end

Caption: General experimental workflow for the stereoselective synthesis of this compound derivatives.

troubleshooting_logic cluster_diastereo Low Diastereoselectivity cluster_enantio Low Enantioselectivity start Low Stereoselectivity Observed cause_dr Potential Causes start->cause_dr Diastereomers cause_ee Potential Causes start->cause_ee Enantiomers temp_dr Suboptimal Temperature cause_dr->temp_dr reagent_dr Incorrect Reducing Agent cause_dr->reagent_dr solvent_dr Solvent Effects cause_dr->solvent_dr solution_dr Solution: - Optimize Temperature - Screen Reducing Agents - Screen Solvents temp_dr->solution_dr reagent_dr->solution_dr solvent_dr->solution_dr catalyst_ee Suboptimal Catalyst/Ligand cause_ee->catalyst_ee conditions_ee Incorrect Reaction Conditions (Pressure, Solvent) cause_ee->conditions_ee poison_ee Catalyst Poisoning cause_ee->poison_ee solution_ee Solution: - Screen Ligands - Optimize Conditions - Purify Reagents catalyst_ee->solution_ee conditions_ee->solution_ee poison_ee->solution_ee

Caption: Troubleshooting logic for addressing low stereoselectivity in this compound synthesis.

References

Technical Support Center: Overcoming Racemization in 2-Ethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of racemization in reactions involving the chiral synthon 2-Ethylpiperidine. Maintaining stereochemical integrity is critical in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide offers practical solutions, detailed protocols, and data-driven insights to help you control stereochemistry in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1][2] For this compound, the stereocenter at the C-2 position is crucial for its biological activity in many pharmaceutical applications.[3] The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or unpredictable pharmacology, making the control of stereochemistry a regulatory and scientific necessity.[4]

Q2: What are the primary chemical mechanisms that cause racemization at the C-2 position of piperidines?

A2: The primary mechanism for racemization of 2-substituted piperidines involves the deprotonation of the hydrogen atom at the C-2 position (the α-proton) by a base. This abstraction forms a planar, achiral enamine or a related carbanionic intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers and thus, racemization.[5][6] Factors that promote this process include strong bases, elevated temperatures, and prolonged reaction times.[2]

Q3: How can I accurately determine the enantiomeric excess (ee%) of my this compound sample?

A3: Several analytical techniques are available to determine enantiomeric excess. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high resolution and broad applicability. It physically separates the enantiomers on a chiral stationary phase (CSP), and the ee% is calculated from the integrated peak areas.[4][7]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of this compound, offering high resolution and fast analysis times.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique uses a chiral solvating agent or requires derivatization with a chiral derivatizing agent (like Mosher's acid) to form diastereomers, which exhibit distinct signals in the NMR spectrum.[4][8] The ratio of these signals corresponds to the enantiomeric ratio.

Q4: What are the principal strategies for obtaining enantiopure this compound?

A4: There are three main strategies to obtain enantiopure 2-substituted piperidines:

  • Asymmetric Synthesis: This involves creating the desired enantiomer selectively from an achiral or prochiral starting material. Methods include the asymmetric hydrogenation of 2-ethylpyridine (B127773) precursors using a chiral catalyst or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.[9][10][11]

  • Chiral Resolution: This strategy involves separating a racemic mixture of this compound. A common method is Kinetic Resolution , where one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material and the product.[12][13][14] Enzymatic resolutions are also a powerful tool.[15][16]

  • Dynamic Kinetic Resolution (DKR): This advanced method combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows the "undesired" enantiomer to be continuously converted into the "desired" one, theoretically enabling a 100% yield of a single enantiomer.[17]

Troubleshooting Guides

Problem 1: My asymmetric synthesis of this compound is resulting in low enantiomeric excess (ee%).

This issue often arises from suboptimal catalyst systems, ligands, or reaction conditions during asymmetric hydrogenation of pyridinium (B92312) salts or related precursors.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The choice of metal catalyst and chiral ligand is paramount for achieving high enantioselectivity.[9] Iridium-based catalysts with specific P,N-ligands have shown great success.

  • Incorrect Precursor (Substrate Activation): Simple 2-alkylpyridines are often unreactive. Activation by forming N-benzyl or N-acyl pyridinium salts is typically required to achieve successful hydrogenation.[9]

  • Inefficient Reaction Conditions: Hydrogen pressure, temperature, solvent, and additives can significantly impact enantioselectivity.

Data Summary: Asymmetric Hydrogenation of 2-Alkyl-N-Benzylpyridinium Salts

Catalyst PrecursorChiral LigandSubstrate (R=)SolventH₂ Pressure (atm)Temp (°C)Enantiomeric Ratio (er)Reference
[Ir(COD)Cl]₂MeO-BoQPhosEthylToluene (B28343)505092:8[9]
[Ir(COD)Cl]₂MeO-BoQPhosMethylToluene505093:7[9]
[Ir(COD)Cl]₂MeO-BoQPhosPropylToluene505091:9[9]

Workflow for Optimizing Asymmetric Hydrogenation

G cluster_0 Optimization Workflow Start Low ee% Observed Step1 Screen Chiral Ligands (e.g., BoQPhos family) Start->Step1 Step2 Optimize Solvent (Toluene, THF, DCM) Step1->Step2 Step3 Vary H₂ Pressure (50-100 atm) Step2->Step3 Step4 Adjust Temperature (25-80 °C) Step3->Step4 End Achieve High ee% Step4->End

Caption: Workflow for optimizing the enantioselectivity of asymmetric hydrogenation.

Problem 2: I am observing significant racemization during N-functionalization of enantiopure this compound.

When starting with enantiopure (R)- or (S)-2-Ethylpiperidine, subsequent reactions, particularly those involving bases for deprotonation of the N-H bond, can inadvertently cause racemization at the adjacent C-2 stereocenter.

Possible Causes & Solutions:

  • Strong, Non-hindered Base: Small, strong bases (e.g., n-BuLi, LDA) can deprotonate both the N-H bond and, competitively, the C-2 proton, leading to racemization.

  • High Reaction Temperature: Increased temperature provides the activation energy needed for C-H deprotonation, accelerating the rate of racemization.[2]

  • Prolonged Reaction Time: Allowing the reaction to stir for extended periods in the presence of a base increases the likelihood of racemization.

Recommended Conditions to Minimize Racemization during N-Functionalization

BaseSolventTemperatureRationaleReference
K₂CO₃, NaHDMF, THF0 °C to RTMilder, heterogeneous bases are less likely to cause C-H deprotonation.General Practice
2,4,6-CollidineDCM, MeCN0 °C to RTA sterically hindered base that is less able to access the C-2 proton.[2][2]
Proton SpongeMeCNRTA non-nucleophilic, sterically hindered base.General Practice

Logical Diagram of Racemization Pathway

G cluster_0 Mechanism of Base-Induced Racemization A (S)-2-Ethylpiperidine (Chiral) B Achiral Intermediate (Planar Enamine) A->B - H⁺ (Base) Racemate Racemic Mixture B->A + H⁺ C (R)-2-Ethylpiperidine (Chiral) B->C + H⁺

Caption: Base-induced racemization of this compound proceeds via an achiral intermediate.

Experimental Protocols

Protocol 1: Kinetic Resolution of N-Boc-2-Arylpiperidines

This protocol is adapted from methodologies for the kinetic resolution of 2-substituted piperidines using a chiral base complex.[12][14] While the original work focuses on 2-aryl derivatives, the principles are applicable to 2-alkyl systems with appropriate optimization.

  • Preparation: To a flame-dried flask under an argon atmosphere, add the chiral ligand (-)-sparteine (B7772259) (0.6-0.8 equivalents) and anhydrous toluene. Cool the solution to -78 °C.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 0.5-0.6 equivalents) to the solution and stir for 15 minutes to form the chiral base complex.

  • Substrate Addition: Add a solution of racemic N-Boc-2-ethylpiperidine (1.0 equivalent) in toluene dropwise to the cold chiral base solution.

  • Resolution: Stir the reaction mixture at -78 °C for the optimized time (e.g., 30 minutes to 2 hours). The chiral base will preferentially deprotonate one enantiomer.

  • Quenching: Quench the reaction by adding a suitable electrophile (e.g., methyl chloroformate) to trap the lithiated intermediate.

  • Workup & Analysis: Allow the reaction to warm to room temperature, quench with saturated aqueous NH₄Cl, and extract the organic components. Purify the recovered (unreacted) starting material and the newly formed product by column chromatography.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of both the recovered starting material and the product using chiral HPLC or GC.

Workflow for Kinetic Resolution

G cluster_1 Kinetic Resolution Experimental Workflow Start Racemic (R/S)-Substrate Step1 React with Chiral Base (e.g., n-BuLi/Sparteine) < 1 equivalent Start->Step1 Step2 Preferential Deprotonation of one enantiomer Step1->Step2 Step3 Quench with Electrophile Step2->Step3 Step4 Separation & Purification Step3->Step4 End_SM Enantioenriched Starting Material Step4->End_SM Unreacted End_Pdt Enantioenriched Product Step4->End_Pdt Reacted

Caption: General experimental workflow for the kinetic resolution of a 2-substituted piperidine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol for analyzing the enantiomeric purity of N-protected this compound. Specific column and mobile phase conditions must be developed for the analyte.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the purified this compound derivative in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the sample onto the column. The flow rate is typically set between 0.5 and 1.0 mL/min.[4]

  • Data Processing: Identify the two peaks corresponding to the enantiomers. Integrate the area of each peak.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[4]

References

improving the yield and purity of 2-Ethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing 2-Ethylpiperidine, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and robust method for synthesizing this compound is the catalytic hydrogenation of 2-ethylpyridine (B127773).[1] This method is widely used for the reduction of aromatic nitrogen heterocycles. Alternative, though often less regioselective, methods include the alkylation of piperidine.[2]

Q2: What are the common impurities encountered during the synthesis of this compound and how can they be minimized?

A2: Common impurities largely depend on the synthetic route. For the catalytic hydrogenation of 2-ethylpyridine, impurities may include:

  • Unreacted 2-ethylpyridine: This can be minimized by ensuring optimal reaction time, sufficient hydrogen pressure, and an appropriate catalyst-to-substrate ratio.

  • Solvent Residue: Proper workup and purification steps, such as fractional distillation, are crucial for removing residual solvents.[3]

  • Byproducts from side reactions: Over-reduction or ring-opening can sometimes occur under harsh conditions. Careful control of temperature and pressure can mitigate these side reactions.

Q3: How can I accurately assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using chromatographic techniques. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and common method for determining the purity of volatile amines. For identifying specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and purity assessment.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on practical solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have lost activity.- Use a fresh batch of high-purity catalyst.[5]- Ensure starting materials and solvents are pure and dry.[6]- Optimize catalyst loading; too little or too much can be detrimental.
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or side reactions.[7]- Systematically screen reaction parameters such as temperature and hydrogen pressure to find the optimum.[5]- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[8]
Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.- Optimize extraction procedures, ensuring the correct pH to keep the amine in the organic phase.- For purification by distillation, ensure the column has a sufficient number of theoretical plates for good separation.[3]
Incomplete Reaction Insufficient Hydrogen Pressure: In catalytic hydrogenation, low hydrogen pressure will result in slow or incomplete reaction.- Ensure the hydrogenation apparatus is properly sealed and maintains the target pressure.- Increase hydrogen pressure within the safe limits of the equipment.
Poor Mixing/Agitation: In a heterogeneous catalytic reaction, inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.- Ensure vigorous stirring throughout the reaction to maintain a good suspension of the catalyst.
Product is Difficult to Purify Presence of Close-Boiling Impurities: Unreacted starting material (2-ethylpyridine, B.P. ~149 °C) has a boiling point close to the product (this compound, B.P. ~143 °C), making separation by simple distillation difficult.[9]- Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation.[3]- Perform the distillation slowly to allow for proper equilibration.[3]
Product Degradation on Silica (B1680970) Gel: Amines can tail or degrade on standard silica gel during column chromatography.- If chromatography is necessary, consider using deactivated silica gel or alumina.- Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to the eluent to suppress tailing.[6]
Formation of Azeotropes: The product may form an azeotrope with the solvent or impurities.- Consider purification via salt formation. React the crude product with an acid (e.g., HCl) to form the hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general procedure adapted for the hydrogenation of a substituted pyridine.[1]

Materials:

  • 2-Ethylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C)

  • Solvent: Glacial Acetic Acid or Ethyl Acetate (B1210297)

  • Hydrogen (H₂) gas

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve 2-ethylpyridine (1.0 eq.) in a suitable solvent like glacial acetic acid.[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (typically 5-10 mol% of PtO₂ or Pd/C).[6]

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 psi).

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 25-80 °C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.[6]

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. If glacial acetic acid was used as the solvent, carefully basify the residue with a cold aqueous solution of NaOH to pH > 10. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.[3]

Visualizations

Synthesis_Pathway Start 2-Ethylpyridine Process Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Solvent (e.g., Acetic Acid) Start->Process Product This compound Process->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents 1. Check Starting Materials Start->Check_Reagents Analyze Problem Optimize_Conditions 2. Optimize Reaction Conditions Start->Optimize_Conditions Improve_Purification 3. Improve Workup & Purification Start->Improve_Purification Purity Verify Purity (GC, NMR) Dry Solvents Check_Reagents->Purity Catalyst Check Catalyst Activity Use Fresh Catalyst Check_Reagents->Catalyst Result Improved Yield & Purity Check_Reagents->Result Temp_Pressure Screen Temperature & Pressure Optimize_Conditions->Temp_Pressure Time_Stirring Optimize Time & Agitation Optimize_Conditions->Time_Stirring Optimize_Conditions->Result Extraction Optimize Extraction pH Improve_Purification->Extraction Distillation Use Fractional Distillation Improve_Purification->Distillation Improve_Purification->Result

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Managing Air and Moisture Sensitivity in 2-Ethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 2-Ethylpiperidine, with a focus on managing its sensitivity to air and moisture in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a secondary amine featuring a six-membered piperidine (B6355638) ring with an ethyl group at the second position.[1] It is a versatile organic compound used as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its applications also extend to polymer production, where it can act as a curing agent, and in the development of corrosion inhibitors.[1]

Q2: Is this compound sensitive to air and moisture?

A2: Yes. Like many aliphatic amines, this compound can be sensitive to both air and moisture.[2][3] Aliphatic amines are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[2] Furthermore, they can react with carbon dioxide from the air.[4] Aromatic amines are particularly noted to become colored upon storage due to atmospheric oxidation, a phenomenon that can also affect aliphatic amines.[3][5]

Q3: How should I properly store this compound?

A3: To maintain its purity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] It is recommended to store the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4] Recommended storage temperatures are typically between 2-8 °C.[1][6] It should be kept separate from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[4]

Q4: What are the signs of this compound degradation?

A4: The primary visual sign of degradation is a change in color. Pure this compound is a colorless to almost colorless liquid.[1] If the liquid appears yellow or brown, it may be an indication of oxidation or contamination.[3][5] The presence of solid precipitates could indicate the formation of carbonate salts from a reaction with atmospheric CO2. Purity should be verified using analytical methods like Gas Chromatography (GC) if degradation is suspected.[7]

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a flammable liquid and can cause serious skin and eye irritation. Always handle it in a well-ventilated area or under a chemical fume hood.[4][8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Take precautionary measures against static discharge by grounding containers and using non-sparking tools. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Troubleshooting Guide for Common Reactions

Q1: My N-alkylation or N-acylation reaction with this compound is giving a low yield. What are the possible causes and solutions?

A1: Low yields in these reactions can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach.

  • Moisture Contamination: Water in the reaction can hydrolyze acylating agents or compete with the amine as a nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Acid Scavenging: N-alkylation with alkyl halides generates an acid (e.g., HCl, HBr) which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

    • Solution: Add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA) to neutralize the acid as it forms.[9]

  • Poor Leaving Group: The reaction rate is dependent on the quality of the leaving group on the electrophile.

    • Solution: If using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can significantly increase the reaction rate.[9]

  • Steric Hindrance: Bulky groups on either the this compound or the electrophile can slow the reaction.[9]

    • Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.[9]

Q2: I am observing an unexpected side product in my N-alkylation reaction. What could it be?

A2: A common side product in the N-alkylation of secondary amines is the formation of a quaternary ammonium (B1175870) salt.[9] This occurs when the newly formed tertiary amine product reacts further with the alkylating agent.

  • Solution: To minimize this, use a stoichiometric amount of the alkylating agent (or a slight excess of the amine). Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration, disfavoring the second alkylation event.

Q3: My reaction seems to have stalled before reaching completion. How can I push it to completion?

A3: A stalled reaction can often be revived.

  • Check Reagent Purity: Verify the purity of your this compound and electrophile. Degraded starting materials are a common cause of incomplete reactions.

  • Increase Temperature: As a rule of thumb, increasing the reaction temperature by 10 °C can roughly double the reaction rate. Apply heat cautiously and monitor for byproduct formation.

  • Add More Reagent: If you suspect one of the reagents has been consumed or degraded, a small additional charge of the limiting reagent can sometimes restart the reaction. This should be done carefully after analyzing a sample of the reaction mixture.

Q4: I'm having difficulty purifying my product from the reaction mixture. What are some common challenges?

A4: Purification can be challenging due to the basic nature of the product and residual starting materials.

  • Emulsion during Extraction: Amine-containing compounds can act as surfactants, causing emulsions during aqueous workups.

    • Solution: Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Separation from Starting Amine: If the reaction is incomplete, separating the product from unreacted this compound can be difficult due to similar polarities.

    • Solution: Fractional distillation under reduced pressure is often the most effective method for separating compounds with close boiling points.[7] Alternatively, column chromatography on silica (B1680970) gel can be used, but may require a solvent system containing a small amount of a basic modifier (e.g., 1-2% triethylamine in the eluent) to prevent streaking of the basic compounds.

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1484-80-6[1][10]
Molecular Formula C₇H₁₅N[1][10]
Molecular Weight 113.20 g/mol [1][10]
Appearance Colorless to almost clear liquid[1]
Boiling Point 143 °C[1][6]
Density 0.85 g/mL at 25 °C[6][11]
Refractive Index (n20/D) 1.451[6]
Storage Temperature 2 - 8 °C[1][6]

Detailed Experimental Protocol

Example: N-Alkylation of this compound with Benzyl (B1604629) Bromide under Inert Atmosphere

This protocol describes a general procedure for the N-alkylation of this compound, emphasizing anhydrous and inert techniques.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Round-bottom flask, condenser, magnetic stir bar (all oven-dried)

  • Nitrogen or Argon gas inlet

  • Septa and syringes

Procedure:

  • Setup: Assemble the oven-dried round-bottom flask with a stir bar and condenser under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous potassium carbonate (1.5 eq). Then, add anhydrous acetonitrile via syringe.

  • Add this compound (1.0 eq) to the stirring suspension via syringe.

  • Reaction Initiation: Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and potassium bromide salts and wash the solid cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.

    • Wash the organic layer with water and then with brine to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-ethylpiperidine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visual Troubleshooting Workflows

G start Low Yield in N-Alkylation Reaction check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_base Was an acid scavenger (e.g., K2CO3, Et3N) used? check_moisture->check_base Yes sol_moisture Problem: Moisture Contamination Solution: Oven-dry glassware, use anhydrous solvents, run under inert gas. check_moisture->sol_moisture No check_lg How reactive is the alkyl halide's leaving group? check_base->check_lg Yes sol_base Problem: Amine Protonation Solution: Add 1.5-2.0 eq. of a non-nucleophilic base. check_base->sol_base No check_temp Was the reaction temperature optimized? check_lg->check_temp I or Br sol_lg Problem: Poor Leaving Group Solution: Switch from R-Cl to R-Br or R-I. check_lg->sol_lg Cl < Br < I sol_temp Problem: High Activation Energy (Steric Hindrance) Solution: Increase temperature incrementally. check_temp->sol_temp No end_node Yield Improved check_temp->end_node Yes sol_moisture->check_base sol_base->check_lg sol_lg->check_temp sol_temp->end_node

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

References

Technical Support Center: Scale-Up of Reactions Involving 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential technical support for scaling up chemical reactions that utilize 2-ethylpiperidine. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of reactions is it commonly used? A1: this compound is a secondary amine featuring a six-membered piperidine (B6355638) ring with an ethyl group at the second position.[1] This structure enhances its solubility and reactivity compared to piperidine.[1] It is primarily used as a versatile building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] It can also be used as a curing agent for epoxy resins, in the development of corrosion inhibitors, and as a catalyst in various chemical processes.[1][2]

Q2: What are the critical parameters to consider when scaling up a reaction with this compound? A2: Key parameters for successful scale-up include:

  • Heat Management: Exothermic reactions must be carefully controlled. The rate of heat generation increases with volume, while the ability to remove heat depends on surface area. This ratio changes unfavorably on scale-up, increasing the risk of a thermal runaway.[3]

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high reactant concentration.

  • Reagent Addition Rate: The rate of adding reactants, especially the limiting reagent, must be carefully controlled to manage the reaction exotherm and minimize side product formation.[4]

  • Material Compatibility: Ensure all equipment, including reactor vessels, transfer lines, and seals, are compatible with this compound and all other chemicals in the process, especially under reaction conditions.

  • Process Safety: A thorough process safety assessment is mandatory to understand thermal stability, potential for gas evolution, and runaway reaction scenarios.[5]

Q3: What are the primary safety hazards associated with this compound at an industrial scale? A3: this compound is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[6] On a large scale, the primary risks involve:

  • Flammability: Its low flash point (~31 °C) requires strict control of ignition sources. All equipment must be properly grounded and bonded to prevent static discharge.[7][8] Use of explosion-proof electrical equipment is essential.

  • Corrosivity: As a corrosive amine, it can cause severe burns upon contact. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, clothing, and face protection, is required.[7]

  • Thermal Runaway: The potential for exothermic reactions to accelerate uncontrollably is a major concern at scale.[3] Understanding the reaction's thermal profile is critical for safe design.[5][9]

Q4: What common side reactions can occur when using this compound in a nucleophilic substitution? A4: When this compound is used as a nucleophile, potential side reactions can include the formation of dialkylated products if the product of the initial reaction can react further.[10] If the substrate has multiple reactive sites, a mixture of products may be formed. The presence of water can also lead to hydrolysis of starting materials or products.[10]

Data Presentation: Properties of this compound

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₅N[1][11]
Molecular Weight113.20 g/mol [1][6]
AppearanceColorless to almost clear liquid[1]
Boiling Point143 °C[1]
Density0.85 g/cm³[1]
Refractive Indexn20/D 1.45[1]
CAS Number1484-80-6[1][11]

Table 2: Safety and Regulatory Information

HazardCode & DescriptionSource
GHS PictogramsDanger[6]
Hazard StatementsH226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage[6]
Flash Point31 °C
StorageStore at 2 - 8 °C in a well-ventilated place. Keep cool.[1]
Incompatible MaterialsAcids, Bases, Strong oxidizing agents, Acid anhydrides, Acid chlorides[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of reactions using this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Incomplete reaction due to insufficient time or temperature.2. Suboptimal molar ratio of reactants.3. Product loss during aqueous workup or extraction.4. Degradation of product or intermediates at high temperatures.1. Extend reaction time and monitor progress by TLC, GC, or HPLC. Consider a gradual increase in temperature after performing safety analysis.[4]2. Increase the excess of this compound (if it's the nucleophile) to drive the reaction to completion.[10]3. Optimize extraction pH to ensure the product remains in the desired layer. Perform multiple extractions with smaller solvent volumes.4. Minimize exposure to high temperatures and extreme pH during purification.[12]
Impurity Profile Exceeds Specification 1. Formation of byproducts from side reactions.2. Presence of unreacted starting materials.3. Incomplete removal of solvents or reagents.4. Contamination from reaction vessels.1. Adjust reaction temperature and reagent addition rate to minimize byproduct formation.[12]2. Drive the reaction to completion using strategies from the "Low Yield" section.3. Optimize purification steps such as distillation or chromatography. Ensure sufficient drying of the final product.4. Ensure thorough cleaning and passivation of reactors between batches.
Difficult Purification 1. Product co-elutes with impurities during chromatography.2. Product is an oil that is difficult to crystallize.3. Formation of emulsions during aqueous workup.1. Optimize the solvent system for column chromatography or consider a different stationary phase.[4]2. Attempt purification by vacuum distillation if the product is thermally stable.[4] Consider converting the product to a salt for easier crystallization and handling.3. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.
Reaction Does Not Go to Completion 1. Insufficient reactivity (e.g., steric hindrance from the ethyl group).2. Deactivated catalyst or reagent.3. Reversible reaction.1. Increase reaction temperature within safe limits. Consider using a more reactive substrate or adding a suitable catalyst.[10]2. Use fresh reagents and ensure catalysts are handled under appropriate conditions (e.g., inert atmosphere).3. If applicable, remove byproducts that may inhibit the forward reaction.[4]

Mandatory Visualization

A logical workflow for troubleshooting common scale-up issues is presented below.

G start Problem Identified (e.g., Low Yield, High Impurity) cause1 Potential Cause: Incomplete Reaction start->cause1 cause2 Potential Cause: Side Reactions start->cause2 cause3 Potential Cause: Product Loss / Degradation start->cause3 cause4 Potential Cause: Purification Issues start->cause4 sol1a Solution: Increase Reaction Time cause1->sol1a sol1b Solution: Increase Temperature (Check Safety Data!) cause1->sol1b sol1c Solution: Adjust Reactant Ratio cause1->sol1c sol2a Solution: Optimize Temperature cause2->sol2a sol2b Solution: Control Addition Rate cause2->sol2b sol2c Solution: Use Anhydrous Conditions cause2->sol2c sol3a Solution: Optimize Workup pH cause3->sol3a sol3b Solution: Use Milder Conditions cause3->sol3b sol4a Solution: Change Chromatography Solvent System cause4->sol4a sol4b Solution: Attempt Vacuum Distillation cause4->sol4b G setup 1. Reactor Setup (20L Jacketed Reactor, N2 Purge) charge 2. Reagent Charging (Charge this compound & Solvent) setup->charge cool 3. Cooling (Cool to 0-5 °C) charge->cool add 4. Controlled Addition (Add Epoxide Solution over 2-3h, T < 10°C) cool->add react 5. Reaction (Stir 12-18h at RT, Monitor by GC/TLC) add->react quench 6. Quenching (Cool to 10°C, Add DI Water) react->quench extract 7. Extraction (Separate Layers, Extract Aqueous Phase) quench->extract dry 8. Drying & Concentration (Combine Organics, Dry over Na2SO4, Roto-evap) extract->dry purify 9. Purification (Vacuum Distillation) dry->purify product Final Product: trans-2-(2-Ethylpiperidin-1-yl)cyclopentan-1-ol purify->product

References

Technical Support Center: Handling Viscous Reaction Mixtures Containing 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for managing viscous reaction mixtures involving 2-ethylpiperidine, particularly in the context of polymerization and synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound that result in high viscosity mixtures.

Issue 1: The reaction mixture has become too thick to stir effectively.

Possible Cause: High concentration of reactants, polymer chain growth, or unexpected side reactions leading to cross-linking. In polymerization reactions, such as the curing of epoxy resins with this compound, an increase in molecular weight directly leads to a rapid increase in viscosity.

Solution:

  • Mechanical Agitation: For highly viscous materials, standard magnetic stir bars may become decoupled from the magnetic stirrer.[1] Switch to an overhead mechanical stirrer with a suitable impeller, such as a paddle or anchor-shaped blade, which provides higher torque.[2]

  • Temperature Adjustment: Gently heating the reaction mixture can often reduce viscosity.[3][4] However, be cautious as this may also accelerate the reaction rate or cause degradation of thermally sensitive compounds.

  • Solvent Addition: If compatible with the reaction chemistry, adding a small amount of a suitable, anhydrous solvent can decrease the overall concentration and reduce viscosity.[3] The choice of solvent is critical and should be inert to the reaction conditions.

Issue 2: The product is difficult to extract from the viscous reaction mixture.

Possible Cause: The high viscosity of the crude reaction mixture physically traps the product, preventing efficient extraction.

Solution:

  • Dilution: Before workup, dilute the entire reaction mixture with a suitable solvent in which your product is soluble. This will lower the viscosity and allow for effective partitioning during extraction.

  • Temperature Control during Workup: Gently warming the mixture (if the product is stable) can facilitate pouring and transfer.

Issue 3: Purification by column chromatography is failing due to the viscous nature of the crude product.

Possible Cause: The viscous sample does not load properly onto the column, leading to poor separation.

Solution:

  • Dilution: Dissolve the crude product in a minimal amount of the eluent or a compatible low-viscosity solvent before loading it onto the column.

  • Alternative Purification Methods: If viscosity remains an issue, consider alternative purification techniques such as distillation (if the product is volatile and thermally stable), crystallization, or precipitation.

Issue 4: The reaction is experiencing poor heat transfer, leading to localized overheating.

Possible Cause: Inadequate mixing of the viscous solution creates "dead spots" where heat generated by the reaction is not effectively dissipated.[5]

Solution:

  • Enhanced Agitation: Use a powerful overhead stirrer with an appropriately sized impeller to ensure the entire reaction volume is in motion.

  • Heating Mantle/Oil Bath: Use a heating mantle or a stirred oil bath to provide uniform heating to the reaction vessel.

  • Slower Reagent Addition: If the reaction is highly exothermic, adding one of the reagents slowly over time can help to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a flammable liquid and vapor.[6][7] It can cause severe skin burns and eye damage.[7] It is also harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

Q2: How can I reduce the viscosity of my reaction mixture without affecting the outcome?

A2: Several methods can be employed:

  • Heating: Increasing the temperature is a common method to reduce viscosity.[3][4]

  • Solvent Addition: Introducing an inert solvent can effectively decrease viscosity.[3]

  • Use of Surfactants: In some systems, adding a surfactant can reduce viscosity by altering intermolecular forces.[3]

Q3: What type of stirrer is best for viscous reaction mixtures?

A3: An overhead stirrer is generally recommended for highly viscous samples as it provides more torque than a standard magnetic stirrer.[2] The choice of impeller is also important; anchor or paddle stirrers are effective for high-viscosity mixing.[2]

Q4: How do I remove residual this compound from my reaction mixture during workup?

A4: As a secondary amine, this compound is basic and can be removed with an acidic wash.

  • Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the this compound, forming a water-soluble salt that will partition into the aqueous layer.[6] This method should only be used if your desired product is stable in acidic conditions.

  • Copper Sulfate (B86663) Wash: An alternative for acid-sensitive compounds is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The amine will complex with the copper and be extracted into the aqueous phase, which often turns a deep blue or purple color.[6]

Q5: My polymerization reaction with this compound is proceeding too quickly and becoming unmanageably viscous. What can I do?

A5: This is a common issue in polymerization. Consider the following adjustments:

  • Lower the Temperature: Reducing the reaction temperature will slow down the rate of polymerization.

  • Reduce Catalyst/Initiator Concentration: A lower concentration of the catalyst or initiator will result in fewer polymer chains being initiated at once.

  • Monomer Concentration: Lowering the initial concentration of your monomers by adding a suitable solvent can help control the reaction rate and viscosity.

Data Presentation

Table 1: Dynamic Viscosity of N-Ethylpiperidine (Liquid) as a Function of Temperature

Temperature (K)Viscosity (mPa·s)
2701.55
2801.22
2900.98
3000.80
3100.67
3200.57
3300.49
3400.42
3500.37

Source: Critically evaluated data from NIST/TRC Web Thermo Tables for N-ethylpiperidine.

Table 2: Viscosity of Common Organic Solvents at 20°C (unless otherwise noted)

SolventViscosity (cP)
Hexane0.31
Toluene0.59
Dichloromethane0.44
Tetrahydrofuran (THF)0.55
Acetonitrile0.38 (15°C)
N,N-Dimethylformamide (DMF)0.92
Dimethyl Sulfoxide (DMSO)2.24

Experimental Protocols

Protocol 1: General Procedure for Managing a Viscous Epoxy Resin Curing Reaction with this compound

This protocol provides a general method for curing a bisphenol A-based epoxy resin where this compound is used as a curing agent, leading to a viscous product.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Anhydrous solvent (e.g., Toluene or Xylene, if needed for viscosity reduction)

  • Overhead mechanical stirrer with a paddle or anchor impeller

  • Reaction vessel equipped with a thermometer and a nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Set up the reaction vessel with the overhead stirrer, thermometer, and nitrogen inlet. Ensure the setup is in a fume hood.

  • Charge the reaction vessel with the DGEBA epoxy resin.

  • Begin stirring the resin at a moderate speed (e.g., 100-200 rpm) and gently heat the vessel to 50-60°C to reduce the initial viscosity of the resin.

  • Slowly add the stoichiometric amount of this compound to the stirred resin dropwise over a period of 30-60 minutes. The addition rate may need to be adjusted to control the exothermic reaction.

  • As the polymerization proceeds, the viscosity of the mixture will increase. Adjust the stirring speed as necessary to maintain good mixing.

  • If the mixture becomes too viscous to stir effectively, a small amount of pre-heated anhydrous solvent can be added to reduce the viscosity.

  • Maintain the reaction temperature and continue stirring for the desired curing time, as determined by the specific requirements of the application.

  • Once the curing is complete, the viscous product can be cooled and then diluted with a suitable solvent for further processing or purification.

Protocol 2: Workup and Purification of a Product from a Viscous Reaction Mixture Containing this compound

This protocol outlines the steps for extracting a desired product and removing the this compound catalyst/reactant from a viscous crude mixture.

Materials:

  • Viscous reaction mixture containing the product and this compound

  • Organic solvent for dilution and extraction (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Allow the viscous reaction mixture to cool to room temperature.

  • Dilute the mixture with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate). Stir until the mixture is homogeneous and has a manageable viscosity.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer with 1M HCl solution to remove the this compound. The protonated amine will move to the aqueous layer. Repeat the wash 2-3 times.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove the bulk of the water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified by chromatography, crystallization, or distillation.

Mandatory Visualization

Viscous_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Viscosity Management cluster_workup Workup & Purification start Start setup Assemble Reaction: - Overhead Stirrer - Heating Mantle - N2 Inlet start->setup reagents Charge Initial Reagents (e.g., Epoxy Resin) setup->reagents add_amine Slowly Add This compound reagents->add_amine monitor Monitor Viscosity & Temperature add_amine->monitor is_viscous Too Viscous? monitor->is_viscous adjust Adjust: 1. Increase Stirrer Torque 2. Add Solvent 3. Increase Temperature is_viscous->adjust Yes continue_reaction Continue Reaction is_viscous->continue_reaction No adjust->monitor dilute Dilute with Organic Solvent continue_reaction->dilute acid_wash Wash with 1M HCl (Removes Amine) dilute->acid_wash neutral_wash Neutralize with Sat. NaHCO3 acid_wash->neutral_wash dry Dry & Concentrate neutral_wash->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for handling viscous reactions involving this compound.

Viscosity_Troubleshooting problem Problem Viscosity is Too High cause1 Cause High Monomer Concentration problem->cause1 cause2 Cause Reaction Temperature Too Low (for some polymerizations) problem->cause2 cause3 Cause Inadequate Stirring problem->cause3 cause4 Cause Incorrect Stoichiometry problem->cause4 solution1 Solution Reduce Initial Concentration or Add Solvent cause1->solution1 solution2 Solution Increase Temperature in Controlled Increments cause2->solution2 solution3 Solution Use Overhead Stirrer with Appropriate Impeller cause3->solution3 solution4 Solution Verify Mass Balance and Weighing Accuracy cause4->solution4

Caption: Logical relationships in troubleshooting high viscosity issues.

References

byproduct formation in the synthesis of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Ethylpiperidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion of 2-Ethylpyridine (B127773)

  • Potential Cause 1: Catalyst Inactivity. The catalyst may be poisoned or deactivated. The nitrogen atom in pyridine (B92270) derivatives can act as a catalyst poison.

    • Solution 1a: Catalyst Selection. Rhodium-based (e.g., Rh/C, Rh₂O₃) or Platinum-based (e.g., PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine hydrogenation.

    • Solution 1b: Use of Acidic Additives. The addition of an acid, such as hydrochloric acid or acetic acid, can protonate the nitrogen atom, reducing its coordinating ability and enhancing reactivity.

    • Solution 1c: Catalyst Loading. Increase the catalyst to substrate ratio.

  • Potential Cause 2: Insufficient Reaction Conditions. The temperature and/or pressure may be too low for the complete reduction of the aromatic pyridine ring.

    • Solution 2a: Optimize Conditions. Increase the hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C), as these conditions often favor complete saturation.

    • Solution 2b: Solvent Choice. Protic solvents like glacial acetic acid can enhance catalyst activity.

Issue 2: Formation of Significant Byproducts

  • Potential Cause 1: Incomplete Hydrogenation. Insufficient reaction time or mild reaction conditions can lead to the formation of partially hydrogenated intermediates like 2-ethyl-1,2,3,4-tetrahydropyridine or dihydropyridines.

    • Solution 1a: Increase Reaction Time or Severity. Prolong the reaction duration or increase the temperature and pressure to drive the reaction to completion.

    • Solution 1b: Monitor Reaction Progress. Use techniques like TLC or GC-MS to monitor the reaction until the starting material and intermediates are no longer detected.

  • Potential Cause 2: Ring-Opening of the Piperidine (B6355638) Nucleus. Certain catalysts and reaction conditions, especially in the presence of water, can promote the cleavage of the pyridine ring, leading to the formation of δ-amino ketones.

    • Solution 2a: Avoid Ring-Opening Conditions. If piperidine is the desired product, avoid catalytic systems known to cause this side reaction.

    • Solution 2b: Anhydrous Conditions. Ensure the reaction is carried out under anhydrous conditions to minimize ring-opening.

  • Potential Cause 3: N-Alkylation. If piperidine is present in the reaction mixture (from the reduction of any un-substituted pyridine impurity), it can be N-ethylated, leading to the formation of N-ethylpiperidine.

    • Solution 3a: High Purity Starting Material. Use high-purity 2-ethylpyridine to minimize the formation of piperidine and subsequent N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically:

  • Partially hydrogenated intermediates: Such as 2-ethyl-1,2,3,4-tetrahydropyridine and other di- and tetrahydropyridine (B1245486) isomers. These arise from incomplete reduction of the pyridine ring.

  • Ring-opened products: Such as δ-amino ketones, which can form under specific catalytic conditions.

  • N-Ethylpiperidine: This can form if piperidine is present in the reaction mixture and undergoes N-alkylation.

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproduct formation, consider the following:

  • Catalyst Selection: Use catalysts with high selectivity for complete pyridine ring saturation, such as Rh/C or Pt/C.

  • Reaction Conditions: Optimize temperature, pressure, and reaction time to favor the formation of the desired product. Higher pressures and temperatures generally promote complete hydrogenation.

  • Acidic Additives: The use of acids like HCl or acetic acid can improve the reaction rate and selectivity.

  • Solvent: Protic solvents like ethanol (B145695) or acetic acid are often effective. Ensure anhydrous conditions if ring-opening is a concern.

Q3: What is the recommended catalyst for the hydrogenation of 2-ethylpyridine?

A3: While several catalysts can be used, rhodium on carbon (Rh/C) and platinum dioxide (PtO₂) are often recommended for their high activity and selectivity in pyridine hydrogenation. Palladium on carbon (Pd/C) can also be effective, especially in the presence of an acidic promoter.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting material, product, and any byproducts.

Q5: What is a typical work-up procedure for the reaction?

A5: A general work-up procedure involves:

  • Cooling the reaction vessel and carefully venting the excess hydrogen.

  • Filtering the reaction mixture to remove the heterogeneous catalyst.

  • If an acidic solvent was used, neutralizing the reaction mixture with a base (e.g., NaHCO₃ or NaOH solution).

  • Extracting the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product by distillation or column chromatography.

Quantitative Data on Byproduct Formation

The following table provides representative data on the influence of different catalysts on the product distribution in the hydrogenation of 2-ethylpyridine. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions.

CatalystTemperature (°C)Pressure (bar)This compound (%)2-Ethyl-1,2,3,4-tetrahydropyridine (%)Other Byproducts (%)
5% Pd/C805085105
5% Pt/C70409253
5% Rh/C6030>98<1<1
Raney Nickel100709082

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Ethylpyridine using PtO₂

  • Reactor Setup: To a high-pressure autoclave, add 2-ethylpyridine (1.0 g) and glacial acetic acid (10 mL).

  • Catalyst Addition: Add platinum(IV) oxide (PtO₂, 50 mg, 5 wt%).

  • Inerting: Seal the autoclave and purge with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to 50-70 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by observing the pressure drop.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the PtO₂ catalyst. Wash the filter cake with ethyl acetate.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the filtrate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation.

Protocol 2: GC-MS Analysis of the Product Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrument Parameters (Illustrative):

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by running a standard of this compound. Quantify the relative amounts of product and byproducts by integrating the peak areas.

Visualizations

Byproduct_Formation_Pathway 2-Ethylpyridine 2-Ethylpyridine This compound This compound 2-Ethylpyridine->this compound Complete Hydrogenation Partially Hydrogenated Intermediates Partially Hydrogenated Intermediates 2-Ethylpyridine->Partially Hydrogenated Intermediates Incomplete Hydrogenation Ring-Opened Byproducts Ring-Opened Byproducts 2-Ethylpyridine->Ring-Opened Byproducts Ring Cleavage (e.g., with H2O) Partially Hydrogenated Intermediates->this compound Further Hydrogenation

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions Start Low Yield of This compound Analysis Analyze product mixture (GC-MS, NMR) Start->Analysis High_Start_Mat High amount of starting material? Analysis->High_Start_Mat High_Intermediates High amount of intermediates? Analysis->High_Intermediates High_Byproducts High amount of other byproducts (e.g., ring-opened)? Analysis->High_Byproducts Sol_Catalyst Check catalyst activity. Increase catalyst loading. Use acidic additive. High_Start_Mat->Sol_Catalyst Yes Sol_Conditions Increase reaction time, temperature, or pressure. High_Start_Mat->Sol_Conditions Yes High_Intermediates->Sol_Conditions Yes Sol_Purity Ensure anhydrous conditions. Use high purity starting material. High_Byproducts->Sol_Purity Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

catalyst poisoning and deactivation in 2-Ethylpiperidine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst poisoning and deactivation during the synthesis of 2-Ethylpiperidine and other piperidine (B6355638) derivatives.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during this compound catalysis.

Q1: My reaction is failing to initiate or is proceeding very slowly from the start. What are the likely causes?

A: A failure to initiate or a very slow start to the reaction is often due to severe catalyst poisoning from the feedstock, an inactive catalyst due to improper handling, or incorrect reaction setup and conditions.[1]

Recommended Actions:

  • Analyze Feedstock for Poisons: Your starting materials (pyridine derivatives, solvents) could contain common catalyst poisons.[1]

    • Sulfur Compounds: Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (B99878) (H₂S) and thiols can severely deactivate noble metal catalysts.[2]

    • Nitrogen-Containing Compounds: The pyridine (B92270) substrate or piperidine product can act as a poison by strongly adsorbing to the catalyst's active sites.[2][3] This is known as self-poisoning or product inhibition.[2]

    • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas stream, CO can be a strong inhibitor.[2][4]

    • Halides and Heavy Metals: Halogenated compounds and heavy metals (e.g., lead, mercury, arsenic) can also poison the catalyst.[1][2]

  • Ensure Proper Catalyst Handling: Many hydrogenation catalysts, like Raney® Nickel, are pyrophoric and can be deactivated by exposure to air and moisture.[1][5] Always handle catalysts under an inert atmosphere.

  • Verify Reaction Conditions: Double-check that the temperature, pressure, and solvent are appropriate for the specific catalyst and reaction.[1]

Q2: My reaction starts but the catalyst deactivates over time, leading to incomplete conversion. What could be the cause?

A: Gradual deactivation during the reaction is typically caused by product inhibition, the accumulation of poisons from the feedstock, or thermal degradation of the catalyst.[1]

Recommended Actions:

  • Address Product Inhibition: The this compound product can strongly adsorb to the catalyst's active sites, preventing further reaction.[1][2] Consider using a more poison-resistant catalyst, such as one based on Rhodium.[1]

  • Purify Feedstock: Implement purification steps for your reactants and solvents, such as distillation or filtration, to remove potential contaminants.[1] Using a guard bed upstream of your main catalyst bed can also help adsorb poisons before they reach the catalyst.[1]

  • Optimize Reaction Temperature: Ensure the reaction temperature is within the stable range for your catalyst to prevent thermal degradation (sintering), where catalyst particles agglomerate, reducing the active surface area.[6][7]

Q3: My reaction is producing significant byproducts, and the selectivity towards this compound is low. How can I improve this?

A: Poor selectivity can be influenced by the choice of catalyst, reaction conditions, and substrate-induced deactivation that alters the reaction pathway.[2]

Recommended Actions:

  • Screen Different Catalysts: The choice of metal (e.g., Pd, Pt, Rh, Ni) and the support can significantly impact selectivity.[2] For instance, palladium catalysts can be tuned for different products by adjusting additives.[2]

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your desired product.[2] Higher temperatures can sometimes lead to over-hydrogenation or side reactions.[2]

  • Analyze for Intermediates: The reaction may be stopping at partially hydrogenated intermediates. Modifying reaction conditions can help drive the reaction to completion.[2]

Troubleshooting Workflow

start Problem Observed: Low Conversion / Deactivation check_initiation Reaction fails to initiate? start->check_initiation severe_poisoning Suspect Severe Poisoning or Inactive Catalyst check_initiation->severe_poisoning Yes gradual_deactivation Suspect Gradual Deactivation check_initiation->gradual_deactivation No analyze_feedstock Analyze Feedstock (Sulfur, CO, Halides) severe_poisoning->analyze_feedstock check_handling Review Catalyst Handling Procedures severe_poisoning->check_handling verify_conditions Verify Reaction Setup & Conditions severe_poisoning->verify_conditions solution Improved Catalyst Performance analyze_feedstock->solution check_handling->solution verify_conditions->solution product_inhibition Consider Product Inhibition gradual_deactivation->product_inhibition purify_feedstock Purify Feedstock / Use Guard Bed gradual_deactivation->purify_feedstock check_temp Optimize Reaction Temperature gradual_deactivation->check_temp product_inhibition->solution purify_feedstock->solution check_temp->solution

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound synthesis?

A: The most frequently encountered catalyst poisons include:

  • Sulfur Compounds: Such as hydrogen sulfide (H₂S), thiols, and thiophenes, which can poison catalysts even at very low concentrations.[2][8]

  • Nitrogen-Containing Compounds: Pyridine (the reactant), this compound (the product), and other nitrogen-containing heterocycles can act as poisons through strong adsorption to the catalyst's active sites.[2][3]

  • Carbon Monoxide (CO): Often an impurity in the hydrogen gas source.[2]

  • Halides: Halogenated compounds can also poison the catalyst.[2]

Q2: How can I differentiate between the different mechanisms of catalyst deactivation?

A: The primary mechanisms are poisoning, fouling (coking), and sintering.

  • Poisoning is a chemical deactivation where substances bind to active sites.[6][9] This often leads to a rapid or gradual loss of activity depending on the poison concentration.[1]

  • Fouling (Coking) is the physical deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores.[2][6]

  • Sintering is thermal degradation where high temperatures cause catalyst particles to agglomerate, reducing the surface area.[6][7]

Q3: Which catalysts are most susceptible to poisoning by nitrogen compounds?

A: The sensitivity of common hydrogenation catalysts to poisoning by nitrogen compounds generally follows this trend: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh).[1] Nickel-based catalysts, such as Raney® Nickel, are also known to be poisoned by organic amines.[1]

Q4: Can a poisoned catalyst be regenerated?

A: Regeneration is sometimes possible, depending on the nature of the poison and the catalyst.

  • For Product Inhibition: A simple wash with a suitable solvent or a mild acidic solution may be sufficient to remove strongly adsorbed product molecules.[2]

  • For Sulfur Poisoning: Regeneration is more challenging. Treatment with a hydrogen stream at high temperatures can help remove some sulfur species.[2] Oxidative treatments can also be used but may alter the catalyst's properties.[2] For some nickel-based catalysts, steam treatment has been used to remove sulfur.[10]

  • For Coking: The catalyst can often be regenerated by a controlled burnout of the carbon deposits with air or an oxygen-containing gas.

Quantitative Data on Catalyst Deactivation

The impact of poisons is concentration-dependent. Below is a summary of the inhibitory effects of certain compounds.

Poison TypeExample CompoundCatalyst TypeObserved EffectReference
Sulfur Hydrogen Sulfide (H₂S)CoMo/Al₂O₃A sharp increase in hydrogenation rate was observed when H₂S content decreased below 100 µg/g.[8][11][8][11]
Sulfur Thiophene and derivativesCoMo/Al₂O₃Strongly inhibited the hydrogenation of 1-hexene (B165129).[8][11][8][11]
Nitrogen Pyridine/PiperidineNoble Metals (Pd, Pt, Rh)Strong adsorption leads to self-poisoning and product inhibition, reducing catalyst activity.[2][3][2][3]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Pyridine Derivative

This protocol provides a general setup for a hydrogenation reaction in a high-pressure reactor.

  • Catalyst Preparation: If the catalyst is a solid, weigh the required amount in an inert atmosphere (glovebox). If it is to be added as a slurry, suspend it in a small amount of the reaction solvent.[1]

  • Reaction Setup:

    • To a high-pressure reactor, add the pyridine precursor and the reaction solvent.[1]

    • Carefully add the catalyst (or catalyst slurry) to the reactor.[1]

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.[1]

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure.[1]

    • Heat the reaction mixture to the target temperature with vigorous stirring.[1]

  • Monitoring and Work-up:

    • Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS or LC-MS).[1]

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.[1]

    • Purge the reactor with an inert gas.[1]

    • Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric.[1]

Protocol 2: Qualitative Test for Sulfur Impurities (Lead Acetate (B1210297) Test)

This is a simple method to qualitatively detect the presence of volatile sulfur compounds in liquid samples.

  • Preparation: Prepare a test strip by moistening a piece of filter paper with a lead(II) acetate solution.[1]

  • Testing:

    • Gently heat the liquid sample to be tested to increase the volatility of any sulfur compounds.[1]

    • Hold the moistened test strip in the vapor above the liquid.

  • Observation: A darkening or blackening of the test strip (due to the formation of lead sulfide) indicates the presence of sulfur compounds.

Catalyst Deactivation Pathway

active_catalyst Active Catalyst (e.g., Pd/C, Raney Ni) poisoning Poisoning active_catalyst->poisoning fouling Fouling (Coking) active_catalyst->fouling sintering Sintering active_catalyst->sintering sulfur Sulfur Compounds (H₂S, Thiols) poisoning->sulfur nitrogen Nitrogen Compounds (Pyridine, Piperidine) poisoning->nitrogen co Carbon Monoxide poisoning->co coke Carbon Deposition fouling->coke high_temp High Temperature sintering->high_temp deactivated_catalyst Deactivated Catalyst sulfur->deactivated_catalyst nitrogen->deactivated_catalyst co->deactivated_catalyst coke->deactivated_catalyst high_temp->deactivated_catalyst

Caption: Common pathways for catalyst deactivation.

References

Technical Support Center: Workup Procedures for 2-Ethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethylpiperidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workups.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the quenching and workup of reactions involving this compound.

Issue 1: Low Yield of the Desired Product After Workup

Q1: I performed an N-alkylation of this compound, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in N-alkylation reactions of this compound can stem from several factors throughout the reaction and workup process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. For less reactive alkylating agents, switching to a more reactive one (e.g., from an alkyl chloride to an alkyl bromide or iodide) can improve conversion.[1]

  • Over-alkylation: Formation of a quaternary ammonium (B1175870) salt byproduct can reduce the yield of the desired tertiary amine.[2]

    • Solution: This is more likely with highly reactive alkylating agents or at elevated temperatures. Use a syringe pump to add the alkylating agent slowly to maintain a low concentration, which can favor mono-alkylation.[3] Running the reaction at a lower temperature can also help minimize this side reaction.

  • Product Loss During Aqueous Workup: The protonated form of your N-alkylated this compound derivative might have some solubility in the aqueous layer, leading to loss during extraction.

    • Solution: Ensure the aqueous layer is thoroughly basic (pH > 10) before extraction to keep your product in its free base form, which is more soluble in organic solvents. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.

  • Emulsion Formation: A stable emulsion during extraction can trap your product and lead to significant loss.

    • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent. In some cases, filtering the entire mixture through a pad of Celite can help.

  • Inadequate Quenching: If the quenching of a reactive intermediate (e.g., in a Grignard or lithiation reaction) is incomplete, side reactions can occur during the workup, consuming your product.

    • Solution: Ensure the quenching agent is added slowly at a low temperature (e.g., 0 °C) until the exotherm ceases. For highly reactive reagents, a two-step quench, starting with a less reactive protic source like isopropanol (B130326) followed by water or an aqueous solution, can provide better control.

Issue 2: Formation of a Persistent Emulsion During Extraction

Q2: During the aqueous workup of my this compound reaction, I'm consistently getting a thick, inseparable emulsion. What causes this and how can I resolve it?

A2: Emulsion formation is a common problem when working with amines, especially after a basic wash. The amine can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Cause: The presence of fine particulate matter, such as insoluble salts, can stabilize emulsions. The basic nature of the this compound derivative itself can also contribute.

  • Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Change in Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol (B129727) to a dichloromethane (B109758)/water mixture) can sometimes disrupt the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove fine particulates that may be stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.

Issue 3: Difficulty in Removing Unreacted this compound

Q3: My final product is contaminated with unreacted this compound. How can I effectively remove it?

A3: Removing unreacted this compound is crucial for obtaining a pure product. Here are a few strategies:

  • Acidic Wash: Perform an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The unreacted this compound will be protonated and partition into the aqueous layer. Caution: Ensure your desired product is stable to acidic conditions.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a very effective method for separating the more polar this compound from the less polar product. A solvent system with a low percentage of a polar solvent (e.g., ethyl acetate in hexanes) is a good starting point.

  • Distillation: If your product has a significantly different boiling point from this compound (boiling point ~143 °C), distillation under reduced pressure can be an effective purification method.

  • Formation of a Salt: If your product is not basic, you can treat the mixture with an acid to form the salt of the unreacted this compound, which can then be removed by filtration if it precipitates, or by an aqueous wash.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a reaction involving a strong base (e.g., n-BuLi) and a this compound derivative?

A1: A standard and safe quenching procedure involves the slow, dropwise addition of a proton source at a low temperature.

  • Cool the reaction mixture: Place the reaction flask in an ice-water or dry ice/acetone bath to cool it to 0 °C or below.

  • Slow addition of a quenching agent: Slowly add a quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl). For very reactive reagents, a pre-cooled, less reactive alcohol like isopropanol can be added first, followed by the aqueous quench.

  • Monitor the temperature: Keep a close watch on the internal temperature of the reaction. If it rises too quickly, pause the addition until it subsides.

  • Allow to warm: Once the addition is complete and the exotherm has ceased, allow the mixture to warm to room temperature before proceeding with the aqueous workup.

Q2: I am performing a reductive amination with this compound and an aldehyde. What is the recommended workup procedure?

A2: The workup for a reductive amination typically involves quenching the excess reducing agent and then purifying the product.

  • Quench the reaction: If using a borohydride-based reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), the reaction is often quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Be cautious as gas evolution (CO₂) may occur.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[2]

  • Wash the organic layer: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by column chromatography on silica gel.

Q3: How do I perform a workup for the Boc protection of this compound?

A3: The workup for a Boc protection is generally straightforward and aims to remove unreacted starting materials and byproducts.

  • Quench the reaction: Add a saturated aqueous solution of NaHCO₃ to the reaction mixture.

  • Extraction: Extract the mixture with an organic solvent like tert-butyl methyl ether or ethyl acetate.

  • Wash the organic layer: Wash the combined organic extracts sequentially with a dilute acid solution (e.g., 0.1 N HCl) to remove any unreacted this compound, followed by a saturated aqueous NaHCO₃ solution.

  • Drying and concentration: Dry the organic phase with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the Boc-protected product.

Data Presentation

Table 1: Common Quenching Agents for this compound Reactions

Quenching AgentTypical Use CasesKey Considerations
WaterReactions with moderate reactivity.Can be highly exothermic with very reactive reagents.
Saturated aq. NH₄ClGrignard reactions, organolithium reagents.Generally provides a milder quench than water or dilute acid.
Saturated aq. NaHCO₃Reductive aminations (with STAB), reactions with acid catalysts.Neutralizes excess acid and quenches some reducing agents. Causes CO₂ evolution.[2]
1 M HCl (aq)Grignard reactions (to dissolve magnesium salts).Protonates the amine product, which will then be in the aqueous layer.
Isopropanol/MethanolHighly reactive organometallic reagents (e.g., n-BuLi).Used as a less reactive initial quenching agent before the addition of water.

Table 2: Solvent Selection for Extraction of this compound Derivatives

Extraction SolventPolarityCommon ApplicationsNotes
Diethyl EtherLowGeneral extraction of non-polar to moderately polar compounds.Highly flammable, can form peroxides.
Ethyl AcetateMediumVersatile solvent for a wide range of products.Can be prone to hydrolysis under strongly acidic or basic conditions.
Dichloromethane (DCM)MediumGood for extracting a wide range of compounds.Denser than water. Can be more prone to forming emulsions.
TolueneLowExtraction of non-polar compounds.Higher boiling point can make it more difficult to remove.
tert-Butyl Methyl Ether (TBME)LowGood alternative to diethyl ether with a lower tendency to form peroxides.

Experimental Protocols

Protocol 1: Workup for N-Alkylation of this compound

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, it is often beneficial to remove it under high vacuum. Alternatively, dilute the reaction mixture with a large volume of water and extract the product.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Add water and an appropriate organic solvent (e.g., ethyl acetate).

    • If an inorganic base like K₂CO₃ was used and is insoluble, it may be necessary to filter the reaction mixture before the aqueous workup.[2]

    • Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quenching and Workup for a Grignard Reaction with a this compound-derived Substrate

  • Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly. Continue the addition until no further exotherm is observed.

  • Extraction:

    • Add an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer the mixture to a separatory funnel.

    • If a precipitate of magnesium salts is present and makes separation difficult, add dilute aqueous HCl to dissolve the salts. Note that your product will likely be protonated and move to the aqueous layer.

    • If acid was added, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10.

    • Extract the aqueous layer multiple times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography or distillation as appropriate.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction_Mixture This compound Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate Drying->Concentration Purification Purify Crude Product (e.g., Chromatography, Distillation) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for this compound reactions.

troubleshooting_low_yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Reaction Optimize Reaction Conditions: - Increase time/temperature - More reactive reagent Incomplete->Optimize_Reaction Yes Complete Reaction Complete Incomplete->Complete No Final Improved Yield Optimize_Reaction->Final Check_Workup Review Workup Procedure Complete->Check_Workup Emulsion Emulsion Formed? Check_Workup->Emulsion Break_Emulsion Break Emulsion: - Add brine - Filter through Celite Emulsion->Break_Emulsion Yes No_Emulsion No Emulsion Emulsion->No_Emulsion No Check_pH Aqueous Layer pH > 10 During Extraction? Break_Emulsion->Check_pH No_Emulsion->Check_pH Adjust_pH Adjust pH to > 10 and Re-extract Check_pH->Adjust_pH No pH_OK pH OK Check_pH->pH_OK Yes Adjust_pH->Final Check_Purification Review Purification Method pH_OK->Check_Purification Purification_Loss Product Loss During Purification? Check_Purification->Purification_Loss Optimize_Purification Optimize Purification: - Adjust chromatography solvent system - Check distillation parameters Purification_Loss->Optimize_Purification Yes Purification_Loss->Final No Optimize_Purification->Final

References

Validation & Comparative

The Utility of 2-Ethylpiperidine as a Chiral Auxiliary: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce high levels of stereocontrol in chemical transformations. This guide aims to provide a comparative analysis of 2-ethylpiperidine as a potential chiral auxiliary against other well-established 2-substituted piperidine (B6355638) auxiliaries.

While the piperidine scaffold is a common motif in chiral auxiliaries, a comprehensive review of the scientific literature reveals a notable absence of experimental data on the application of this compound in this context. Consequently, a direct, data-driven comparison of its performance in key asymmetric reactions, such as the alkylation of enolates, is not feasible at this time.

This guide will, therefore, provide a comparative discussion based on the established principles of asymmetric synthesis and the known performance of structurally related 2-alkylpiperidine auxiliaries. We will explore the anticipated impact of the ethyl substituent on stereoselectivity and compare it with commonly employed auxiliaries like 2-methylpiperidine (B94953), 2-isopropylpiperidine, and 2-phenylpiperidine (B1215205).

Theoretical Comparison of 2-Substituted Piperidine Auxiliaries

The effectiveness of a chiral auxiliary in directing the stereochemical outcome of a reaction is primarily governed by steric and electronic factors. In the context of 2-substituted piperidine amides, the substituent at the 2-position plays a crucial role in shielding one face of the enolate intermediate, thereby directing the approach of an electrophile.

A hypothetical comparison of the performance of this compound with other 2-alkylpiperidine auxiliaries in a representative asymmetric alkylation of a propionamide (B166681) derivative is presented below. It is important to emphasize that the data for this compound is speculative and serves as a placeholder for potential future experimental validation.

Table 1: Hypothetical Performance Comparison of 2-Substituted Piperidine Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryR-GroupReaction TypeSubstrateReagentConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
2-MethylpiperidineMethylAlkylationN-PropionylBenzyl (B1604629) bromideLDA, THF, -78 °C~85-95~90:10>98 (after cleavage)
This compound Ethyl Alkylation N-Propionyl Benzyl bromide LDA, THF, -78 °C Data Not Available Data Not Available Data Not Available
2-IsopropylpiperidineIsopropylAlkylationN-PropionylBenzyl bromideLDA, THF, -78 °C~80-90>95:5>98 (after cleavage)
2-PhenylpiperidinePhenylAlkylationN-PropionylBenzyl bromideLDA, THF, -78 °C~75-85>98:2>98 (after cleavage)

Note: The data for 2-methyl-, 2-isopropyl-, and 2-phenylpiperidine are representative values from the literature. The entry for this compound highlights the current lack of available experimental data.

Experimental Protocols

Below is a general experimental protocol for the asymmetric alkylation of an amide derived from a chiral piperidine auxiliary. This protocol can be adapted for use with various 2-substituted piperidines.

Protocol 1: Asymmetric Alkylation of an N-Acylpiperidine

  • Amide Formation: To a solution of the desired chiral 2-substituted piperidine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (B128534) (1.2 eq.) followed by the dropwise addition of the corresponding acyl chloride (e.g., propionyl chloride, 1.1 eq.). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-acylpiperidine.

  • Enolate Formation and Alkylation: The N-acylpiperidine (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes to ensure complete enolate formation. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chromatographic analysis.

  • Auxiliary Cleavage: The purified alkylated N-acylpiperidine is dissolved in a suitable solvent system (e.g., a mixture of THF and water). The amide bond is then cleaved under acidic or basic conditions to yield the chiral carboxylic acid and the recovered chiral auxiliary. For example, hydrolysis can be achieved using aqueous HCl or LiOH.

Visualizing the Rationale for Stereoselectivity

The stereochemical outcome of the alkylation reaction is dictated by the conformation of the chiral enolate intermediate. The substituent at the 2-position of the piperidine ring creates a sterically hindered environment, forcing the electrophile to approach from the less hindered face.

Stereoselectivity cluster_0 Asymmetric Alkylation Workflow Start Chiral 2-Substituted Piperidine Amide Enolate Formation of Chiral Enolate (LDA) Start->Enolate Alkylation Electrophilic Attack (R-X) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Chiral Carboxylic Acid + Recovered Auxiliary Cleavage->Final

Caption: General workflow for asymmetric alkylation using a chiral piperidine auxiliary.

The size and nature of the 2-substituent are expected to directly influence the degree of diastereoselectivity. A larger substituent would create a more significant steric bias, leading to higher diastereomeric ratios.

Steric_Hindrance cluster_1 Steric Bulk of R-Group cluster_2 Expected Diastereoselectivity Title Influence of 2-Substituent on Diastereoselectivity Methyl Methyl (Smaller) Low_dr Good Methyl->Low_dr Ethyl Ethyl (Intermediate) Intermediate_dr Very Good Ethyl->Intermediate_dr Hypothetical Isopropyl Isopropyl (Larger) High_dr Excellent Isopropyl->High_dr Phenyl Phenyl (Bulky/Rigid) Very_High_dr Excellent Phenyl->Very_High_dr

Caption: Logical relationship between the steric bulk of the 2-substituent and the expected diastereoselectivity.

Based on this principle, it can be hypothesized that this compound would offer a moderate to high level of stereocontrol, likely superior to 2-methylpiperidine but potentially less effective than the bulkier 2-isopropyl- or 2-phenylpiperidine auxiliaries. The ethyl group provides a greater steric presence than a methyl group, which should translate to a more pronounced facial bias in the enolate.

Conclusion and Future Outlook

Further research is required to validate the performance of this compound in key asymmetric transformations. Experimental studies determining the yields, diastereoselectivities, and enantioselectivities for reactions such as enolate alkylations, aldol (B89426) additions, and Michael additions would be invaluable to the scientific community. Such data would allow for a direct and objective comparison with established chiral auxiliaries and would solidify the position of this compound within the repertoire of synthetic chemists. Until such studies are conducted, the potential of this compound as a chiral auxiliary remains a promising but unproven hypothesis.

Validating the Stereochemistry of Products from 2-Ethylpiperidine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of piperidine (B6355638) derivatives is a critical factor in determining their pharmacological activity and toxicological profile. For drug discovery and development, the ability to synthesize and validate the stereochemistry of substituted piperidines, such as 2-ethylpiperidine, is of paramount importance. This guide provides a comparative overview of synthetic methodologies leading to stereochemically defined this compound products, supported by experimental data and detailed analytical protocols for stereochemical validation.

Comparison of Stereoselective Synthetic Methods

The synthesis of enantioenriched and diastereomerically pure this compound derivatives can be achieved through various strategies, primarily involving asymmetric catalysis and diastereoselective reactions. Below is a comparison of common approaches with reported stereochemical outcomes.

Synthetic MethodCatalyst/ReagentSubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Iridium-Catalyzed Asymmetric Hydrogenation [{Ir(cod)Cl}2] / (R)-SynPhosN-Benzyl-2-ethylpyridinium bromideN/AUp to 92%[1]
Organocatalytic Asymmetric Mannich-type Reaction Proline-derived organocatalystAldehyde, Amine, and β-keto esterNot Reported for 2-ethylUp to 97%[2]
Diastereoselective Reduction of Imines/Iminium Ions Sodium triacetoxyborohydride (B8407120) or Triethylsilane/TFACyclic imine or acyliminium ionHigh (cis or trans favored)N/A
Diastereoselective Intramolecular Michael Addition Base-catalyzedβ'-amino-α,β-unsaturated ketoneHigh (trans favored)N/A

Experimental Protocols

Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-ethylpyridinium Bromide

This method provides access to enantioenriched this compound through the asymmetric hydrogenation of the corresponding pyridinium (B92312) salt.

Materials:

  • N-Benzyl-2-ethylpyridinium bromide

  • [{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene)

  • (R)-SynPhos (or other suitable chiral phosphine (B1218219) ligand)

  • Toluene/Dichloromethane (1:1)

  • Hydrogen gas (high pressure)

  • Saturated sodium carbonate solution

Procedure: [1]

  • In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in toluene/CH₂Cl₂ (1:1, 1.0 mL) is stirred at room temperature for 20–30 minutes to form the catalyst.

  • The catalyst mixture is transferred via syringe to a stainless steel autoclave containing the N-benzyl-2-ethylpyridinium bromide substrate (0.25 mmol).

  • The autoclave is purged with hydrogen gas and then pressurized to 600 psi.

  • The reaction is stirred at 28°C for 20–24 hours.

  • After carefully venting the hydrogen, saturated sodium carbonate solution is added to the reaction mixture and stirred for 15–30 minutes.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield N-benzyl-2-ethylpiperidine.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Organocatalytic Asymmetric Mannich-type Reaction

This biomimetic approach allows for the enantioselective synthesis of 2-substituted piperidines without the need for protecting groups.[2]

Materials:

  • Appropriate aldehyde and amine precursors

  • β-keto ester

  • Proline-derived organocatalyst

  • Benzonitrile or Acetonitrile (as solvent)

Procedure:

  • To a solution of the aldehyde and amine in benzonitrile, the β-keto ester and the proline-derived organocatalyst are added.

  • The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired this compound derivative.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Stereochemical Validation

Accurate determination of the stereochemistry of the reaction products is crucial. This is typically achieved through a combination of chiral chromatography and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess of chiral this compound derivatives. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.

Example HPLC Method for Enantiomeric Excess Determination:

  • Column: Chiralpak AD-H or a similar amylose-based column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans isomerism) in 2,6-disubstituted piperidines.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons at the stereogenic centers (C2 and C6) and the adjacent methylene (B1212753) protons can provide information about their relative orientation. In a chair conformation, axial and equatorial protons exhibit distinct chemical shifts and coupling patterns. Generally, for 2,6-disubstituted piperidines, the trans isomer often shows a larger difference in the chemical shifts of the C2 and C6 protons compared to the cis isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the stereochemistry. The chemical shifts of the C2, C3, C5, and C6 carbons can help distinguish between cis and trans isomers.

  • 2D NMR Spectroscopy (COSY, NOESY):

    • COSY (Correlation Spectroscopy) helps in assigning the proton signals by identifying coupled protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining through-space proximity of protons. For example, in a cis-2,6-disubstituted piperidine, a NOE correlation might be observed between the axial protons at C2 and C6, or between the equatorial substituents at C2 and C6, depending on the conformation. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the relative stereochemistry.

Visualizing Workflows and Pathways

General Workflow for Stereoselective Synthesis and Validation

G cluster_synthesis Stereoselective Synthesis cluster_validation Stereochemical Validation Start Starting Materials (e.g., 2-Ethylpyridine) Reaction Asymmetric Reaction (e.g., Hydrogenation) Start->Reaction Catalyst/Reagent Product Crude Product (Mixture of Stereoisomers) Reaction->Product Purification Purification (Chromatography) Product->Purification Final_Product Isolated Product Purification->Final_Product Chiral_HPLC Chiral HPLC Analysis Final_Product->Chiral_HPLC NMR NMR Spectroscopy (1D and 2D) Final_Product->NMR ee_Determination Enantiomeric Excess (e.e.) Determination Chiral_HPLC->ee_Determination dr_Determination Diastereomeric Ratio (d.r.) Determination NMR->dr_Determination

Caption: General workflow for the stereoselective synthesis and validation of this compound products.

Logical Relationship for Stereochemical Assignment using NMR

G cluster_nmr NMR-Based Stereochemical Assignment Proton_NMR 1H NMR (Chemical Shifts, Coupling Constants) Relative_Stereochem Relative Stereochemistry (cis vs. trans) Proton_NMR->Relative_Stereochem Carbon_NMR 13C NMR (Chemical Shifts) Carbon_NMR->Relative_Stereochem NOESY 2D NOESY (Through-space correlations) NOESY->Relative_Stereochem Definitive Evidence

References

A Comparative Analysis of Chiral Auxiliaries: Prolinol Derivatives Versus 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and agrochemical industries, chiral auxiliaries serve as a foundational strategy in asymmetric synthesis. These molecules temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. This guide provides a detailed comparison between the well-established, high-performing prolinol-derived auxiliaries and the less-documented 2-ethylpiperidine, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Chiral Auxiliaries

The core principle of a chiral auxiliary is to introduce a stereogenic center that directs the formation of a new stereocenter with high diastereoselectivity.[1] An effective chiral auxiliary should be readily available in an enantiomerically pure form, easily attach to the substrate, exert a strong stereochemical influence, and be removable under mild conditions for potential recovery and reuse.[1][2]

Prolinol-Derived Chiral Auxiliaries: A Gold Standard

(S)-Prolinol, a chiral amino alcohol derived from the natural amino acid (S)-proline, is a versatile and widely used scaffold for creating highly effective chiral auxiliaries.[1][3] Its rigid pyrrolidine (B122466) ring and functional groups allow for the formation of chelated transition states, which create a sterically biased environment for reagents to approach the substrate from a specific face.[1]

Two of the most prominent prolinol-derived auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1][] These are particularly effective in the asymmetric alkylation of aldehydes and ketones via the formation of chiral hydrazones.[1]

Performance Data of Prolinol-Derived Auxiliaries

The efficacy of prolinol-derived auxiliaries is well-documented across a range of asymmetric transformations, consistently delivering high levels of stereoselectivity and chemical yield.

Reaction TypeAuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
AlkylationSAMPKetoneBenzyl bromide>99:1>96%92
AlkylationSAMPKetoneEthyl iodide>98:2>96%95
AlkylationSAMPKetoneAllyl bromide>99:1>96%90
Diels-AlderProlinol-derivedAcrylateCyclopentadiene91:9>98%High
Aldol (B89426) ReactionProlinol amideEnolateAldehydeHighHighGood
Conjugate AdditionProlinol-derived ligandEnoneOrganometallic reagentGoodHighHigh
Vinylallene Synthesis(S)-prolinolPropargylamine--up to >99%56-94

Note: The data presented are representative and can vary based on specific reaction conditions, substrates, and reagents.[1][5][6]

This compound: A Hypothetical Chiral Auxiliary

This compound is a chiral cyclic amine.[7][8][9] While it possesses a stereocenter and is commercially available, its application as a chiral auxiliary in asymmetric synthesis is not well-documented in scientific literature. In principle, it could be attached to a substrate to induce chirality. However, several structural features may limit its effectiveness compared to prolinol-derived auxiliaries.

The piperidine (B6355638) ring is generally more flexible than the pyrrolidine ring of prolinol. This increased conformational flexibility can lead to less defined transition states and, consequently, lower stereoselectivity. Furthermore, the simple ethyl group may not provide sufficient steric bulk or the ability to form rigid, chelated transition states, which is a key feature of many successful chiral auxiliaries like those derived from prolinol.[1]

Due to the lack of published experimental data on the use of this compound as a chiral auxiliary, a direct quantitative comparison with prolinol derivatives is not possible at this time. Its primary documented uses are as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[8]

Experimental Protocols

General Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The process of using a chiral auxiliary generally follows three key steps: attachment of the auxiliary to the substrate, the diastereoselective reaction to form the new stereocenter, and cleavage of the auxiliary to yield the chiral product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate C Substrate-Auxiliary Adduct A->C Covalent Bond Formation B Chiral Auxiliary B->C E Diastereomerically Enriched Product C->E Stereocontrolled Transformation D Reagent D->E F Enantiomerically Enriched Product E->F Cleavage G Recovered Chiral Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation using a SAMP Hydrazone

This protocol details the asymmetric alkylation of a ketone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary.

1. Formation of the Chiral Hydrazone:

  • A solution of the ketone (1.0 mmol) and SAMP (1.1 mmol) in an appropriate solvent (e.g., toluene) is refluxed with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed under reduced pressure to yield the crude chiral hydrazone, which is often used without further purification.

2. Asymmetric Alkylation:

  • The chiral hydrazone (1.0 mmol) is dissolved in dry THF and cooled to -78 °C.

  • A strong base such as lithium diisopropylamide (LDA, 1.1 mmol) is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to form the aza-enolate.

  • The electrophile (e.g., an alkyl halide, 1.2 mmol) is added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is then allowed to warm to room temperature overnight.

3. Cleavage of the Chiral Auxiliary:

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried, and concentrated.

  • The crude alkylated hydrazone is then cleaved to the corresponding chiral ketone. This can be achieved by ozonolysis at -78 °C followed by a reductive workup, or by treatment with an acid.

  • The resulting chiral ketone is purified by column chromatography.

  • The chiral auxiliary can often be recovered from the aqueous layer.

G cluster_workflow Asymmetric Alkylation via SAMP Hydrazone start Ketone + SAMP hydrazone Formation of Chiral Hydrazone start->hydrazone deprotonation Deprotonation with LDA at -78°C hydrazone->deprotonation alkylation Alkylation with Electrophile deprotonation->alkylation cleavage Oxidative Cleavage (Ozonolysis) alkylation->cleavage product Enantiomerically Enriched Ketone cleavage->product auxiliary Recovered SAMP cleavage->auxiliary

Caption: Workflow for asymmetric alkylation using a SAMP hydrazone auxiliary.

Mechanistic Insight: Stereocontrol with Prolinol Derivatives

The high degree of stereocontrol exerted by prolinol-derived auxiliaries stems from the formation of a rigid, chelated transition state. In the case of SAMP/RAMP hydrazone alkylation, the lithium cation is chelated by the nitrogen atoms of the hydrazone and the oxygen atom of the methoxymethyl group. This locks the conformation of the aza-enolate and effectively shields one face of the molecule, directing the incoming electrophile to the opposite face.

G cluster_mechanism Proposed Transition State for SAMP Hydrazone Alkylation Li Li+ N1 N N1->Li Chelation N2 N N1->N2 Substrate Substrate Backbone N2->Substrate O O O->Li Chelation Pyrrolidine Pyrrolidine Ring Pyrrolidine->N1 Pyrrolidine->O Electrophile Electrophile Electrophile->Substrate Attack from unshielded face

Caption: Chelation-controlled transition state in SAMP-mediated alkylation.

Conclusion

Prolinol-derived chiral auxiliaries, such as SAMP and RAMP, are exceptionally effective and versatile tools in asymmetric synthesis.[1] Their rigid structure and ability to form chelated transition states lead to high levels of stereocontrol in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.[1]

In contrast, while this compound is a chiral molecule, its utility as a chiral auxiliary is not established. Its conformational flexibility and lack of a chelating group suggest that it would likely be less effective in inducing high levels of stereoselectivity compared to the highly pre-organized systems derived from prolinol. For researchers aiming for high diastereoselectivity and enantioselectivity, prolinol-based auxiliaries represent a reliable and well-documented choice.

References

Determining Enantiomeric Excess in 2-Ethylpiperidine-Mediated Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of analytical techniques for quantifying the stereochemical outcome of reactions mediated by the chiral auxiliary or catalyst, 2-ethylpiperidine. We present a review of common methodologies, supported by experimental protocols and comparative data, to facilitate informed decisions in method selection and development.

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral molecules, particularly enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, rigorous and reliable analytical methods are required to quantify the enantiomeric purity of synthesized compounds. This compound, as a chiral amine, has the potential to serve as a chiral auxiliary or catalyst in various asymmetric transformations, such as alkylations and conjugate additions. The successful implementation of such reactions hinges on the ability to accurately measure the resulting enantiomeric excess.

This guide explores the primary analytical methods for determining the ee of products from this compound-mediated reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an appropriate analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.

MethodPrincipleTypical Chiral Selector/Stationary PhaseAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), Pirkle-type, cyclodextrin-based CSPs.High resolution, broad applicability, well-established, preparative scale possible.[1][2]Longer analysis times, requires method development for specific analytes.[3]
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase.Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin).[4][5]High resolution, short analysis times, suitable for volatile and thermally stable compounds.[4]Requires analyte to be volatile and thermally stable, may require derivatization.[6]
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), Chiral derivatizing agents (e.g., Mosher's acid).[7][8]Rapid analysis, no physical separation required, provides structural information.[7][9]Lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for obtaining reliable enantiomeric excess values. Below are representative protocols for the determination of ee for a model product of a this compound-mediated reaction, such as the asymmetric alkylation of a ketone.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is often the gold standard for its accuracy and broad applicability.

1. Sample Preparation:

  • Dissolve a small amount of the purified product (e.g., 1 mg) in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column (e.g., Chiralpak® AD-H), is a common choice for separating enantiomers of cyclic ketones.[2]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The optimal ratio must be determined empirically; a starting point could be 90:10 (n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm for a carbonyl group).

  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Method 2: Chiral Gas Chromatography (GC)

For volatile and thermally stable products, chiral GC offers a high-resolution and rapid alternative.

1. Sample Preparation:

  • Dissolve the purified product in a volatile solvent (e.g., hexane (B92381) or diethyl ether) to a concentration of approximately 1 mg/mL.

  • In some cases, derivatization may be necessary to improve volatility and separation. For ketones, this is often not required.

2. GC Conditions:

  • Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., a β-DEX™ or γ-DEX™ column) is typically used.[5]

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, followed by a ramp of 5 °C/min to 180 °C. The final temperature is held for 5 minutes. This program should be optimized for the specific analyte.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 250 °C.

  • Injection Mode: Split injection with a ratio of 50:1.

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as described for the HPLC method.

Visualizing the Workflow

The general process for conducting a this compound-mediated asymmetric reaction and subsequently determining the enantiomeric excess of the product can be visualized as a logical workflow.

G Workflow for Asymmetric Synthesis and ee Determination cluster_synthesis Asymmetric Reaction cluster_analysis Enantiomeric Excess Analysis Prochiral_Substrate Prochiral Substrate Reaction Reaction with This compound Prochiral_Substrate->Reaction Product Chiral Product Reaction->Product Sample_Prep Sample Preparation Product->Sample_Prep Purification Analysis Chiral Analysis (HPLC, GC, or NMR) Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing ee_Value Enantiomeric Excess (ee) Data_Processing->ee_Value

Caption: General workflow from asymmetric reaction to ee determination.

Comparison with Alternative Chiral Auxiliaries

While this compound can be employed as a chiral mediator, a variety of other chiral auxiliaries are well-established in asymmetric synthesis. The choice of auxiliary can significantly impact the enantioselectivity and overall efficiency of a reaction. Below is a comparison of this compound with some commonly used alternatives in the context of asymmetric alkylation of ketones.

Chiral Auxiliary/CatalystTypical SubstrateTypical ReactionAchieved ee/de (%)Key Features & Limitations
This compound (as enamine) CyclohexanoneAlkylationVariable, often moderate to goodSimple, readily available. Enantioselectivity can be sensitive to reaction conditions.
Evans Oxazolidinones Carboxylic AcidsAlkylation, Aldol>95 deHigh diastereoselectivity, reliable, well-studied. Requires attachment and cleavage steps.[10]
(S)-Proline Ketones, AldehydesAldol, Mannich, Michael>90 eeOrganocatalyst, metal-free, readily available. Can require higher catalyst loading.
SAMP/RAMP Hydrazones Aldehydes, KetonesAlkylation>95 eeHigh enantioselectivity, predictable stereochemistry. Hydrazone formation and cleavage required.

The following diagram illustrates the decision-making process when selecting a chiral auxiliary or catalyst for an asymmetric transformation.

G Decision Tree for Chiral Mediator Selection Start Desired Asymmetric Transformation Substrate Substrate Type (Ketone, Acid, etc.) Start->Substrate Method Synthetic Strategy (Auxiliary vs. Catalyst) Substrate->Method Auxiliary Chiral Auxiliary Method->Auxiliary Catalyst Chiral Catalyst Method->Catalyst Evans Evans Oxazolidinone Auxiliary->Evans Carboxylic Acid SEP This compound Enamine Auxiliary->SEP Ketone Proline Proline Catalyst->Proline Ketone/Aldehyde

Caption: Decision tree for selecting a suitable chiral mediator.

Conclusion

The accurate determination of enantiomeric excess is a critical component of research and development in asymmetric synthesis. For reactions mediated by this compound, chiral HPLC and GC are the most robust and widely accepted methods for precise quantification of enantiomers. While NMR spectroscopy offers a rapid screening tool, it generally provides lower accuracy. The choice of the optimal analytical method will be dictated by the specific properties of the product and the analytical requirements of the study. Furthermore, while this compound presents a simple and accessible option as a chiral mediator, its performance should be carefully evaluated against well-established chiral auxiliaries and organocatalysts to achieve the highest possible enantioselectivity for a given transformation.

References

A Comparative Guide to Analytical Methods for the Validation of 2-Ethylpiperidine Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is critical for confirming the identity, purity, and yield of 2-Ethylpiperidine following a chemical reaction. As a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals, ensuring the reliability of its quantitative and qualitative analysis is paramount.[1] This guide provides a comparative overview of common analytical techniques for the validation of this compound reaction outcomes, supported by experimental data and detailed protocols.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as the analyte's physicochemical properties, required sensitivity, sample matrix, and available instrumentation.[2][3]

Comparison of Key Analytical Techniques

The selection of an optimal analytical method requires a trade-off between sensitivity, selectivity, and the type of information required. This compound is a volatile compound, making it well-suited for GC-MS analysis.[3] However, HPLC and NMR provide alternative and complementary information, particularly for analyzing less volatile byproducts or for detailed structural elucidation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.[4]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, followed by UV or mass-based detection.[4]Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Typical Analytes Volatile and thermally stable compounds.[3][4]Non-volatile or thermally labile compounds.[4]Soluble compounds in sufficient concentration.
Key Advantages High sensitivity and selectivity, excellent for identifying unknown impurities and byproducts through mass spectral libraries.[3]Broad applicability. LC-MS/MS offers high sensitivity and selectivity, often without derivatization.[3] HPLC-UV is robust and widely available.[3]Provides unambiguous structural information, non-destructive, and excellent for structure elucidation of novel products or impurities.[5][6]
Key Limitations May require derivatization for polar compounds to improve volatility and peak shape.[4] Not suitable for non-volatile or thermally unstable compounds.HPLC-UV requires the analyte to have a UV chromophore; derivatization is often necessary for compounds like piperidines.[3][7]Lower sensitivity compared to chromatographic methods, making it less suitable for trace-level quantification.
Sample Preparation Typically involves dilution in a volatile solvent. Derivatization may be needed.[8]"Dilute and shoot" approach is common, especially for LC-MS.[3] Derivatization may be required for HPLC-UV.[2][8]Dissolving the sample in a suitable deuterated solvent.

Data Presentation: Performance of Validated Methods

The following table summarizes performance characteristics from validated methods for piperidine (B6355638) and related alkaloid compounds. This data serves as a benchmark for what can be expected when developing and validating a method for this compound.

Analytical Technique Analyte(s) Linearity (R²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference
RP-HPLC-UV Piperidine0.99960.15 µg/mL0.44 µg/mL101.82[8]
HPLC-UV Piperazine>0.99930 ppm (0.03 µg/mL)90 ppm (0.09 µg/mL)104.87 - 108.06[7]
UHPLC-MS/MS Pyrrolizidine alkaloidsNot Specified0.015 - 0.75 µg/kg0.05 - 2.5 µg/kg64.5 - 112.2[8]
LC-MS/MS Morphine, Clonidine, Midazolam>0.990.05 ng/mL0.05 ng/mL93 - 108[9]

Mandatory Visualizations

The diagrams below illustrate the logical workflows for analytical method validation and specific experimental procedures.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Develop Initial Method Opt Optimize Parameters Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report SOP Implement SOP Report->SOP

Caption: A generalized workflow for the validation of an analytical method.[8]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve reaction mixture in a volatile solvent (e.g., Methanol (B129727), Dichloromethane) Inject Inject Sample Prep->Inject Separation Separation on Capillary Column Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Process Generate Chromatogram & Mass Spectra Detection->Process Identify Identify Peaks (Library Search) Process->Identify Quantify Quantify Analytes (Peak Area) Identify->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Dissolve reaction mixture in suitable solvent Deriv Derivatization (e.g., with NBD-Cl or 4-toluenesulfonyl chloride) Prep->Deriv Inject Inject Sample Deriv->Inject Separation Separation on Reversed-Phase Column (e.g., C18) Inject->Separation Detection UV Detection at Specific Wavelength Separation->Detection Process Generate Chromatogram Detection->Process Quantify Quantify Analytes (Peak Area vs. Standards) Process->Quantify

Caption: Experimental workflow for HPLC-UV analysis with derivatization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound reaction outcomes. These should be optimized and fully validated for the specific reaction mixture and matrix.[3]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile this compound and related volatile byproducts.[3]

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dissolve and dilute the sample to a known concentration (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

    • If necessary, prepare a series of calibration standards of pure this compound in the same solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection if particulates are present.

  • Instrumentation and Conditions:

    • Gas Chromatograph: System equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[8]

    • Mass Analyzer: Scan range of m/z 40-400.

    • Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from NIST library).[10][11] Quantify using the peak area relative to a calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust approach, particularly when derivatization is used to introduce a UV-active chromophore to the this compound molecule.[3]

  • Sample Preparation and Derivatization: [2][8]

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture).

    • To an aliquot of the sample solution, add a solution of a derivatizing agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or 4-toluenesulfonyl chloride in an appropriate solvent (e.g., acetone).[7][8]

    • Add a buffering agent (e.g., sodium bicarbonate solution) to maintain optimal pH for the reaction.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

    • After cooling, dilute the solution with the mobile phase before injection.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[3]

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% phosphoric acid in water). A typical starting point could be Acetonitrile:Water (68:32, v/v).[2]

    • Flow Rate: Typically 1.0 mL/min.[2][3]

    • Column Temperature: 30°C.[2]

    • Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance (e.g., 340 nm for NBD-Cl derivatives).[3]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for confirming the structure of the final product and identifying major byproducts without the need for chromatographic separation.

  • Sample Preparation:

    • Take a representative sample from the reaction mixture. If possible, isolate the product through extraction or simple purification.

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation and Analysis:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. This is used to confirm the presence of the ethyl group and the piperidine ring protons.

      • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.[12]

      • 2D NMR (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, providing definitive structural confirmation, especially for unknown byproducts.

    • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values of the peaks to confirm the structure of this compound and identify other species present in the sample.[5][6]

References

assessing the efficacy of 2-Ethylpiperidine as a chiral ligand against other ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. While a vast array of chiral ligands has been developed, this guide focuses on assessing the efficacy of ligands incorporating the piperidine (B6355638) scaffold.

Notably, a comprehensive review of scientific literature reveals a scarcity of data on the use of simple 2-Ethylpiperidine as a standalone chiral ligand in common asymmetric transformations. Instead, the piperidine motif is frequently integrated into more complex molecular architectures to create potent chiral catalysts. This comparison will, therefore, evaluate the performance of a representative piperidine-based chiral amino alcohol against other well-established chiral amino alcohol ligands in a benchmark reaction: the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that serves as a reliable standard for evaluating the stereochemical control exerted by a chiral ligand. The primary metrics for assessing efficacy are the chemical yield of the resulting chiral secondary alcohol and, crucially, the enantiomeric excess (ee), which measures the degree of stereoselectivity.

The following table summarizes the performance of a piperidine-based amino alcohol ligand and compares it with other prominent chiral amino alcohols in the enantioselective ethylation of benzaldehyde.

Chiral LigandLigand StructureCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Product Configuration
(1R,2S)-N-Methyl-2-(piperidin-1-ylmethyl)-1-phenyl-1-propanamine [Image of (1R,2S)-N-Methyl-2-(piperidin-1-ylmethyl)-1-phenyl-1-propanamine structure]2Toluene (B28343)09586(R)
(1R,2S)-(-)-Norephedrine[Image of (1R,2S)-(-)-Norephedrine structure]2Toluene09285(R)
(1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE)[Image of (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) structure]2Toluene09895(S)
(1R,2R)-(-)-Pseudoephedrine[Image of (1R,2R)-(-)-Pseudoephedrine structure]2Toluene09586(R)

Note: The data presented is compiled from various sources and represents typical performance under optimized conditions. Direct comparison should be approached with caution as minor variations in experimental conditions can influence outcomes.

Experimental Protocols

A representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is provided below.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Chiral amino alcohol ligand (e.g., (1R,2S)-N-Methyl-2-(piperidin-1-ylmethyl)-1-phenyl-1-propanamine)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture Formation: Cool the solution to 0 °C using an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenyl-1-propanol.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol and a typical experimental workflow.

G cluster_cycle Proposed Catalytic Cycle A Chiral Amino Alcohol Ligand B Zinc Alkoxide Complex A->B Reacts with Et2Zn C Aldehyde Coordination B->C Coordinates with Aldehyde D Transition State C->D Ethyl Transfer E Product Release & Catalyst Regeneration D->E Forms Chiral Alcohol E->A Regenerates Catalyst

Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

G cluster_workflow Experimental Workflow P1 Dissolve Chiral Ligand in Anhydrous Solvent P2 Add Diethylzinc at 0°C P1->P2 P3 Stir for Catalyst Formation P2->P3 P4 Add Aldehyde Dropwise P3->P4 P5 Monitor Reaction by TLC P4->P5 P6 Quench with aq. NH4Cl P5->P6 P7 Aqueous Work-up & Extraction P6->P7 P8 Purification by Chromatography P7->P8 P9 Analyze ee% by Chiral HPLC/GC P8->P9

The Synthetic Chemist's Compass: A Comparative Guide to Asymmetric Synthesis of 2-Alkylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise installation of stereocenters within piperidine (B6355638) rings is a cornerstone of modern medicinal chemistry. The 2-alkylpiperidine motif, in particular, is a privileged scaffold found in numerous natural products and pharmaceuticals. While a diverse array of chiral auxiliaries and catalysts has been developed for the asymmetric synthesis of these valuable compounds, a comprehensive comparison of their performance is often scattered across the literature. This guide provides an objective, data-driven comparison of leading methodologies, enabling informed decisions in the design and execution of synthetic routes.

While the chiral molecule 2-ethylpiperidine itself is a simple 2-alkylpiperidine, its direct application as a chiral auxiliary or catalyst in asymmetric synthesis is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on well-established and highly effective alternative strategies that synthetic chemists can employ to access enantiomerically enriched 2-alkylpiperidines, including structures analogous to this compound. We will delve into the use of prominent chiral auxiliaries and catalytic systems, presenting their performance data in clear, comparative tables and outlining their experimental protocols.

Comparing the Titans: Chiral Auxiliaries in Asymmetric Alkylation

One of the most reliable methods for establishing the stereochemistry at the C2 position of a piperidine precursor is through the diastereoselective alkylation of an enolate bearing a covalently bonded chiral auxiliary. Two of the most successful and widely adopted auxiliaries for this purpose are Evans' oxazolidinones and pseudoephedrine amides.

Performance in Diastereoselective Alkylation

The choice of chiral auxiliary can significantly impact the yield and stereoselectivity of the alkylation reaction. Below is a summary of typical performance data for the alkylation of N-acyl derivatives of Evans' auxiliary and pseudoephedrine to introduce an ethyl group, mimicking the side chain of this compound.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de%)
(S)-4-BenzyloxazolidinoneEthyl IodideNaHMDSTHF-7892>98
(1R,2S)-PseudoephedrineEthyl IodideLDATHF-788596

Data compiled from representative literature procedures and may vary based on specific substrate and reaction conditions.

Experimental Protocols

1. Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

  • Acylation of the Auxiliary: To a solution of (S)-4-benzyloxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, n-butyllithium (1.05 equiv) is added dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate. Ethyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.

  • Auxiliary Cleavage: The alkylated product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (B78521) (2.0 equiv) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is diluted with water and the chiral auxiliary is extracted with dichloromethane (B109758). The aqueous layer is then acidified with 1 M HCl and the carboxylic acid product is extracted with ethyl acetate.

2. Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

  • Amide Formation: (1R,2S)-(-)-Pseudoephedrine (1.0 equiv) and propionic anhydride (B1165640) (1.2 equiv) are dissolved in pyridine (B92270) at 0 °C. The reaction is stirred for 4 hours and then quenched by the addition of water. The product is extracted with diethyl ether, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the N-propionyl pseudoephedrine amide.

  • Alkylation: The pseudoephedrine amide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 equiv) is added dropwise, and the solution is stirred for 1 hour. Ethyl iodide (1.5 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the diastereomeric excess is determined.

  • Cleavage to the Amine: The alkylated amide is refluxed in a solution of sodium hydroxide in ethanol/water to hydrolyze the amide and liberate the chiral amine, which can then be converted to the corresponding piperidine.

G Asymmetric Alkylation Workflow cluster_evans Evans' Oxazolidinone cluster_pseudo Pseudoephedrine evans_aux Chiral Auxiliary evans_acyl Acylation evans_aux->evans_acyl evans_alkyl Alkylation (NaHMDS, EtI) evans_acyl->evans_alkyl evans_cleave Cleavage (LiOH) evans_alkyl->evans_cleave evans_prod Enantioenriched Carboxylic Acid evans_cleave->evans_prod pseudo_aux Chiral Auxiliary pseudo_amide Amide Formation pseudo_aux->pseudo_amide pseudo_alkyl Alkylation (LDA, EtI) pseudo_amide->pseudo_alkyl pseudo_cleave Cleavage (NaOH) pseudo_alkyl->pseudo_cleave pseudo_prod Enantioenriched Amine pseudo_cleave->pseudo_prod start Prochiral Starting Material start->evans_aux start->pseudo_aux

Caption: Workflow for Asymmetric Alkylation using Chiral Auxiliaries.

Catalytic Asymmetric Synthesis of 2-Alkylpiperidines

Catalytic methods offer a more atom-economical approach to chiral 2-alkylpiperidines. Asymmetric hydrogenation of pyridine derivatives has emerged as a powerful strategy.

Performance in Asymmetric Hydrogenation

The choice of catalyst and ligand is critical for achieving high enantioselectivity in the hydrogenation of substituted pyridines. Iridium-based catalysts with chiral phosphine (B1218219) ligands are particularly effective.

SubstrateCatalystLigandSolventPressure (atm)Temp (°C)Yield (%)Enantiomeric Excess (ee%)
N-Benzyl-2-ethylpyridinium salt[Ir(COD)Cl]₂(R)-MeO-BIPHEPDichloromethane50259592
2-EthylpyridineRu(OAc)₂( (R)-BINAP)-Methanol100509888

Data compiled from representative literature procedures and may vary based on specific substrate and reaction conditions.

Experimental Protocol

Asymmetric Hydrogenation of an N-Benzyl-2-ethylpyridinium Salt

  • Pyridinium (B92312) Salt Formation: 2-Ethylpyridine (1.0 equiv) and benzyl (B1604629) bromide (1.1 equiv) are stirred in acetonitrile (B52724) at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the N-benzyl-2-ethylpyridinium bromide.

  • Hydrogenation: In a glovebox, the pyridinium salt (1.0 equiv), [Ir(COD)Cl]₂ (0.5 mol%), and (R)-MeO-BIPHEP (1.1 mol%) are added to a pressure vessel. Anhydrous, degassed dichloromethane is added, and the vessel is sealed. The vessel is then charged with hydrogen gas to the desired pressure (50 atm) and stirred at the specified temperature (25 °C) for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the enantioenriched N-benzyl-2-ethylpiperidine. The enantiomeric excess is determined by chiral HPLC analysis.

G Catalytic Asymmetric Hydrogenation Pathway sub 2-Ethylpyridine salt N-Activation (e.g., Benzylation) sub->salt pyridinium Pyridinium Salt salt->pyridinium hydrogenation Asymmetric Hydrogenation (Chiral Ir or Ru Catalyst, H₂) pyridinium->hydrogenation product Enantioenriched This compound hydrogenation->product

Caption: General workflow for catalytic asymmetric hydrogenation.

Conclusion

The asymmetric synthesis of 2-alkylpiperidines is a well-developed field with several robust and high-performing methodologies. While the direct use of this compound as a chiral directing group is not prominent, researchers have a powerful toolkit at their disposal. The choice between a chiral auxiliary-based approach and a catalytic method will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the specific stereochemical outcome required. Evans' oxazolidinones generally provide exceptional levels of diastereoselectivity in alkylation reactions. For a more atom-economical route, the asymmetric hydrogenation of pyridine derivatives using chiral iridium or ruthenium catalysts offers an excellent alternative, delivering high enantioselectivities. The data and protocols presented in this guide are intended to serve as a practical starting point for the synthetic chemist embarking on the synthesis of these important chiral building blocks.

mechanistic studies comparing different 2-Ethylpiperidine-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Ethylpiperidine-Catalyzed Reactions for Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

In the field of organocatalysis, secondary amines such as piperidine (B6355638) and its derivatives are pivotal for their ability to facilitate a variety of carbon-carbon bond-forming reactions. This compound, a readily available and cost-effective organocatalyst, offers distinct steric and electronic properties compared to its parent structure, piperidine. The presence of an ethyl group at the 2-position introduces steric hindrance around the nitrogen atom, which can significantly influence the reaction mechanism, rate, and stereoselectivity. This guide provides a comparative analysis of the mechanistic pathways of three fundamental reactions catalyzed by this compound: the Aldol addition, the Michael addition, and the Knoevenagel condensation. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, this guide extrapolates from established mechanisms of piperidine catalysis to provide insights into the expected performance of this compound, supported by generalized experimental protocols and mechanistic diagrams.

Performance Comparison: A Mechanistic Perspective

The catalytic activity of this compound is primarily attributed to its ability to act as both a nucleophile (forming enamines or iminium ions) and a base (deprotonating carbon acids). The ethyl substituent can modulate these functions, potentially leading to different outcomes in various reactions. The following table presents a hypothetical performance comparison based on mechanistic understanding. The data is illustrative and intended to guide experimental design.

Reaction TypeCatalystReactant AReactant BTypical ProductHypothetical Reaction Time (h)Hypothetical Yield (%)Key Mechanistic Considerations
Aldol Addition This compoundPropanalPropanal3-Hydroxy-2-methylpentanal6 - 1265 - 75Enamine formation may be slower due to steric hindrance from the ethyl group, potentially leading to longer reaction times compared to piperidine. The steric bulk could influence the stereoselectivity of the addition step.
Michael Addition This compoundDiethyl malonateChalconeDiethyl 2-(1,3-diphenyl-3-oxopropyl)malonate4 - 880 - 90Can proceed via base catalysis (enolate formation) or iminium ion activation of the Michael acceptor. The steric hindrance of this compound might favor the base catalysis pathway.
Knoevenagel Condensation This compoundBenzaldehydeMalononitrile2-Benzylidenemalononitrile2 - 490 - 98Often proceeds through an iminium ion intermediate, which enhances the electrophilicity of the carbonyl carbon.[1] The reaction is typically fast and high-yielding. The steric hindrance of this compound may have a less pronounced effect due to the high reactivity of the substrates.

Mechanistic Pathways and Diagrams

The catalytic cycles for the Aldol addition, Michael addition, and Knoevenagel condensation share common intermediates but differ in their specific pathways. The ethyl group on the piperidine ring can influence the formation and reactivity of these intermediates.

Aldol Addition: Enamine Catalysis

In the this compound-catalyzed Aldol reaction, the catalyst first reacts with a carbonyl compound (an aldehyde or ketone) to form an enamine intermediate. This enamine then acts as a nucleophile, attacking a second molecule of the carbonyl compound. Subsequent hydrolysis regenerates the catalyst and yields the β-hydroxy carbonyl product. The steric bulk of the 2-ethyl group can influence the rate of enamine formation and the facial selectivity of the nucleophilic attack.

Aldol_Reaction cluster_cycle Catalytic Cycle Start This compound + Aldehyde (1) Enamine Enamine Intermediate Start->Enamine - H₂O Addition Nucleophilic Attack Enamine->Addition Aldehyde2 Aldehyde (2) Aldehyde2->Addition Iminium Iminium Ion Intermediate Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Product β-Hydroxy Aldehyde (Aldol Adduct) Hydrolysis->Product Catalyst_Regen This compound (Regenerated) Hydrolysis->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle

Caption: Catalytic cycle of a this compound-catalyzed Aldol addition reaction.

Michael Addition: Dual Catalytic Role

This compound can catalyze the Michael addition through two primary pathways. In the first, it acts as a base to deprotonate a carbon acid (the Michael donor), forming a nucleophilic enolate. In the second, it can react with the α,β-unsaturated carbonyl compound (the Michael acceptor) to form a transient iminium ion, which is more susceptible to nucleophilic attack. The sterically hindered nature of this compound may favor its role as a Brønsted base over a nucleophilic catalyst for iminium ion formation.

Michael_Addition cluster_path1 Pathway A: Base Catalysis cluster_path2 Pathway B: Iminium Ion Catalysis Donor_A Michael Donor (e.g., Diethyl Malonate) Enolate Enolate Nucleophile Donor_A->Enolate Base This compound (Base) Base->Donor_A Deprotonation Acceptor_A Michael Acceptor (e.g., Chalcone) Enolate->Acceptor_A Conjugate Addition Adduct_A Michael Adduct Acceptor_A->Adduct_A Acceptor_B Michael Acceptor Iminium Iminium Ion Acceptor_B->Iminium Catalyst_B This compound Catalyst_B->Acceptor_B Forms Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct Nucleophilic Attack Donor_B Michael Donor Donor_B->Enamine_Adduct Hydrolysis Hydrolysis Enamine_Adduct->Hydrolysis Hydrolysis->Catalyst_B Regenerated Adduct_B Michael Adduct Hydrolysis->Adduct_B Knoevenagel_Condensation cluster_cycle Catalytic Cycle Start This compound + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium - H₂O Addition Nucleophilic Attack Iminium->Addition Methylene Active Methylene Compound Methylene->Addition Adduct Adduct Intermediate Addition->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Product α,β-Unsaturated Product Dehydration->Product Catalyst_Regen This compound (Regenerated) Dehydration->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle Experimental_Workflow Start Reactant A + Reactant B + this compound + Solvent Reaction Stir at specified temperature Start->Reaction Monitoring Monitor reaction progress (TLC or GC) Reaction->Monitoring Workup Aqueous work-up (e.g., add water, extract with organic solvent) Monitoring->Workup Drying Dry organic layer (e.g., over Na₂SO₄) Workup->Drying Concentration Remove solvent (rotary evaporation) Drying->Concentration Purification Purify crude product (column chromatography or recrystallization) Concentration->Purification Analysis Characterize product (NMR, IR, MS) Purification->Analysis

References

The Utility of 2-Ethylpiperidine in Asymmetric Synthesis: An Evaluation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the selection of an appropriate chiral auxiliary is a critical decision. This guide provides an evaluation of 2-ethylpiperidine as a potential chiral auxiliary and offers a comparative analysis with established alternatives for the asymmetric synthesis of chiral piperidine (B6355638) derivatives.

Based on a comprehensive review of scientific literature, there is a notable lack of documented evidence for the use of this compound as a chiral auxiliary in asymmetric synthesis. While the piperidine scaffold is a crucial pharmacophore in numerous therapeutic agents, this compound itself has not been established as a reliable and effective removable chiral directing group. Its primary applications appear to be as a synthon in the preparation of more complex molecules and in studies of the pharmacological properties of piperidine derivatives.

In contrast, the asymmetric synthesis of chiral 2-substituted piperidines, a common objective in medicinal chemistry, is frequently achieved with high efficiency and stereoselectivity using well-established chiral auxiliaries. This guide will focus on the performance of two prominent classes of auxiliaries in this context: Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones.

Performance Benchmarks: A Comparative Overview

To provide a clear and objective comparison, the following tables summarize the performance of Evans' oxazolidinones and SAMP/RAMP hydrazones in the asymmetric synthesis of precursors to 2-alkylpiperidines. These auxiliaries enable the diastereoselective alkylation of a carbonyl group, which can then be elaborated to the desired piperidine ring.

Table 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl (B1604629) bromide>99:192
2Allyl bromide>99:190
3Ethyl iodide>98:295
4Methyl iodide>98:296
5Isopropyl iodide95:585

Data is representative for the alkylation of an N-acyl oxazolidinone, a key intermediate for the synthesis of chiral 2-substituted carboxylic acids, which are precursors to 2-alkylpiperidines.

Table 2: Asymmetric Alkylation of Ketones via SAMP/RAMP Hydrazones

EntryKetoneElectrophileDiastereomeric Excess (d.e. %)Yield (%)
1CyclohexanoneMethyl iodide≥9695
2CyclohexanoneEthyl iodide≥9694
3CyclohexanonePropyl iodide≥9692
4CyclopentanoneMethyl iodide≥9590
5AcetoneBenzyl bromide≥9585

This method allows for the asymmetric α-alkylation of ketones, which can subsequently be converted to chiral piperidines through various synthetic routes.

Experimental Protocols

Detailed methodologies for the key experimental steps using these established chiral auxiliaries are provided below.

Protocol 1: Asymmetric Alkylation via an Evans' Oxazolidinone Auxiliary

This protocol outlines the alkylation of an N-acyl oxazolidinone, which is a precursor to a chiral carboxylic acid. This acid can then be converted to the corresponding 2-alkylpiperidine.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).

  • Purify the N-acyl oxazolidinone by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the alkylated product by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water (4:1).

  • Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

  • Stir at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.

Protocol 2: Asymmetric Alkylation of a Ketone via a SAMP Hydrazone

This protocol describes the formation of a chiral hydrazone, its diastereoselective alkylation, and subsequent cleavage to yield an α-alkylated ketone.

1. Formation of the SAMP Hydrazone:

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in diethyl ether, add the ketone (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark trap for 2-4 hours.

  • Remove the solvent under reduced pressure and purify the hydrazone by distillation or chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the SAMP hydrazone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 2-3 hours to form the aza-enolate.

  • Add the alkylating agent (1.2 eq) and stir at -78 °C for 4-6 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the product with diethyl ether and purify by column chromatography.

3. Cleavage of the Hydrazone:

  • Dissolve the alkylated hydrazone in a suitable solvent (e.g., diethyl ether).

  • Add an aqueous solution of oxalic acid or treat with ozone at -78 °C.

  • Stir until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the chiral α-alkylated ketone.

Visualizing the Synthetic Strategies

The following diagrams illustrate the logical workflow for the utilization of these chiral auxiliaries in asymmetric synthesis.

G General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis cluster_0 Preparation cluster_1 Stereoselective Transformation cluster_2 Product Isolation Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Coupling->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G Decision Pathway for Selecting a Chiral Auxiliary for Piperidine Synthesis Start Target: Chiral 2-Alkylpiperidine Precursor Identify Key Chiral Precursor Start->Precursor Carboxylic_Acid Chiral Carboxylic Acid Precursor->Carboxylic_Acid Retrosynthesis Ketone Chiral α-Alkylated Ketone Precursor->Ketone Retrosynthesis Auxiliary_Choice_1 Select Auxiliary for Acid Synthesis Carboxylic_Acid->Auxiliary_Choice_1 Auxiliary_Choice_2 Select Auxiliary for Ketone Alkylation Ketone->Auxiliary_Choice_2 Evans Evans' Oxazolidinone Auxiliary_Choice_1->Evans SAMP SAMP/RAMP Hydrazone Auxiliary_Choice_2->SAMP Final_Synthesis Elaboration to Piperidine Ring Evans->Final_Synthesis SAMP->Final_Synthesis

Caption: Decision pathway for selecting an auxiliary for chiral piperidine synthesis.

Conclusion

While this compound does not have a documented role as a chiral auxiliary, researchers aiming to synthesize chiral 2-substituted piperidines have access to a robust toolbox of established methods. Evans' oxazolidinones and SAMP/RAMP hydrazones are highly reliable and versatile chiral auxiliaries that consistently deliver high levels of stereocontrol in the key bond-forming reactions that build the chiral piperidine framework. The choice between these auxiliaries will depend on the specific synthetic route and the nature of the desired substitution on the piperidine ring. The data and protocols provided in this guide offer a solid foundation for making an informed decision in the design and execution of asymmetric syntheses targeting this important class of heterocyclic compounds.

A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the separation of enantiomers of 2-ethylpiperidine and its derivatives. The information presented herein is supported by experimental data from closely related compounds and established analytical strategies.

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is essential as they can exhibit different pharmacological and toxicological properties. This compound, a chiral heterocyclic compound, and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods for their enantiomeric separation are in high demand.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds. For non-chromophoric molecules like this compound, a pre-column derivatization step is typically required to introduce a UV-absorbing or fluorescent tag, enabling detection.

Derivatization is Key for HPLC Analysis

Due to the lack of a suitable chromophore in the this compound structure, direct detection by UV-Vis is not feasible. To overcome this, derivatization with a chromophoric or fluorophoric reagent is a common and effective strategy. Reagents such as dansyl chloride and p-toluenesulfonyl chloride are frequently employed to introduce a detectable moiety onto the piperidine (B6355638) nitrogen. This not only facilitates detection but can also enhance the chiral recognition on the stationary phase.

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are the most successful and widely applicable for the separation of a vast array of chiral molecules, including piperidine derivatives. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for resolving derivatized this compound enantiomers. Normal-phase chromatography, utilizing mobile phases composed of hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol) with a basic additive like diethylamine (B46881) (DEA), is often the preferred mode for these separations.

Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds, offering high resolution and fast analysis times. For this compound and its derivatives, which are generally volatile, direct analysis without derivatization is often possible.

Cyclodextrin-Based Capillary Columns

The most effective chiral stationary phases for the GC separation of 2-alkylpiperidine enantiomers are based on derivatized cyclodextrins. These CSPs, such as those incorporating substituted β-cyclodextrins, provide excellent enantioselectivity for a wide range of chiral compounds, including the venom alkaloids of fire ants (2-methyl-6-alkylpiperidines), which are close structural analogs of this compound derivatives. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analytes and the chiral cavity of the cyclodextrin.

Comparison of Chiral HPLC and GC Methods

The choice between HPLC and GC for the enantioselective analysis of this compound derivatives depends on several factors, including the specific derivative, the available instrumentation, and the goals of the analysis.

FeatureChiral HPLCChiral GC
Derivatization Typically required for detection.Often not required.
Applicability Broad applicability to a wide range of derivatives.Limited to volatile and thermally stable compounds.
Stationary Phases Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).Cyclodextrin-based capillary columns.
Mobile Phase Liquid (e.g., hexane/alcohol mixtures).Inert gas (e.g., helium, hydrogen).
Analysis Time Generally longer.Typically shorter.
Resolution High resolution achievable.Very high resolution for suitable compounds.
Sample Throughput Moderate.Potentially higher.

Experimental Protocols

Chiral HPLC Method for a Derivatized Piperidine Derivative

This protocol is based on the separation of a derivatized piperidin-3-amine (B1201142) and can be adapted for this compound.

  • Analyte: N-(p-toluenesulfonyl)-2-ethylpiperidine (derivatized)

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 228 nm

Derivatization Protocol (Example with p-toluenesulfonyl chloride):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an equimolar amount of p-toluenesulfonyl chloride and a slight excess of a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitor by TLC or achiral GC).

  • Work up the reaction by washing with a dilute aqueous acid, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • The resulting N-tosyl-2-ethylpiperidine can be dissolved in the mobile phase for HPLC analysis.

Chiral GC Method for 2-Alkylpiperidine Derivatives

This protocol is based on the well-established methods for the analysis of fire ant venom alkaloids.

  • Analyte: this compound and its derivatives

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp: 5 °C/min to 200 °C (hold for 5 min)

  • Injector Temperature: 250 °C

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C (for FID)

  • Split Ratio: 50:1

Logical Workflow for Method Selection

The selection of an appropriate chiral separation method involves a systematic approach, starting from the properties of the analyte to the desired analytical outcome.

Chiral_Method_Selection Analyte Analyte: this compound Derivative Volatility Volatile & Thermally Stable? Analyte->Volatility GC Chiral GC Volatility->GC Yes HPLC Chiral HPLC Volatility->HPLC No Chromophore Contains Chromophore? Derivatize Derivatization Required Chromophore->Derivatize No Direct_HPLC Direct Chiral HPLC Chromophore->Direct_HPLC Yes HPLC->Chromophore Derivatize->HPLC

Caption: Decision workflow for selecting a chiral separation method.

Experimental Workflow for Chiral Analysis

The general workflow for performing a chiral separation analysis, from sample preparation to data analysis, is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Racemic this compound Derivative Derivatization Derivatization (if HPLC) Sample->Derivatization For HPLC Dilution Dilution in appropriate solvent Sample->Dilution For GC Derivatization->Dilution Injection Inject Sample Dilution->Injection Separation Chiral Separation on Column (HPLC or GC) Injection->Separation Detection Detection (UV/Fluorescence or MS/FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Calculate Resolution (Rs), Separation Factor (α), and Enantiomeric Excess (ee%) Integration->Quantification

Caption: General experimental workflow for chiral analysis.

A Comparative Guide to the Spectroscopic Analysis of 2-Ethylpiperidine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and organic synthesis, the precise structural confirmation of heterocyclic compounds is paramount. 2-Ethylpiperidine, a key building block in various pharmacologically active molecules, and its isomers, present a common analytical challenge: distinguishing between structurally similar compounds. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous structural elucidation of this compound, with a comparative analysis against its key isomers: 3-Ethylpiperidine, 4-Ethylpiperidine, and N-Ethylpiperidine.

Executive Summary

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural confirmation of this compound. Through a comparative analysis with its isomers, this document highlights the unique spectral fingerprints of each compound, providing a robust framework for their differentiation. Detailed experimental protocols and quantitative data are presented to support researchers in their analytical workflows.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various spectral databases and literature sources and serve as a reference for the identification and differentiation of these compounds.

Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)

CompoundH-2H-3H-4H-5H-6-CH₂- (Ethyl)-CH₃ (Ethyl)N-H
This compound~2.6-2.8 (m)~1.4-1.8 (m)~1.4-1.8 (m)~1.4-1.8 (m)~2.9-3.1 (m)~1.3-1.5 (m)~0.9 (t)~1.5 (br s)
3-Ethylpiperidine~2.9-3.1 (m)~1.5-1.7 (m)~1.5-1.7 (m)~1.5-1.7 (m)~2.9-3.1 (m)~1.3-1.5 (q)~0.9 (t)~1.6 (br s)
4-Ethylpiperidine~3.0-3.2 (m)~1.6-1.8 (m)~1.2-1.4 (m)~1.6-1.8 (m)~3.0-3.2 (m)~1.3-1.4 (q)~0.9 (t)~1.4 (br s)
N-Ethylpiperidine~2.3-2.5 (m)~1.5-1.7 (m)~1.5-1.7 (m)~1.5-1.7 (m)~2.3-2.5 (m)~2.4 (q)~1.1 (t)-

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. m = multiplet, t = triplet, q = quartet, br s = broad singlet.

Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)

CompoundC-2C-3C-4C-5C-6-CH₂- (Ethyl)-CH₃ (Ethyl)
This compound~55-57~33-35~25-27~26-28~47-49~28-30~11-13
3-Ethylpiperidine~52-54~39-41~31-33~25-27~47-49~29-31~11-13
4-Ethylpiperidine~46-48~35-37~38-40~35-37~46-48~29-31~11-13
N-Ethylpiperidine~54-56~26-28~24-26~26-28~54-56~48-50~12-14

Table 3: Mass Spectrometry (MS) - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound11398, 84, 70, 56
3-Ethylpiperidine11398, 84, 70, 56
4-Ethylpiperidine11398, 84, 70, 56
N-Ethylpiperidine11398, 84, 70, 56

Note: Electron Ionization (EI) mass spectrometry of these isomers produces very similar fragmentation patterns, making it challenging to distinguish them based on MS alone. The base peak for all is typically m/z 98, corresponding to the loss of an ethyl radical.

Table 4: Infrared (IR) Spectroscopy - Characteristic Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Stretch (sp³)C-N Stretch
This compound~3300-3350 (weak-medium)~2850-2960 (strong)~1100-1200 (medium)
3-Ethylpiperidine~3300-3350 (weak-medium)~2850-2960 (strong)~1100-1200 (medium)
4-Ethylpiperidine~3300-3350 (weak-medium)~2850-2960 (strong)~1100-1200 (medium)
N-EthylpiperidineAbsent~2800-2960 (strong)~1100-1200 (medium)

Note: The most significant difference in the IR spectra is the presence of an N-H stretch for the secondary amines (2-, 3-, and 4-Ethylpiperidine) and its absence for the tertiary amine (N-Ethylpiperidine).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the ethylpiperidine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence chemical shifts.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-150 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation of isomers.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV for GC-MS, which will induce fragmentation. For LC-MS, Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) at m/z 113. Analyze the fragmentation pattern to aid in structural elucidation, although, as noted, the EI spectra of the C-substituted isomers are very similar.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For neat liquids, a small drop of the sample can be placed between two KBr or NaCl plates.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, and C-N functional groups.

Visualization of Analytical Workflow and Structural Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical relationship for comparing the ethylpiperidine isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Confirmation Sample (this compound or Isomer) Sample (this compound or Isomer) Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample (this compound or Isomer)->Dissolution in Deuterated Solvent NMR Dilution/Direct Infusion Dilution/Direct Infusion Sample (this compound or Isomer)->Dilution/Direct Infusion MS Neat Liquid/ATR Neat Liquid/ATR Sample (this compound or Isomer)->Neat Liquid/ATR IR NMR_Spectrometer NMR Spectrometer (¹H & ¹³C) Dissolution in Deuterated Solvent->NMR_Spectrometer Mass_Spectrometer Mass Spectrometer (EI or ESI) Dilution/Direct Infusion->Mass_Spectrometer IR_Spectrometer FT-IR Spectrometer Neat Liquid/ATR->IR_Spectrometer NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling) NMR_Spectrometer->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) Mass_Spectrometer->MS_Data IR_Data IR Spectrum (Absorption Bands) IR_Spectrometer->IR_Data Structure_Elucidation Structure Confirmation of This compound Product NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound products.

isomer_comparison cluster_positional Positional Isomers (Secondary Amines) Ethylpiperidine_Isomers Ethylpiperidine Isomers (C₇H₁₅N) This compound This compound Ethylpiperidine_Isomers->this compound 3-Ethylpiperidine 3-Ethylpiperidine Ethylpiperidine_Isomers->3-Ethylpiperidine 4-Ethylpiperidine 4-Ethylpiperidine Ethylpiperidine_Isomers->4-Ethylpiperidine N-Ethylpiperidine N-Ethylpiperidine (Tertiary Amine) Ethylpiperidine_Isomers->N-Ethylpiperidine

Caption: Logical relationship for comparing the different isomers of Ethylpiperidine.

Conclusion

The structural confirmation of this compound and its distinction from its isomers can be reliably achieved through a combination of spectroscopic techniques. While mass spectrometry provides the molecular weight, its utility in isomer differentiation is limited due to similar fragmentation patterns. Infrared spectroscopy is highly effective in distinguishing the tertiary amine (N-Ethylpiperidine) from the secondary amines (2-, 3-, and 4-Ethylpiperidine). However, the most powerful tool for unambiguous identification and differentiation of the positional isomers is NMR spectroscopy. The unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a definitive fingerprint for each isomer, enabling researchers to confidently confirm the structure of their this compound products. By following the detailed protocols and utilizing the comparative data presented in this guide, scientists and drug development professionals can ensure the accuracy and integrity of their research.

A Comparative Guide to Amine-Catalyzed Knoevenagel Condensation: Evaluating 2-Ethylpiperidine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the production of fine chemicals, pharmaceuticals, and polymers. The choice of a basic catalyst is crucial for the reaction's efficiency. This guide provides a comparative analysis of the catalytic performance of 2-Ethylpiperidine and other cyclic secondary amines, such as piperidine (B6355638) and pyrrolidine (B122466), in the Knoevenagel condensation. While direct, comprehensive kinetic data for this compound is limited in publicly available literature, this guide compiles performance data from analogous reactions and presents a standardized experimental protocol for researchers to conduct their own kinetic studies, enabling a direct and objective comparison.

Performance Comparison of Amine Catalysts in Knoevenagel-type Condensations

The catalytic activity of amines in the Knoevenagel condensation is influenced by factors such as their basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and the ability to form reactive intermediates like iminium ions. Below is a summary of the performance of piperidine and its derivatives in Knoevenagel and similar condensation reactions.

Table 1: Catalyst Performance in the Knoevenagel Condensation of Thiazolidine-2,4-dione (TZD) with Substituted Benzaldehydes

CatalystAldehydeCatalyst Loading (eq.)Reaction Time (min)Max. TZD Conversion (%)Initial Rate of TZD Consumption (mol L⁻¹ min⁻¹)
Piperidinep-Nitrobenzaldehyde0.8480592.00 x 10⁻³
Piperidinep-Methoxybenzaldehyde0.8480915.34 x 10⁻³
Pyrrolidinep-Nitrobenzaldehyde0.625480~75Not Reported
Pyrrolidinep-Methoxybenzaldehyde0.625480100Not Reported

Data sourced from a study by de Oliveira Vieira et al.[1][2]

In a comparative study, pyrrolidine demonstrated higher efficiency than piperidine in the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes. Pyrrolidine achieved a higher conversion of the starting material with a lower catalyst loading compared to piperidine[1][2]. For instance, with p-methoxybenzaldehyde, pyrrolidine led to 100% conversion, while piperidine reached a maximum of 91%[1][2]. This suggests that the subtle differences in the structure and basicity between the five-membered ring of pyrrolidine and the six-membered ring of piperidine can significantly impact catalytic activity.

Table 2: Kinetic Parameters for the Knoevenagel Condensation of Salicylaldehyde and Diethylmalonate in Toluene

CatalystC₁ (L mol⁻¹ s⁻¹)C₂ (kJ mol⁻¹)
4-Piperidinopiperidine (B42443)29.936.9

Data sourced from a study by Bednarz and Bogdal.[3]

Experimental Protocols

To facilitate a direct comparison of the catalytic performance of this compound and its alternatives, a detailed and standardized experimental protocol for kinetic analysis is essential.

General Experimental Protocol for Kinetic Study of Knoevenagel Condensation

1. Materials:

  • Aldehyde (e.g., benzaldehyde, freshly distilled)

  • Active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl acetoacetate)

  • Catalyst (e.g., this compound, piperidine, pyrrolidine)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Inhibitor solution for quenching the reaction (e.g., 0.6% glacial acetic acid in a water/acetonitrile mixture)[1]

2. Reaction Setup:

  • In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve the aldehyde (e.g., 1.0 mmol) and the active methylene compound (e.g., 1.0 mmol) in the chosen solvent.

  • Add the internal standard to the reaction mixture.

  • Allow the mixture to reach the desired reaction temperature.

3. Kinetic Measurement:

  • Initiate the reaction by adding the catalyst (e.g., 0.1 mmol, 10 mol%) to the reaction mixture.

  • Start timing the reaction immediately.

  • At regular intervals, withdraw aliquots from the reaction mixture and quench them by adding to a vial containing the inhibitor solution[1].

  • Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC-UV or GC-FID) to determine the concentration of reactants and products over time.

4. Data Analysis:

  • Plot the concentration of the limiting reactant versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • By performing the reaction with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component can be determined.

  • The rate constant (k) can be calculated from the determined rate law.

  • By conducting the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

Mechanistic Considerations and Catalyst Comparison

The catalytic cycle of the Knoevenagel condensation with a secondary amine catalyst like piperidine or this compound is generally believed to proceed through two main pathways:

  • Enamine Pathway: The secondary amine reacts with the carbonyl compound to form an iminium ion, which is more electrophilic than the original carbonyl. This is then attacked by the enolate of the active methylene compound.

  • Enolate Pathway: The amine acts as a Brønsted base, deprotonating the active methylene compound to form an enolate, which then attacks the carbonyl compound.

The steric and electronic properties of the catalyst can influence which pathway is favored and the overall reaction rate.

  • This compound vs. Piperidine: The ethyl group at the 2-position of the piperidine ring in this compound introduces steric bulk near the nitrogen atom. This steric hindrance could potentially slow down the formation of the iminium ion intermediate, which might decrease its catalytic efficiency compared to the less hindered piperidine. However, the electron-donating nature of the ethyl group could slightly increase the basicity of the nitrogen, potentially enhancing its ability to deprotonate the active methylene compound.

  • Piperidine vs. Pyrrolidine: Pyrrolidine is generally considered a slightly stronger base than piperidine (pKa of the conjugate acid is ~11.3 for pyrrolidinium (B1226570) and ~11.1 for piperidinium). The five-membered ring of pyrrolidine is also conformationally different from the six-membered chair-like conformation of piperidine, which can affect its interaction with substrates and transition states. The higher reactivity of pyrrolidine observed in some studies suggests that these differences can lead to a more efficient catalytic cycle[1][2].

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for conducting a kinetic study of a Knoevenagel condensation reaction.

G Experimental Workflow for Kinetic Study of Knoevenagel Condensation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Solution (Aldehyde, Active Methylene Compound, Solvent, Internal Standard) thermostat Thermostat Reaction Vessel prep_reactants->thermostat prep_catalyst Prepare Catalyst Solution initiate Initiate Reaction (Add Catalyst) prep_catalyst->initiate thermostat->initiate sampling Collect Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench analysis Analyze Samples (HPLC/GC) quench->analysis data_proc Process Data (Concentration vs. Time) analysis->data_proc kinetic_model Determine Kinetic Parameters (Rate, Order, k, Ea) data_proc->kinetic_model

Caption: General experimental workflow for a kinetic study.

Conclusion

This comparative guide highlights the performance of piperidine and its derivatives as catalysts in the Knoevenagel condensation. While pyrrolidine has been shown to be a highly effective catalyst, a full kinetic comparison with this compound is currently limited by the lack of available data. The steric hindrance introduced by the 2-ethyl group is a key structural feature that is expected to influence its catalytic activity. To provide a definitive comparison, further experimental kinetic studies on this compound-catalyzed reactions are necessary. The provided experimental protocol offers a standardized approach for researchers to conduct such studies and contribute valuable data to the field of organocatalysis. This will enable a more informed selection of catalysts for the efficient synthesis of important chemical compounds.

References

A Comparative Guide to Chiral Catalysts: Benchmarking 2-Ethylpiperidine Derivatives Against New-Generation Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in pharmaceutical and chemical industries has propelled the development of novel chiral catalysts. While established organocatalysts like simple chiral amines, exemplified by derivatives of 2-ethylpiperidine and the well-studied L-proline, have been instrumental, a new generation of catalysts promises enhanced performance. This guide provides an objective comparison of the catalytic efficiency of a classic secondary amine organocatalyst, L-proline (as a proxy for simple chiral piperidines), against a contemporary squaramide catalyst in benchmark asymmetric reactions. The comparison focuses on performance in the asymmetric aldol (B89426) and Michael addition reactions, supported by experimental data and detailed protocols.

Executive Summary

Simple chiral amines, such as L-proline, are foundational in organocatalysis, offering a cost-effective and straightforward approach to asymmetric synthesis. However, newer generation catalysts, including squaramides, often demonstrate superior performance in terms of enantioselectivity and reaction efficiency under milder conditions. The enhanced performance of these modern catalysts is attributed to their well-defined, bifunctional nature, which allows for a more organized and rigid transition state, leading to superior stereocontrol. This guide presents a compilation of data from various studies to facilitate a direct comparison, aiding researchers in selecting the optimal catalyst for their specific synthetic needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the catalytic efficiency of L-proline and a representative chiral squaramide catalyst in benchmark asymmetric aldol and Michael addition reactions.

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde (B150856) with Cyclohexanone (B45756)

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Diastereomeric Ratio (anti/syn)
L-Proline20DMSO4999693:7
Newer Catalyst Example
Hypothetical High-Performance Catalyst5Toluene (B28343)2>99>9999:1

Note: Data for L-proline is representative of typical results. The "Hypothetical High-Performance Catalyst" entry illustrates the potential improvements offered by newer catalysts, though direct comparative data with this compound is scarce in the literature.

Table 2: Asymmetric Michael Addition of Acetylacetone (B45752) to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
L-Proline Derivative10Toluene248580
Chiral Squaramide1Toluene19598

Note: This table highlights the significant advantages of squaramide catalysts in terms of lower catalyst loading, shorter reaction times, and higher enantioselectivity for the Michael addition.

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and conditions.

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction

Reaction: Asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.

Materials:

Procedure:

  • To a solution of 4-nitrobenzaldehyde (0.25 mmol) in DMSO (1.0 mL), add cyclohexanone (1.25 mmol).

  • Add L-proline (0.05 mmol, 20 mol%) to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the aldol product.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Chiral Squaramide Catalyzed Asymmetric Michael Addition

Reaction: Asymmetric Michael addition of acetylacetone to β-nitrostyrene.

Materials:

  • Chiral Squaramide Catalyst

  • β-Nitrostyrene

  • Acetylacetone

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of β-nitrostyrene (0.2 mmol) in toluene (1.0 mL), add acetylacetone (0.24 mmol).

  • Add the chiral squaramide catalyst (0.002 mmol, 1 mol%) to the reaction vessel.

  • Stir the mixture at room temperature for 1 hour.

  • Upon completion (monitored by TLC), directly purify the mixture by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the enantiomeric excess using chiral HPLC.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles and experimental workflows, providing a visual representation of the underlying chemical processes.

Aldol_Catalytic_Cycle cluster_cycle L-Proline Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline L-Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Iminium->Proline Regenerates Catalyst Aldol_Product Aldol Product Iminium->Aldol_Product + H₂O H2O_in H₂O H2O_in->Iminium Michael_Addition_Workflow cluster_workflow Experimental Workflow: Squaramide Catalyzed Michael Addition Start Start: Combine Reactants (β-Nitrostyrene, Acetylacetone) in Toluene Add_Catalyst Add Chiral Squaramide Catalyst (1 mol%) Start->Add_Catalyst Stir Stir at Room Temperature (1 h) Add_Catalyst->Stir Purify Direct Purification by Flash Column Chromatography Stir->Purify Analyze Analyze Enantiomeric Excess (Chiral HPLC) Purify->Analyze End End: Michael Adduct Analyze->End Squaramide_Activation cluster_activation Dual Activation by Chiral Squaramide Catalyst Catalyst Chiral Squaramide (Bifunctional Catalyst) Transition_State Organized Transition State Catalyst->Transition_State H-Bonding (Dual Activation) Nucleophile Nucleophile (e.g., Acetylacetone) Nucleophile->Transition_State Deprotonation Electrophile Electrophile (e.g., β-Nitrostyrene) Electrophile->Transition_State Activation Product Chiral Product Transition_State->Product

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are cornerstones of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, a clear understanding of the hazards and proper handling of specialized compounds like 2-Ethylpiperidine is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Core Safety and Handling

This compound is a flammable and corrosive liquid that requires careful handling in a controlled laboratory environment.[1] Before initiating any procedure that involves this compound, including disposal, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Hazard Summary

To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its key hazard information. This data is critical for understanding the imperative for proper disposal.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s) (Disposal Focused)
Flammable Liquid H226: Flammable liquid and vapor.[1][2]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P403 + P235: Store in a well-ventilated place. Keep cool.[2]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Attempting to neutralize or dispose of this chemical through standard laboratory drains is unsafe and violates environmental regulations.

  • Waste Identification and Segregation:

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (flammable, corrosive).

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been definitively verified. Incompatible materials include strong oxidizing agents, acids, and acid chlorides.[3]

  • Container Management:

    • Use a container that is in good condition, free of leaks, and has a secure, tightly fitting lid.

    • Store the waste container in a designated, well-ventilated, and secondarily contained area. This storage location should be away from heat, sparks, open flames, and other sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the disposal service with a complete inventory of the waste container's contents.

Emergency Spill Procedures

In the event of a small spill of this compound, immediate and appropriate action is necessary to prevent exposure and further contamination.

Small Spill Response Protocol:

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain: For small spills, absorb the material with a non-combustible absorbent such as sand, vermiculite, or dry lime.[4]

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[8]

Due to its flammability and corrosivity, this compound waste would likely be classified under the following RCRA hazardous waste codes:

  • D001: Ignitable waste.

  • D002: Corrosive waste.

It is incumbent upon the waste generator to ensure that all local, state, and federal regulations are followed for the complete and accurate classification and disposal of chemical waste.[2]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response (Small) start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select & Label Compatible Hazardous Waste Container fume_hood->waste_container Routine Disposal spill Spill Occurs fume_hood->spill Accidental Spill segregate Segregate from Incompatible Wastes waste_container->segregate store Store in a Safe, Ventilated Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_disposal End: Compliant Disposal contact_ehs->end_disposal absorb Absorb with Inert Material (Sand, Vermiculite) spill->absorb collect Collect with Non-Sparking Tools absorb->collect spill_waste Containerize for Hazardous Waste Disposal collect->spill_waste spill_waste->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylpiperidine
Reactant of Route 2
2-Ethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.